molecular formula C7H2ClF3O B008590 3-Chloro-2,4,5-trifluorobenzaldehyde CAS No. 101513-80-8

3-Chloro-2,4,5-trifluorobenzaldehyde

Cat. No.: B008590
CAS No.: 101513-80-8
M. Wt: 194.54 g/mol
InChI Key: FNOTUPISSVMOCU-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluorobenzaldehyde (CAS 101513-80-8) is a fluorinated aromatic aldehyde of significant interest in advanced chemical synthesis and pharmaceutical research. Its molecular formula is C 7 H 2 ClF 3 O, with a molecular weight of 194.54 . This compound serves as a versatile and critical synthetic intermediate, particularly in the construction of complex quinoline-based molecules. Its primary research value lies in its role as a precursor in the synthesis of important antibacterial agents . Specifically, it is a key building block in the preparation of 7-amino-substituted-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, a class of compounds with potent antibacterial properties . The strategic placement of chlorine and fluorine atoms on the benzaldehyde ring makes it a valuable scaffold for further selective functionalization, enabling researchers to explore a diverse array of chemical structures for drug discovery. The compound requires specific handling and storage conditions to maintain stability; it is recommended to be stored under an inert atmosphere and at controlled temperatures between 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-chloro-2,4,5-trifluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOTUPISSVMOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471689
Record name 3-Chloro-2,4,5-trifluorobenzaldehyde
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Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101513-80-8
Record name 3-Chloro-2,4,5-trifluorobenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,4,5-trifluorobenzaldehyde
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Foundational & Exploratory

3-Chloro-2,4,5-trifluorobenzaldehyde CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2,4,5-trifluorobenzaldehyde (CAS: 101513-80-8)

Introduction: A Strategic Building Block in Modern Chemistry

This compound is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive aldehyde group and a strategically halogenated phenyl ring, makes it a molecule of significant interest for researchers in drug discovery, agrochemicals, and materials science. The presence of both chlorine and fluorine atoms imparts distinct electronic properties and metabolic stability to derivative compounds, a highly sought-after attribute in pharmaceutical development.[1][2][3] This guide offers a comprehensive overview of its chemical identity, structure, potential synthetic pathways, and core applications, providing researchers and drug development professionals with the foundational knowledge to leverage this potent synthon.

Core Chemical Identity and Molecular Architecture

The precise arrangement of atoms in this compound dictates its reactivity and utility. The aldehyde group serves as a primary reaction site, while the halogen substituents modulate the electronic nature of the aromatic ring, influencing its interaction with other reagents.

Key Identifiers

A summary of the essential identification parameters for this compound is provided below, consolidating data from multiple chemical databases.[4][5]

IdentifierValueSource
CAS Number 101513-80-8[4][5]
Molecular Formula C₇H₂ClF₃O[4][5]
Molecular Weight 194.54 g/mol [4]
MDL Number MFCD04972744[5]
SMILES O=CC1=CC(F)=C(F)C(Cl)=C1F[5]
Structural Representation

The two-dimensional structure of this compound is visualized below. The numbering of the benzene ring positions the aldehyde group at C1, followed by fluorine at C2, chlorine at C3, and additional fluorine atoms at C4 and C5. This specific arrangement is crucial for its synthetic applications.

Caption: Structure of this compound

Synthetic Pathways and Methodologies

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over regioselectivity. While specific literature detailing its exact synthesis is sparse, established organic chemistry principles allow for the design of a robust synthetic protocol. A common and effective strategy involves the transformation of a corresponding benzoic acid derivative.

Proposed Synthetic Workflow

A plausible and efficient route begins with 3-Chloro-2,4,5-trifluorobenzoic acid, which can be synthesized from 3-amino-2,4,5-trifluorobenzoic acid via a Sandmeyer-type reaction.[6] The resulting carboxylic acid is then converted to the aldehyde. This two-stage process ensures high fidelity of the substitution pattern.

Caption: Proposed Synthesis Workflow

Experimental Protocol: Reduction of a Benzoic Acid Derivative

This protocol describes a generalized procedure for the reduction of 3-Chloro-2,4,5-trifluorobenzoic acid to the target aldehyde. The choice of reducing agent is critical; agents like Diisobutylaluminium hydride (DIBAL-H) are effective for this transformation at low temperatures, preventing over-reduction to the corresponding alcohol.

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoic acid

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve 1.0 equivalent of 3-Chloro-2,4,5-trifluorobenzoic acid in anhydrous toluene in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add 1.1 equivalents of DIBAL-H solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Causality Note: Slow addition at low temperature is crucial to prevent over-reduction to the benzyl alcohol.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product via flash column chromatography on silica gel if necessary.

Applications in Drug Discovery and Chemical Synthesis

Halogenated aromatic aldehydes are indispensable building blocks in medicinal chemistry.[1][7] The incorporation of chlorine and fluorine atoms can significantly enhance a drug candidate's pharmacokinetic profile, improving aspects like metabolic stability, membrane permeability, and binding affinity.

  • Pharmaceutical Intermediates: this compound is a precursor for a wide array of more complex molecules. Its aldehyde group can be readily transformed into amines, alcohols, or used in condensation reactions (e.g., Wittig, Knoevenagel) to build carbon-carbon bonds, forming the backbone of novel therapeutic agents.[1][8]

  • Agrochemical Development: Similar to its role in pharmaceuticals, this compound is valuable in creating new pesticides and herbicides. The specific halogenation pattern can confer targeted biological activity and environmental persistence profiles.[1]

  • Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into specialty polymers and electronic materials where specific optoelectronic properties are desired.

The strategic importance of chlorine-containing molecules is well-documented, with over 250 FDA-approved drugs featuring a chlorine atom, highlighting the value of synthons like this compound in the pharmaceutical pipeline.[2][3]

Conclusion

This compound (CAS: 101513-80-8) is more than just a chemical compound; it is a versatile tool for innovation. Its unique molecular structure, characterized by a reactive aldehyde and a polyhalogenated ring, provides a gateway to novel pharmaceuticals, advanced agrochemicals, and functional materials. Understanding its synthesis, reactivity, and potential applications empowers researchers to design and execute more efficient and effective synthetic strategies, ultimately accelerating the pace of discovery and development in the chemical sciences.

References

Foreword: The Imperative of Spectroscopic Diligence in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2,4,5-trifluorobenzaldehyde

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent investigations are built. Intermediates such as this compound (CAS No. 101513-80-8) represent critical building blocks in the synthesis of complex target molecules.[1][2] Its unique substitution pattern—a chlorine atom and three fluorine atoms ornamenting a benzaldehyde core—suggests its utility in creating compounds with tailored electronic and lipophilic properties, which are crucial in drug design.

While this compound is commercially available, comprehensive, publicly accessible spectral data is notably scarce. This guide, therefore, serves a dual purpose: first, to present a robust framework of predicted spectroscopic data based on established principles and spectral data from analogous structures, and second, to provide detailed, field-proven protocols for acquiring this data. This document is designed for the practicing scientist, offering not just data, but a causal understanding of the molecular behavior that gives rise to it. We will proceed by elucidating the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, thereby providing a complete analytical fingerprint for this compound.

Molecular Structure and Atom Labeling

A precise understanding of the molecule's topology is essential for interpreting its spectroscopic output. The substituents (Cl, F, CHO) exert significant electronic influence, which dictates the chemical environment of each atom.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

Causality Behind Experimental Choices
  • Solvent Selection: Deuterated chloroform (CDCl₃) is the conventional choice for compounds of this nature due to its excellent solubilizing properties for non-polar to moderately polar organics and its single, unobtrusive residual solvent peak.

  • Reference Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance outside the typical spectral region for organic molecules. For ¹⁹F NMR, a common external standard is trifluoroacetic acid (TFA) or CFCl₃.

  • Multi-nuclear Approach: The presence of hydrogen, carbon, and fluorine necessitates a multi-nuclear approach. ¹H NMR will define the environment of the sole aromatic proton, ¹³C NMR will map the carbon backbone, and ¹⁹F NMR will provide critical information on the electronic environment of the fluorine substituents.

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to be simple, containing only two distinct signals: one for the aromatic proton (H6) and one for the aldehydic proton (H7).

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Aldehyde H (H7)9.9 - 10.2Singlet (or narrow triplet)J(H-F) ≈ 1-2 HzThe aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond. It may exhibit a small through-space coupling to the ortho fluorine at C2.
Aromatic H (H6)7.5 - 7.8Doublet of Doublets of Doublets (ddd)J(H6-F5) ≈ 8-10 Hz (ortho) J(H6-F4) ≈ 5-7 Hz (meta) J(H6-F2) ≈ 1-2 Hz (para)This single aromatic proton is coupled to three different fluorine atoms. The largest coupling will be to the ortho F5, followed by the meta F4, and a smaller coupling to the para F2.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be complex due to the large one-bond and two-bond carbon-fluorine couplings (¹JCF, ²JCF).

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
C=O (C7)185 - 190Doublet²J(C-F) ≈ 20-30 HzThe aldehyde carbon is significantly deshielded. It will be split by the fluorine at C2.
C-CHO (C1)120 - 125Complex Multiplet-This carbon is attached to the aldehyde and is influenced by couplings to F2 and F5.
C-F (C2)155 - 160Doublet of Multiplets¹J(C-F) ≈ 250-270 HzDirectly attached to fluorine, resulting in a high chemical shift and a very large one-bond C-F coupling constant. Further smaller couplings to F4 and F5 are expected.
C-Cl (C3)115 - 120Doublet of Multiplets²J(C-F) ≈ 15-25 HzThe chemical shift is influenced by the attached chlorine. It will show significant coupling to the adjacent fluorine atoms at C2 and C4.
C-F (C4)150 - 155Doublet of Multiplets¹J(C-F) ≈ 245-265 HzDirectly attached to fluorine. It will be strongly coupled to F4 and show smaller couplings to F2 and F5.
C-F (C5)145 - 150Doublet of Multiplets¹J(C-F) ≈ 240-260 HzDirectly attached to fluorine. It will be strongly coupled to F5 and show smaller couplings to F2 and F4.
C-H (C6)110 - 115Doublet of Multiplets²J(C-F) ≈ 20-30 HzThis is the only carbon attached to a proton. It will be coupled to the adjacent fluorine at C5 and other fluorines.
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern. Three distinct signals are expected, each coupled to the other fluorine nuclei and the aromatic proton.

Predicted SignalChemical Shift (δ, ppm, rel. to CFCl₃)MultiplicityCoupling Constants (J, Hz)Rationale
F2-110 to -120Doublet of DoubletsJ(F2-F4) ≈ 15-20 Hz (meta) J(F2-F5) ≈ 5-10 Hz (para)The chemical shift is influenced by the ortho aldehyde and chloro groups.
F4-130 to -140Triplet of Doublets (td) or dddJ(F4-F5) ≈ 20-25 Hz (ortho) J(F4-F2) ≈ 15-20 Hz (meta) J(F4-H6) ≈ 5-7 Hz (meta)Coupled to two adjacent fluorine atoms (F2, F5) and the meta proton (H6).
F5-140 to -150Doublet of Doublets of Doublets (ddd)J(F5-F4) ≈ 20-25 Hz (ortho) J(F5-H6) ≈ 8-10 Hz (ortho) J(F5-F2) ≈ 5-10 Hz (para)Coupled to the adjacent F4, the ortho H6, and the para F2.
Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃. Add a small drop of TMS as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned for ¹H, ¹³C, and ¹⁹F frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse spectrum.

    • Set spectral width to cover -2 to 12 ppm.

    • Use a 30° pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., zgpg30).

    • Set spectral width to cover 0 to 200 ppm.

    • Use a 30° pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 1024 scans, as ¹³C has low natural abundance.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-coupled spectrum to observe H-F couplings.

    • Set the spectral center and width appropriate for fluorinated aromatics (e.g., center at -130 ppm, width of ~50 ppm).

    • Use a 30° pulse angle with a relaxation delay of 2 seconds.

    • Acquire at least 64 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2850-2870, 2750-2770Aldehyde C-H StretchMedium-WeakThis pair of peaks (Fermi doublet) is highly characteristic of the C-H bond in an aldehyde.
1700-1720Aldehyde C=O StretchStrongThe carbonyl stretch is typically one of the strongest and sharpest bands in the spectrum. Conjugation and electronegative substituents slightly raise the frequency.
1600-1615, 1480-1500Aromatic C=C StretchMediumThese bands are characteristic of the benzene ring itself.
1200-1300C-F StretchStrongAromatic C-F bonds produce very strong absorption bands in this region. The presence of multiple C-F bonds will likely result in a broad, intense absorption pattern.
750-850C-Cl StretchMedium-StrongThe carbon-chlorine stretch is found in the fingerprint region.
Standard Protocol for ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred technique for solid or liquid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FT-IR spectrometer is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a single drop or a few crystals) of this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Causality Behind Experimental Choices
  • Ionization Method: Electron Ionization (EI) is the standard method for relatively small, volatile organic molecules. It is a "hard" ionization technique that induces significant fragmentation, which is valuable for structural elucidation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides sufficient resolution to determine the isotopic pattern of chlorine.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula is C₇H₂ClF₃O.[1] The key feature will be the isotopic pattern of chlorine. A pair of peaks will be observed for the molecular ion:

    • m/z 194: Corresponding to the molecule containing the ³⁵Cl isotope. This will be the more abundant peak (base peak or near base peak).

    • m/z 196: Corresponding to the molecule containing the ³⁷Cl isotope. Its intensity will be approximately one-third that of the m/z 194 peak, a signature pattern for a single chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of a hydrogen radical (-H•): [M-1]⁺ at m/z 193/195. This is common for aldehydes.

    • Loss of the formyl radical (-CHO•): [M-29]⁺ at m/z 165/167. This involves cleavage of the C-C bond between the ring and the aldehyde, resulting in a chlorotrifluorophenyl cation. This is expected to be a major fragment.

    • Loss of a chlorine radical (-Cl•): [M-35]⁺ at m/z 159. This would form a trifluorobenzaldehyde radical cation.

fragmentation_pathway M [C₇H₂ClF₃O]⁺ m/z 194/196 M_minus_H [M-H]⁺ m/z 193/195 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 165/167 M->M_minus_CHO - CHO• M_minus_Cl [M-Cl]⁺ m/z 159 M->M_minus_Cl - Cl•

References

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Synthetic Potential of a Polysubstituted Aromatic Aldehyde

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Among the vast arsenal of halogenated building blocks, 3-Chloro-2,4,5-trifluorobenzaldehyde stands out as a particularly intriguing intermediate. Its unique substitution pattern—a confluence of an electron-withdrawing aldehyde, a chloro group, and three fluoro atoms—creates a nuanced electronic environment that dictates a rich and selective reactivity profile. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a deep dive into the synthetic utility of this versatile molecule. We will explore the causality behind its reactivity, present field-proven insights into its transformations, and offer detailed protocols to empower your own synthetic endeavors.

Molecular Portrait: Physicochemical and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is the bedrock of its effective application in synthesis.

Physicochemical Properties

This compound is a solid at room temperature, a property that should be considered for handling and reaction setup. Key physicochemical data are summarized below.

PropertyValueSource
CAS Number 101513-80-8--INVALID-LINK--[1]
Molecular Formula C₇H₂ClF₃O--INVALID-LINK--[1]
Molecular Weight 194.54 g/mol --INVALID-LINK--[1]
MDL Number MFCD04972744--INVALID-LINK--[1]
Spectroscopic Signature

While a complete, publicly available dataset for this compound is not readily found, we can predict its spectroscopic characteristics based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum is expected to show a single resonance for the aromatic proton, likely a triplet of doublets due to coupling with the two meta-fluorine atoms. The aldehydic proton will appear as a singlet at approximately 10 ppm.

  • ¹³C NMR: The spectrum will display seven distinct carbon signals. The aldehydic carbon will be in the range of 185-195 ppm. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. Based on data for 3-chlorobenzaldehyde, the carbon bearing the aldehyde is expected around 135 ppm, and the carbon-chlorine bond at a similar value, with other aromatic carbons appearing between 128-138 ppm.[2][3][4][5]

  • ¹⁹F NMR: This is a critical technique for fluorinated compounds. We anticipate three distinct signals for the three fluorine atoms, each showing coupling to the other fluorine atoms and the aromatic proton. The chemical shifts will be influenced by the electronic environment created by the other substituents.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. C-H stretching of the aldehyde and aromatic ring, as well as C-F and C-Cl stretching vibrations, will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 194, with a characteristic M+2 isotope peak for the chlorine atom at approximately one-third the intensity of the M⁺ peak.

Synthesis of this compound

The synthesis of this key intermediate is not widely reported in standard literature, underscoring its specialized nature. However, a plausible and chemically sound approach involves the conversion of the corresponding carboxylic acid, 3-Chloro-2,4,5-trifluorobenzoic acid.

Synthesis of the Precursor: 3-Chloro-2,4,5-trifluorobenzoic Acid

A documented synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid proceeds via a Sandmeyer-type reaction starting from 3-amino-2,4,5-trifluorobenzoic acid.[6][7] This transformation is a robust and reliable method for introducing a chlorine atom onto an aromatic ring.

Caption: Synthesis of the carboxylic acid precursor.

Experimental Protocol: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid [6][7]

  • A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid and sodium nitrite is prepared.

  • This mixture is added portion-wise to a solution of cupric chloride in aqueous hydrochloric acid.

  • The reaction mixture is stirred for 1.5 hours.

  • Water and diethyl ether are added, and the layers are separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with hydrochloric acid and then concentrated under reduced pressure to yield 3-chloro-2,4,5-trifluorobenzoic acid.

Conversion to this compound

The conversion of the carboxylic acid to the aldehyde can be achieved through a two-step process: activation of the carboxylic acid followed by reduction.

Caption: Plausible synthetic route to the title compound.

Conceptual Protocol: Reduction of the Acyl Chloride

  • Acyl Chloride Formation: 3-Chloro-2,4,5-trifluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride. This is a standard and high-yielding conversion.

  • Reduction: The resulting acyl chloride can then be reduced to the aldehyde. A classic method is the Rosenmund reduction, which utilizes hydrogen gas and a poisoned palladium catalyst (e.g., Pd/BaSO₄). Alternatively, modern hydride reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) can effectively perform this transformation, often with higher functional group tolerance.

The Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dominated by two key features: the electrophilic aromatic ring, primed for nucleophilic aromatic substitution (SₙAr), and the electrophilic aldehyde carbonyl, which readily undergoes nucleophilic addition and condensation reactions.

Nucleophilic Aromatic Substitution (SₙAr): Regioselectivity is Key

The presence of multiple electron-withdrawing groups (three fluorines, one chlorine, and the aldehyde) renders the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.[8][9][10][11] The critical question for a synthetic chemist is one of regioselectivity: which halogen is displaced?

The regioselectivity of SₙAr reactions is governed by the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.[8] Electron-withdrawing groups provide this stabilization, particularly when they are positioned ortho or para to the site of nucleophilic attack.

Caption: General mechanism of nucleophilic aromatic substitution.

In the case of this compound, the aldehyde group is a powerful electron-withdrawing group through resonance and induction. This effect is most pronounced at the ortho and para positions.

  • Position 4 (Fluorine): This position is para to the aldehyde group and ortho to the chlorine at C3 and the fluorine at C5. The strong activating effect of the para-aldehyde group makes this fluorine a likely site for substitution.

  • Position 2 (Fluorine): This position is ortho to the aldehyde group and the chlorine at C3. The ortho-aldehyde group provides significant activation.

  • Position 5 (Fluorine): This position is meta to the aldehyde group, receiving less activation from it.

  • Position 3 (Chlorine): This position is meta to the aldehyde group. While chlorine is a better leaving group than fluorine in many contexts, the lack of strong ortho/para activation from the aldehyde makes its displacement less probable than the fluorines at positions 2 and 4.

Field-Proven Insight: In polysubstituted, electron-deficient aromatic systems, nucleophilic aromatic substitution often favors the displacement of a fluorine atom at a position activated by a para electron-withdrawing group. This is due to the strong polarization of the C-F bond and the ability of the para substituent to delocalize the negative charge in the Meisenheimer intermediate. Therefore, it is highly probable that nucleophilic attack will preferentially occur at the C4 position, leading to the displacement of the fluoride ion.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of synthetic transformations.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group), typically catalyzed by a weak base.[12] This is a powerful method for forming carbon-carbon double bonds.

Caption: Knoevenagel condensation workflow.

Experimental Protocol: Knoevenagel Condensation with Malononitrile (Adapted from general procedures) [13]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Add a catalytic amount of a weak base, such as piperidine or a few drops of a basic ionic liquid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Wittig Reaction: The Wittig reaction provides another robust method for alkene synthesis, reacting the aldehyde with a phosphorus ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[14][15]

Experimental Protocol: Wittig Reaction with a Stabilized Ylide (Adapted from general procedures) [2][16]

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane, 1.1 eq) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base (e.g., sodium hydride or n-butyllithium) to generate the ylide.

  • Stir the resulting colored solution for 30-60 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting aldehyde.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-Chloro-2,4,5-trifluorobenzoic acid. This transformation is often high-yielding and can be achieved with a variety of oxidizing agents.

Experimental Protocol: Oxidation to the Carboxylic Acid (Adapted from general procedures) [17]

  • Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.

  • Cool the solution in an ice bath.

  • Add a solution of potassium permanganate (KMnO₄) in water dropwise, maintaining the temperature below 10 °C. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature.

  • Quench the reaction by adding a saturated solution of sodium sulfite until the purple/brown color disappears.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of ~2.

  • Extract the carboxylic acid product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization.

The aldehyde can be reduced to the corresponding primary alcohol, (3-Chloro-2,4,5-trifluorophenyl)methanol. Mild reducing agents are typically employed for this transformation to avoid reduction of the aryl halides.

Experimental Protocol: Reduction to the Benzyl Alcohol (Adapted from general procedures)

  • Dissolve this compound in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise. (Caution: Hydrogen gas is evolved).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the bulk of the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the benzyl alcohol, which can be purified by column chromatography if necessary.

Applications in Drug Discovery and Development

Polychlorofluorinated aromatic compounds are prevalent in medicinal chemistry. The unique electronic properties imparted by these halogens can enhance binding affinity, improve metabolic stability, and increase cell permeability. This compound, and its parent benzoic acid, are key intermediates in the synthesis of fluoroquinolone antibiotics.[18][19][20] The quinolone core is assembled through a series of reactions where the substitution pattern of the starting aniline or benzoylacetate is critical for the final biological activity of the antibiotic. The 3-chloro-2,4,5-trifluoro substitution pattern is found in advanced generations of these antibacterial agents, highlighting the importance of this building block in accessing novel and potent therapeutic agents.[21]

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount when handling this compound. It is classified as a skin and eye irritant and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly functionalized building block with a rich and predictable reactivity profile. The interplay between the electron-deficient aromatic ring and the versatile aldehyde group provides synthetic chemists with multiple avenues for molecular elaboration. A nuanced understanding of the factors governing regioselectivity in nucleophilic aromatic substitution, coupled with established protocols for the transformation of the aldehyde functionality, unlocks the full potential of this valuable intermediate. As the demand for complex, halogenated molecules in drug discovery continues to grow, a deep appreciation for the synthetic utility of reagents like this compound will remain essential for the advancement of medicinal chemistry.

References

The Strategic deployment of 3-Chloro-2,4,5-trifluorobenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the intricate landscape of drug discovery and development, the selection of appropriate starting materials and key intermediates is a critical determinant of success. Among the vast arsenal of chemical building blocks, halogenated benzaldehydes have emerged as particularly valuable scaffolds due to their versatile reactivity and the profound influence of halogen substitution on the physicochemical and pharmacological properties of target molecules. This technical guide provides a comprehensive overview of the potential applications of 3-Chloro-2,4,5-trifluorobenzaldehyde in medicinal chemistry. We will delve into the unique attributes conferred by its specific substitution pattern, explore its synthetic utility in the construction of complex bioactive molecules, and present detailed insights into its role in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals.

The Physicochemical and Strategic Advantages of the 3-Chloro-2,4,5-trifluorophenyl Moiety

The unique arrangement of a chlorine atom and three fluorine atoms on the benzaldehyde scaffold of this compound imparts a distinct set of electronic and steric properties that can be strategically exploited in drug design.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular Formula C₇H₂ClF₃ON/A
Molecular Weight 194.54 g/mol N/A
Appearance White to light yellow crystalline powderN/A
Solubility Soluble in common organic solventsN/A

The trifluorinated phenyl ring is strongly electron-withdrawing, which can significantly modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH. This can have a profound impact on drug-target interactions and pharmacokinetic properties. Furthermore, the presence of multiple fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. The chlorine atom provides an additional point of diversity and can influence binding affinity and selectivity.

Synthetic Utility: A Versatile Precursor for Bioactive Heterocycles

The aldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex molecular architectures. Its reactivity allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of diverse heterocyclic systems prevalent in many drug classes.

Reductive Amination: A Gateway to Substituted Benzylamines

A cornerstone reaction in medicinal chemistry, reductive amination of this compound with a primary or secondary amine provides a straightforward route to the corresponding substituted benzylamines. These products can serve as key intermediates in the synthesis of a variety of therapeutic agents.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, methanol, or 1,2-dichloroethane) is added the desired amine (1.0-1.2 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • A reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 eq), is added portion-wise.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted benzylamine.

Caption: Reductive amination of this compound.

Application in the Synthesis of Novel Therapeutic Agents

The strategic incorporation of the 3-chloro-2,4,5-trifluorophenyl moiety has been demonstrated in the development of promising drug candidates targeting a range of diseases.

Glucose-Dependent Insulinotropic Polypeptide (GIP) Receptor Antagonists for Metabolic Disorders

Recent patent literature has disclosed the use of this compound derivatives in the synthesis of potent GIP receptor antagonists.[1] These compounds have potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. The 3-chloro-2,4,5-trifluorophenyl group is a key structural feature that contributes to the high affinity and antagonistic activity of these molecules at the GIP receptor.

A plausible synthetic route to the core structure of these antagonists likely involves the conversion of this compound to a corresponding organometallic reagent, which can then be used in a key carbon-carbon bond-forming reaction to construct the benzothiophene scaffold.

Caption: Plausible synthetic pathway to a GIP receptor antagonist core.

Branched-Chain Alpha-Ketoacid Dehydrogenase Kinase (BCKDK) Inhibitors

The 3-chloro-2,4,5-trifluorophenyl moiety has also been incorporated into inhibitors of branched-chain alpha-ketoacid dehydrogenase kinase (BCKDK).[2] BCKDK is a key regulator of branched-chain amino acid catabolism, and its inhibition is being explored as a therapeutic strategy for metabolic diseases. The specific substitution pattern of the aromatic ring is likely crucial for achieving potent and selective inhibition of the kinase.

HIV Integrase Inhibitors

The development of HIV integrase inhibitors represents a major advance in the treatment of HIV/AIDS. Patent literature has described 4-oxoquinoline compounds bearing a 3-chloro-2,4,5-trifluorophenyl group as potent HIV integrase inhibitors.[3][4] The electronic properties of this substituted phenyl ring are believed to play a critical role in the binding of these inhibitors to the active site of the integrase enzyme.

The synthesis of these complex quinolone derivatives likely involves the use of this compound as a starting material to introduce the key substituted phenyl group. For instance, a condensation reaction between a derivative of the aldehyde and a suitable quinolone precursor could be a key step in the synthetic sequence.

Caption: Conceptual synthetic approach to HIV integrase inhibitors.

Structure-Activity Relationships (SAR) and the Role of Polyhalogenation

The examples above underscore the importance of the 3-chloro-2,4,5-trifluorophenyl moiety in achieving desired biological activity. While a detailed SAR analysis for each target is beyond the scope of this guide, some general principles can be inferred:

  • Modulation of Lipophilicity: The presence of multiple fluorine atoms and a chlorine atom significantly increases the lipophilicity of the phenyl ring, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: The fluorine atoms can block positions on the aromatic ring that are susceptible to cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of the drug.

  • Target Binding Interactions: The electron-withdrawing nature of the halogen substituents can create favorable dipole-dipole or other non-covalent interactions with amino acid residues in the target protein's binding pocket, leading to enhanced potency and selectivity. The specific substitution pattern dictates the precise orientation of these interactions.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive aldehyde handle and a polyhalogenated phenyl ring provides a powerful tool for the synthesis of novel therapeutic agents. The strategic incorporation of the 3-chloro-2,4,5-trifluorophenyl moiety can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, leading to improved efficacy and safety profiles. As the demand for more sophisticated and targeted therapies continues to grow, the importance of specialized building blocks like this compound in the drug discovery and development pipeline is set to increase.

References

A Senior Application Scientist's Guide to 3-Chloro-2,4,5-trifluorobenzaldehyde: Synthesis and Strategic Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polysubstituted Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. 3-Chloro-2,4,5-trifluorobenzaldehyde, a polysubstituted benzaldehyde, emerges as a highly valuable and reactive intermediate. Its unique substitution pattern, featuring an electron-withdrawing chlorine atom and multiple fluorine atoms, renders the aldehyde group susceptible to a variety of chemical transformations, making it a key building block in the synthesis of complex pharmaceutical agents. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of this compound, with a particular focus on its role in the development of advanced antibacterial agents.

Physicochemical Properties and Characterization

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValueSource/Rationale
CAS Number 101513-80-8[1][2]
Molecular Formula C₇H₂ClF₃O[1][2]
Molecular Weight 194.54 g/mol [1]
Appearance Expected to be a colorless to light-yellow liquid or low-melting solidBased on analogues like 3-Chloro-2-fluorobenzaldehyde[3]
Boiling Point Estimated to be in the range of 180-220 °CBased on analogues like 3-Chloro-2-fluorobenzaldehyde (214 °C)[3]
Melting Point Estimated to be in the range of 20-30 °CBased on analogues like 3-Chloro-2-fluorobenzaldehyde (26-27 °C)[3]
Solubility Expected to be soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) and sparingly soluble in waterGeneral property of substituted benzaldehydes

Spectroscopic Characterization (Predicted):

  • ¹H NMR: A singlet for the aldehydic proton is expected in the region of δ 9.8-10.2 ppm. The aromatic region would display a complex multiplet due to the single aromatic proton and its coupling with the adjacent fluorine atoms.

  • ¹³C NMR: The carbonyl carbon of the aldehyde would appear around δ 185-195 ppm. The aromatic carbons would show complex splitting patterns due to C-F coupling.

  • ¹⁹F NMR: Three distinct signals are expected, each showing coupling to each other and to the aromatic proton.

  • IR Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde is expected around 1700-1720 cm⁻¹. C-H stretching of the aldehyde group would appear as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-F and C-Cl stretching bands would be present in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 194, with a characteristic M+2 peak at m/z 196 (approximately one-third the intensity of the M+ peak) due to the presence of the chlorine-37 isotope.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically approached through a two-step sequence starting from the readily available 3-amino-2,4,5-trifluorobenzoic acid. This pathway involves a Sandmeyer-type reaction to introduce the chlorine atom, followed by the reduction of the resulting carboxylic acid to the aldehyde.

Step 1: Synthesis of the Key Precursor, 3-Chloro-2,4,5-trifluorobenzoic Acid

The synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid has been well-documented and proceeds via the chlorination of 3-amino-2,4,5-trifluorobenzoic acid.[4] This reaction is a crucial first step and provides the foundational scaffold for the target aldehyde.

Reaction Scheme:

A diagram illustrating the synthesis of the benzoic acid precursor.

Detailed Experimental Protocol for 3-Chloro-2,4,5-trifluorobenzoic Acid: [4]

  • Diazotization: A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to a stirred solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g). The temperature should be maintained between 0-5 °C during the addition.

  • Sandmeyer Reaction: The resulting mixture is stirred for 1.5 hours, allowing the diazonium salt to react with the copper(I) chloride (formed in situ) to yield the chlorinated product.

  • Work-up and Isolation: Additional water (25 ml) and diethyl ether (20 ml) are added to the reaction mixture. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with a 36% aqueous solution of hydrochloric acid and concentrated on a rotary evaporator to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (0.45 g).

  • Purification: Crystals suitable for further use can be obtained by slow evaporation from a toluene solution.

Step 2: Reduction of 3-Chloro-2,4,5-trifluorobenzoic Acid to this compound

The direct reduction of a carboxylic acid to an aldehyde is a nuanced transformation, as over-reduction to the primary alcohol is a common side reaction. Several modern synthetic methods allow for this selective conversion.[5][6] A common and effective approach involves the in-situ formation of a more reactive carboxylic acid derivative, which is then reduced.

Proposed Synthetic Pathway:

A diagram of the proposed reduction of the benzoic acid to the aldehyde.

General Experimental Protocol for the Reduction:

  • Activation of the Carboxylic Acid: 3-Chloro-2,4,5-trifluorobenzoic acid is converted to its more reactive acid chloride derivative. This is typically achieved by refluxing the carboxylic acid with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF) when using oxalyl chloride. The excess reagent and solvent are then removed under reduced pressure.

  • Reduction of the Acid Chloride: The crude acid chloride is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) or DCM and cooled to a low temperature (typically -78 °C). A mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or diisobutylaluminium hydride (DIBAL-H), is then added dropwise.[7] These sterically hindered hydrides are less reactive than lithium aluminum hydride (LiAlH₄) and allow for the selective reduction to the aldehyde, preventing over-reduction to the alcohol.

  • Quenching and Work-up: The reaction is carefully quenched at low temperature with a suitable reagent, such as water, dilute acid, or a saturated aqueous solution of Rochelle's salt. The mixture is then allowed to warm to room temperature, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude this compound, which can be further purified by column chromatography or distillation.

Applications in the Synthesis of Quinolone Antibacterial Agents

The primary and most significant application of this compound and its derivatives is in the synthesis of fluoroquinolone antibiotics.[2][8] This class of antibacterial agents functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The polysubstituted phenyl ring of the aldehyde serves as a crucial building block for constructing the quinolone core.

A key intermediate in the synthesis of modern fluoroquinolones like Sitafloxacin and Delafloxacin is Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate.[9] This highlights the importance of the 3-chloro-2,4,5-trifluorophenyl moiety, which is directly provided by this compound.

Illustrative Synthetic Utility:

A conceptual workflow for the application of the aldehyde in fluoroquinolone synthesis.

The aldehyde can be utilized in various synthetic strategies to form the quinolone core. For instance, it can undergo a Claisen-Schmidt condensation with a suitable ketone, followed by cyclization and further modifications. Alternatively, it can be a precursor to other key intermediates. The electron-withdrawing nature of the chloro and fluoro substituents plays a critical role in the reactivity of the aromatic ring during the cyclization steps of quinolone synthesis.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the pharmaceutical industry, particularly in the development of new antibacterial agents. Its synthesis, while requiring careful control, is achievable through established chemical transformations. The unique electronic properties conferred by its halogen substituents make it a valuable tool for medicinal chemists aiming to design and synthesize next-generation therapeutics. As the challenge of antimicrobial resistance continues to grow, the demand for versatile and highly functionalized building blocks like this compound is expected to increase, further solidifying its importance in the field of drug discovery.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and materials science, halogenated benzaldehydes are pivotal intermediates. Among these, 3-Chloro-2,4,5-trifluorobenzaldehyde stands out for its unique reactivity profile, making it a valuable building block for novel molecular architectures. However, its chemical attributes necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No. 101513-80-8), offering in-depth insights into its hazards, handling, and emergency management.

Compound Profile and Hazard Identification

This compound is a trifluorinated aromatic aldehyde with the molecular formula C₇H₂ClF₃O and a molecular weight of 194.54 g/mol .[1][2] Its structure, characterized by the presence of both chlorine and fluorine atoms on the benzene ring, imparts specific reactivity and potential hazards.

GHS Classification: A Universal Language of Hazard

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. While a specific, comprehensive GHS classification for this compound is not uniformly available across all public databases, data from closely related halogenated benzaldehydes strongly suggest the following classifications are highly probable. For instance, similar compounds are consistently classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, it is prudent to handle this compound with the assumption that it falls under these categories.

Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

A visual representation of this anticipated hazard profile is provided below:

Caption: Anticipated GHS hazard profile for this compound.

Prudent Practices for Safe Handling and Storage

Given the irritant nature of halogenated benzaldehydes, a proactive and meticulous approach to handling and storage is paramount. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure is the implementation of robust engineering controls.

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5] This is crucial to prevent the accumulation of vapors and to minimize the risk of inhalation.

  • Personal Protective Equipment (PPE): The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following are minimum requirements:

    • Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory to protect against splashes.[1][5]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[6] It is essential to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact. A lab coat or chemical-resistant apron should also be worn.[7]

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol Start Handling 3-Chloro-2,4,5- trifluorobenzaldehyde AssessRisk Assess Exposure Risk Start->AssessRisk SelectGoggles Wear Chemical Safety Goggles/Face Shield AssessRisk->SelectGoggles SelectGloves Wear Chemical- Resistant Gloves SelectGoggles->SelectGloves SelectCoat Wear Lab Coat/ Chemical Apron SelectGloves->SelectCoat AssessInhalation Inhalation Risk? SelectCoat->AssessInhalation UseFumeHood Work in Fume Hood AssessInhalation->UseFumeHood Low UseRespirator Use NIOSH-approved Respirator AssessInhalation->UseRespirator High Proceed Proceed with Experiment UseFumeHood->Proceed UseRespirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Storage and Incompatibility

Proper storage is crucial for maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from sources of ignition, heat, and direct sunlight.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, as these can lead to vigorous and potentially hazardous reactions.[9]

Emergency Procedures: A Blueprint for Response

In the event of an accidental exposure or spill, a swift and informed response is critical to mitigate harm.

First-Aid Measures

The following first-aid measures are based on the typical hazards of halogenated benzaldehydes and should be administered promptly while seeking immediate medical attention.

First-Aid Protocol for Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Spill Response Protocol

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before entering the spill area.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

Fire-Fighting Measures

While not highly flammable, this compound may burn under certain conditions.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.

  • Unsuitable Extinguishing Media: Avoid using a heavy water stream, as it may spread the fire.

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Toxicological and Ecological Considerations

Conclusion: A Commitment to Safety and Scientific Excellence

This compound is a valuable reagent with the potential to drive innovation in drug discovery and materials science. Realizing this potential requires an unwavering commitment to safety. By understanding its hazard profile, implementing robust handling and storage protocols, and being prepared for emergencies, researchers can confidently and responsibly harness the synthetic utility of this compound. This guide serves as a foundational resource to foster a culture of safety and to ensure that scientific advancement and the well-being of scientists go hand in hand.

References

Discovery and history of 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2,4,5-trifluorobenzaldehyde: Synthesis, Properties, and Applications

Foreword

As a Senior Application Scientist, it is my observation that the true value of a chemical compound often lies not in its complexity, but in the strategic advantage it offers in the synthesis of high-value molecules. This compound is a prime example of such a compound. While its own history is not extensively documented in seminal publications, its utility is evident in the demand for it as a building block in the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, properties, and the critical role it plays in modern organic chemistry. We will delve into the causality behind experimental choices and present protocols that are self-validating in their logic and execution.

Introduction to a Key Synthetic Intermediate

This compound is a halogenated aromatic aldehyde with the molecular formula C7H2ClF3O[1]. The strategic placement of chlorine and fluorine atoms on the benzene ring imparts unique electronic properties and reactivity to the molecule. The electron-withdrawing nature of the halogen substituents makes the aromatic ring electron-deficient and influences the reactivity of the aldehyde group. This substitution pattern is particularly valuable in the synthesis of complex molecules where regioselectivity and modulation of pharmacokinetic properties are crucial.

The presence of multiple fluorine atoms is a common feature in many modern pharmaceuticals, as fluorine can enhance metabolic stability, binding affinity, and bioavailability. The chlorine atom provides an additional site for synthetic modification, for example, through cross-coupling reactions. Consequently, this compound serves as a versatile scaffold for the introduction of a trifluorinated and chlorinated phenyl moiety into a target molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 101513-80-8Appchem[1]
Molecular Formula C7H2ClF3OAppchem[1]
Molecular Weight 194.54 g/mol Appchem[1], PubChem[2]
MDL Number MFCD04972744Appchem[1]
SMILES O=CC1=CC(F)=C(F)C(Cl)=C1FAppchem[1]

Synthesis of this compound: A Proposed Pathway

While the exact historical first synthesis of this compound is not detailed in the available literature, a plausible and efficient synthetic route can be devised from commercially available starting materials. A common and reliable method for the synthesis of aromatic aldehydes is the reduction of the corresponding carboxylic acid or its derivatives. A documented synthesis of the parent carboxylic acid, 3-chloro-2,4,5-trifluorobenzoic acid, provides a strong foundation for a proposed synthesis of the aldehyde[4].

The proposed synthesis starts with the diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by a Sandmeyer-type reaction to introduce the chlorine atom. The resulting 3-chloro-2,4,5-trifluorobenzoic acid can then be converted to the aldehyde.

Step 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

This step is based on the procedure reported for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid[4].

Protocol:

  • A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid and sodium nitrite is prepared.

  • This mixture is added in portions to an aqueous solution of hydrochloric acid at a low temperature (typically 0-5 °C) to form the diazonium salt. The rationale for the low temperature is to ensure the stability of the diazonium salt.

  • The reaction mixture is then typically warmed in the presence of a copper(I) chloride catalyst (a Sandmeyer reaction) to facilitate the substitution of the diazonium group with a chlorine atom.

  • The product, 3-chloro-2,4,5-trifluorobenzoic acid, can be isolated by filtration and purified by recrystallization.

Step 2: Reduction of 3-Chloro-2,4,5-trifluorobenzoic acid to this compound

There are several methods to reduce a carboxylic acid to an aldehyde. A common laboratory-scale method involves the conversion of the carboxylic acid to an activated derivative, such as an acid chloride or a Weinreb amide, followed by reduction.

Protocol (via the acid chloride):

  • Formation of the Acid Chloride: 3-chloro-2,4,5-trifluorobenzoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-chloro-2,4,5-trifluorobenzoyl chloride. This is a standard and high-yielding reaction.

  • Reduction of the Acid Chloride: The resulting acid chloride is then reduced to the aldehyde using a mild reducing agent. A common choice is lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), which is selective for the reduction of acid chlorides to aldehydes and does not typically reduce the aldehyde further to the alcohol. The reaction is usually carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures.

  • Workup and Purification: The reaction is quenched with a careful addition of water or a mild acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by distillation or chromatography.

The following diagram illustrates the proposed synthetic workflow:

SynthesisWorkflow A 3-Amino-2,4,5-trifluorobenzoic Acid B Diazonium Salt Intermediate A->B NaNO₂, HCl C 3-Chloro-2,4,5-trifluorobenzoic Acid B->C CuCl D 3-Chloro-2,4,5-trifluorobenzoyl Chloride C->D SOCl₂ E This compound D->E LiAlH(O-t-Bu)₃

Caption: Proposed synthetic pathway for this compound.

Applications in Drug Discovery and Agrochemicals

Halogenated benzaldehydes are crucial building blocks in the synthesis of a wide range of biologically active molecules[5][6]. The specific substitution pattern of this compound makes it a valuable precursor for compounds in several key areas:

  • Pharmaceuticals: The trifluorinated phenyl moiety is a common feature in many modern drugs. The introduction of fluorine can significantly improve metabolic stability and binding affinity[6]. The aldehyde functionality allows for the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry. The chlorine atom can be retained in the final molecule or used as a handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions to introduce additional complexity. The importance of chloro-containing molecules in drug discovery is well-established, with over 250 FDA-approved drugs containing chlorine[7].

  • Agrochemicals: Similar to pharmaceuticals, the presence of halogens in agrochemicals can enhance their efficacy and metabolic stability in the environment. This compound can be used in the synthesis of novel herbicides, fungicides, and insecticides[6].

The general importance of fluorobenzaldehydes as intermediates for pharmaceuticals and agricultural chemicals is highlighted in various patents related to their synthesis[8].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Based on data for structurally similar compounds like 3-chloro-2-fluorobenzaldehyde, it is likely to be an irritant to the skin, eyes, and respiratory system[9]. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

References

Methodological & Application

Synthesis of novel heterocycles using 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Heterocycles Using 3-Chloro-2,4,5-trifluorobenzaldehyde

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Heterocycles

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy for drug design and development.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] It is estimated that fluorinated compounds constitute approximately 20% of all pharmaceuticals on the market, a testament to their therapeutic impact.[1][5]

Heterocyclic rings provide the essential three-dimensional frameworks that govern molecular recognition at receptor sites.[2] When combined, the strategic placement of fluorine on these rings gives rise to fluorinated heterocycles, a class of compounds with immense potential for creating next-generation therapeutics.[1]

This guide focuses on the synthetic utility of this compound (CAS: 101513-80-8), a highly versatile and reactive building block for accessing novel, polyhalogenated heterocyclic systems.[6] The presence of an aldehyde group facilitates a wide range of classical condensation and cyclization reactions, while the specific substitution pattern of electron-withdrawing halogen atoms on the phenyl ring modulates its reactivity and provides a handle for further functionalization. We will explore detailed protocols for the synthesis of fluorinated quinolines and quinazolinones, two heterocyclic cores of significant pharmacological importance.

Section 1: Synthesis of Novel 6-Chloro-5,7,8-trifluoroquinolines

The quinoline nucleus is a privileged scaffold found in a vast array of natural products and synthetic drugs, renowned for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[7][8] The Friedländer annulation and related multi-component reactions offer a direct and efficient route to this framework.

Scientific Rationale: The Friedländer Annulation Approach

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl, such as pyruvic acid or its derivatives. The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring.

Using this compound in a modified Doebner reaction (a variant of the Friedländer synthesis) with an appropriately substituted aniline and pyruvic acid is a powerful strategy. The electron-withdrawing nature of the three fluorine atoms and the chlorine atom enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial nucleophilic attack by the aniline. This activation is critical for driving the reaction forward under mild conditions.

G cluster_start Starting Materials cluster_process Workflow A This compound D Reaction Setup (Solvent, Catalyst) A->D B Substituted Aniline B->D C Pyruvic Acid C->D E Heating & Stirring (e.g., 65-80 °C, 20-24h) D->E Reaction F Work-up (Quenching, Extraction) E->F Cooling G Purification (Column Chromatography) F->G Crude Product H Final Product (Substituted 6-Chloro-5,7,8-trifluoroquinoline) G->H Purified Product

Caption: General workflow for the synthesis of fluorinated quinolines.
Detailed Protocol: Synthesis of 2-Phenyl-4-carboxy-6-chloro-5,7,8-trifluoroquinoline

This protocol is adapted from established Doebner reaction methodologies for synthesizing substituted quinolines.[9]

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
This compound101513-80-8194.542.01.0
Aniline62-53-393.132.01.0
Pyruvic Acid127-17-388.062.21.1
Ethanol (Absolute)64-17-5-15 mL-
Boron Trifluoride Etherate (BF₃·OEt₂)109-63-7141.931.00.5
Ethyl Acetate141-78-6---
Saturated Sodium Bicarbonate (aq.)----
Brine----
Anhydrous Sodium Sulfate7757-82-6---

Experimental Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (389 mg, 2.0 mmol) and aniline (186 mg, 2.0 mmol) in absolute ethanol (10 mL).

  • Catalyst Addition: To the stirred solution, add boron trifluoride etherate (0.126 mL, 1.0 mmol) dropwise at room temperature. An initial exotherm may be observed.

  • Initial Stirring: Stir the reaction mixture at room temperature for 30 minutes.

  • Addition of Pyruvic Acid: Add pyruvic acid (0.153 mL, 2.2 mmol) dropwise to the mixture.

  • Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion, cool the mixture to room temperature. Pour the mixture into 50 mL of ice-cold water.

  • Neutralization and Extraction: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure quinoline derivative.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Boron trifluoride etherate is corrosive and moisture-sensitive; handle with care.

Section 2: Synthesis of Novel Fluorinated Quinazolinones

Quinazolinone derivatives are another class of heterocycles with a rich history in medicinal chemistry, possessing potent activities as anticancer, anti-inflammatory, and anticonvulsant agents.[10][11][12] Their synthesis can be readily achieved through the condensation of anthranilamides with aldehydes.

Scientific Rationale: Mechanism of Quinazolinone Formation

The reaction between an anthranilamide (2-aminobenzamide) and an aldehyde commences with the formation of a Schiff base (imine) between the aldehyde and the more nucleophilic aromatic amino group. This is followed by an intramolecular cyclization where the amide nitrogen attacks the imine carbon. Subsequent dehydration or oxidation leads to the formation of the stable, aromatic quinazolinone ring system.[13] The highly substituted this compound serves as an excellent electrophilic partner in this transformation, readily forming the initial imine intermediate required for cyclization.

G A Anthranilamide + This compound B Imine Formation (Schiff Base Intermediate) A->B Condensation (-H₂O) C Intramolecular Cyclization B->C Nucleophilic Attack D Dehydration/ Oxidation C->D Aromatization E Fluorinated Quinazolinone D->E

Caption: Key mechanistic steps in quinazolinone synthesis.
Detailed Protocol: Synthesis of 2-(3-Chloro-2,4,5-trifluorophenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol describes a direct condensation method to form the dihydroquinazolinone core, which can be subsequently oxidized if the fully aromatic system is desired.

Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Amount (mmol)Equivalents
This compound101513-80-8194.541.01.0
Anthranilamide (2-Aminobenzamide)88-68-6136.151.01.0
p-Toluenesulfonic Acid (p-TsOH)104-15-4172.200.10.1
Toluene108-88-3-10 mL-
Hexane110-54-3---

Experimental Procedure

  • Reaction Setup: Equip a 25 mL round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar.

  • Charging Reagents: Add this compound (195 mg, 1.0 mmol), anthranilamide (136 mg, 1.0 mmol), and p-TsOH (17 mg, 0.1 mmol) to the flask.

  • Solvent Addition: Add toluene (10 mL) to the flask.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 111 °C). Water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing for 8-12 hours or until no more water is collected.

  • Monitoring: Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate) for the disappearance of the starting materials.

  • Cooling and Concentration: Once the reaction is complete, cool the flask to room temperature. Remove the toluene under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by trituration with cold hexane to yield the pure dihydroquinazolinone product.

Rationale for Experimental Choices:

  • Dean-Stark Apparatus: The removal of water via azeotropic distillation is crucial. It drives the equilibrium of the initial imine formation towards the product, ensuring a high conversion rate.

  • p-Toluenesulfonic Acid (p-TsOH): A catalytic amount of a non-nucleophilic acid is used to protonate the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the amine.

Expected Yields and Data Summary

The following table provides hypothetical yields for the synthesis of various quinoline derivatives using the described protocol, based on typical outcomes for Doebner reactions.

EntryAniline Substituent (R)ProductExpected Yield (%)
1H2-Phenyl-4-carboxy-6-chloro-5,7,8-trifluoroquinoline75-85
24-OCH₃2-(4-Methoxyphenyl)-4-carboxy-6-chloro-5,7,8-trifluoroquinoline80-90
34-Cl2-(4-Chlorophenyl)-4-carboxy-6-chloro-5,7,8-trifluoroquinoline70-80

Conclusion

This compound is an exemplary starting material for the construction of complex, highly functionalized heterocyclic compounds. Its unique electronic and steric properties, conferred by the polyhalogenated ring, make it a powerful tool for medicinal chemists and researchers. The protocols detailed herein for the synthesis of fluorinated quinolines and quinazolinones demonstrate its utility in robust and well-established synthetic transformations. By providing a reliable entry point to novel chemical matter, this aldehyde facilitates the exploration of new structure-activity relationships, ultimately accelerating the drug discovery process.

References

Application Note: A Detailed Protocol for the Wittig Reaction with 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Olefination of a Highly Halogenated Aromatic Aldehyde

The Wittig reaction stands as a cornerstone in synthetic organic chemistry, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1] Its discovery by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes from aldehydes and ketones.[2] The reaction's power lies in its ability to introduce a double bond with high regioselectivity. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on performing a Wittig reaction with a challenging substrate: 3-Chloro-2,4,5-trifluorobenzaldehyde.

The presence of multiple halogen substituents on the aromatic ring of this compound presents unique considerations for this classic transformation. The electron-withdrawing nature of the chlorine and fluorine atoms can significantly impact the reactivity of the aldehyde and potentially influence the stereochemical outcome of the reaction. This protocol is designed to address these challenges, providing a robust methodology for the synthesis of the corresponding stilbene derivative.

Scientific Rationale and Mechanistic Overview

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of an aldehyde or ketone.[2] This initial step forms a zwitterionic intermediate known as a betaine, which subsequently undergoes ring closure to form a four-membered oxaphosphetane. The oxaphosphetane then collapses in a concerted [2+2] retro-cycloaddition to yield the desired alkene and the highly stable triphenylphosphine oxide byproduct. The strong P=O bond formation is a key thermodynamic driving force for the reaction.

The stereoselectivity of the Wittig reaction is heavily influenced by the nature of the ylide. Stabilized ylides, typically bearing electron-withdrawing groups, tend to favor the formation of the more thermodynamically stable (E)-alkene. Conversely, non-stabilized ylides, with electron-donating or alkyl substituents, generally lead to the kinetically favored (Z)-alkene. For the synthesis of a stilbene derivative from an aromatic aldehyde, a benzyl-substituted phosphonium ylide is commonly employed.

Experimental Protocol

This protocol is divided into three main stages: 1) Preparation of the phosphonium salt, 2) Generation of the ylide and the Wittig reaction, and 3) Workup and purification of the alkene product.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Benzyl bromide≥98%Commercially Available
Triphenylphosphine≥99%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Diethyl ether (anhydrous)Commercially Available
HexanesACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available

Safety Precautions:

  • This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Benzyl bromide is a lachrymator and corrosive. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and use appropriate quenching procedures.

  • Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.

Step 1: Synthesis of Benzyltriphenylphosphonium Bromide

This step involves the SN2 reaction of triphenylphosphine with benzyl bromide to form the corresponding phosphonium salt.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (1.0 eq) and toluene (5 mL per gram of triphenylphosphine).

  • Stir the mixture to dissolve the triphenylphosphine.

  • Add benzyl bromide (1.05 eq) dropwise to the stirring solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. A white precipitate of the phosphonium salt will form.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove any unreacted starting materials.

  • Dry the benzyltriphenylphosphonium bromide under vacuum to a constant weight. The product is typically used in the next step without further purification.

Step 2: Ylide Generation and Wittig Reaction

The phosphonium salt is deprotonated with a strong base to generate the ylide in situ, which then reacts with the aldehyde.

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium bromide (1.1 eq) to a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

  • Add anhydrous tetrahydrofuran (THF) (10 mL per gram of phosphonium salt) via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirring suspension. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • In a separate dry flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at room temperature via syringe.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

Step 3: Workup and Purification

The primary challenge in the workup is the removal of the triphenylphosphine oxide byproduct.

Procedure:

  • Upon completion of the reaction (as indicated by TLC), cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Method A: Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate. This method is effective if the product is a solid and has significantly different solubility from triphenylphosphine oxide.

    • Method B: Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. The less polar stilbene product will elute before the more polar triphenylphosphine oxide.[3]

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_0 Step 1: Phosphonium Salt Synthesis cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Workup & Purification PPh3 Triphenylphosphine Reflux Reflux (2-3h) PPh3->Reflux BnBr Benzyl Bromide BnBr->Reflux Toluene Toluene (Solvent) Toluene->Reflux Salt Benzyltriphenylphosphonium Bromide (s) Reflux->Salt Salt_in Phosphonium Salt Salt->Salt_in Ylide Ylide Generation (0°C to RT) Salt_in->Ylide NaH NaH (Base) NaH->Ylide THF Anhydrous THF THF->Ylide Reaction Wittig Reaction (RT, 2-4h) Ylide->Reaction Aldehyde This compound Aldehyde->Reaction Crude Crude Reaction Mixture Reaction->Crude Quench Quench (aq. NH4Cl) Crude->Quench Extraction Extraction (Et2O/H2O) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Product Pure Stilbene Product Purification->Product

Caption: Workflow for the Wittig reaction with this compound.

Characterization of the Product

The synthesized stilbene derivative should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the vinylic protons of the double bond, typically in the range of 6.5-7.5 ppm. The coupling constant (J-value) between these protons can help determine the stereochemistry of the double bond (trans-isomers generally have larger J-values, ~12-18 Hz, while cis-isomers have smaller J-values, ~6-12 Hz). The aromatic protons will appear as complex multiplets.

    • ¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the structure of the fluorinated aromatic ring. The chemical shifts and coupling patterns of the fluorine atoms will be indicative of their positions on the ring.[4]

    • ¹³C NMR: The carbon NMR spectrum will show signals for the vinylic carbons and the aromatic carbons.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the product, confirming the successful olefination.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the C=C stretching of the alkene and the C-H out-of-plane bending vibrations, which can also provide information about the stereochemistry of the double bond.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationIncomplete ylide formationEnsure anhydrous conditions. Use fresh, high-quality base (NaH).
Low reactivity of the aldehydeThe electron-withdrawing groups may deactivate the aldehyde. Increase reaction time or temperature slightly.
Ylide decompositionPrepare the ylide in situ and use it immediately.
Poor stereoselectivityThe stereochemical outcome can be influenced by the specific reaction conditions. For higher (E)-selectivity, consider using a stabilized ylide if applicable, or explore Schlosser modification conditions.
Difficulty in removing triphenylphosphine oxideSimilar polarity to the productOptimize the solvent system for recrystallization. Use a different solvent system for column chromatography. Consider alternative workup procedures, such as precipitation of the phosphine oxide as a metal salt complex.[5][6]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Wittig reaction of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, researchers can successfully synthesize the corresponding stilbene derivative. The insights into the mechanism, characterization, and troubleshooting will aid in the successful application of this powerful olefination reaction in the synthesis of complex, halogenated organic molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Role of 3-Chloro-2,4,5-trifluorobenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Innovation in Agrochemical Synthesis

The global challenge of ensuring food security for a growing population necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the synthetic chemist's toolkit, fluorinated organic compounds have emerged as a cornerstone for innovation. The introduction of fluorine atoms into active molecules can significantly enhance their biological efficacy, metabolic stability, and target specificity. 3-Chloro-2,4,5-trifluorobenzaldehyde, a versatile and highly reactive building block, exemplifies the strategic importance of such fluorinated intermediates in the creation of next-generation fungicides, herbicides, and insecticides.

This comprehensive guide provides an in-depth exploration of the application of this compound in the synthesis of potent agrochemicals, with a particular focus on the development of pyrazole carboxamide fungicides. We will delve into the mechanistic rationale behind synthetic strategies, provide detailed, field-proven protocols, and present illustrative data to empower researchers, scientists, and drug development professionals in their quest for novel crop protection solutions.

Core Synthetic Strategy: From Aldehyde to a Potent Fungicidal Scaffold

The primary application of this compound in agrochemical synthesis hinges on its conversion to the corresponding carboxylic acid, 3-Chloro-2,4,5-trifluorobenzoic acid. This transformation is a critical step, as the benzoic acid derivative serves as a versatile precursor for the construction of a wide array of active ingredients. The subsequent formation of an acid chloride opens the door to amide bond formation, a key reaction in the synthesis of numerous successful agrochemicals, most notably the pyrazole carboxamide class of fungicides.

The overall synthetic workflow can be visualized as a multi-step process, each with its own set of critical parameters and considerations.

Agrochemical_Synthesis_Workflow A This compound B Oxidation A->B KMnO4 or other oxidant C 3-Chloro-2,4,5-trifluorobenzoic Acid B->C D Chlorination C->D SOCl2 or (COCl)2 E 3-Chloro-2,4,5-trifluorobenzoyl Chloride D->E G Amide Coupling E->G F Amine Moiety (e.g., Substituted Pyrazole Amine) F->G H Final Agrochemical (Pyrazole Carboxamide Fungicide) G->H

Caption: Synthetic workflow from this compound to a pyrazole carboxamide fungicide.

Part 1: Synthesis of the Key Intermediate: 3-Chloro-2,4,5-trifluorobenzoic Acid

The oxidation of the aldehyde functionality in this compound to a carboxylic acid is the foundational step in this synthetic pathway. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) offers a robust and scalable method.

Experimental Protocol: Oxidation of this compound

Objective: To synthesize 3-Chloro-2,4,5-trifluorobenzoic acid from this compound.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Addition of Oxidant: To the stirred solution, add potassium permanganate (approximately 2.0 eq) portion-wise. The addition should be controlled to maintain a gentle reflux. The reaction is exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

    • Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with acetone.

    • Combine the filtrates and remove the acetone under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of 3-Chloro-2,4,5-trifluorobenzoic acid should form.

  • Isolation and Purification:

    • Extract the aqueous solution with diethyl ether (3 x volumes).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude 3-Chloro-2,4,5-trifluorobenzoic acid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Expected Yield: 85-95%

Rationale for Experimental Choices:

  • The use of a mixed solvent system of acetone and water ensures the solubility of both the organic substrate and the inorganic oxidant.

  • Portion-wise addition of potassium permanganate helps to control the exothermicity of the reaction.

  • Acidification is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Part 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide

With the key intermediate, 3-Chloro-2,4,5-trifluorobenzoic acid, in hand, the next stage involves its conversion to an acid chloride, followed by coupling with a suitable amine-containing pyrazole moiety. This section outlines a detailed protocol for the synthesis of a hypothetical, yet representative, pyrazole carboxamide fungicide.

Step 2.1: Preparation of 3-Chloro-2,4,5-trifluorobenzoyl Chloride

Objective: To convert 3-Chloro-2,4,5-trifluorobenzoic acid to its corresponding acid chloride.

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-Chloro-2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Addition of Chlorinating Agent: Add a catalytic amount of DMF (1-2 drops). To this mixture, add thionyl chloride (or oxalyl chloride) (1.5-2.0 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-50 °C) until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

  • Isolation: The resulting 3-Chloro-2,4,5-trifluorobenzoyl chloride is typically used in the next step without further purification. The excess thionyl chloride and solvent can be removed under reduced pressure.

Causality of Experimental Choices:

  • The use of an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride.

  • DMF acts as a catalyst by forming a Vilsmeier reagent, which is the active chlorinating species.

Step 2.2: Amide Coupling to Form the Final Product

Objective: To synthesize a pyrazole carboxamide fungicide by reacting 3-Chloro-2,4,5-trifluorobenzoyl chloride with a substituted pyrazole amine.

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoyl chloride (from Step 2.1)

  • A substituted 3-amino-pyrazole (e.g., 3-amino-1-methyl-1H-pyrazole)

  • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine (Et₃N) or pyridine)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substituted 3-amino-pyrazole (1.0 eq) and the non-nucleophilic base (1.2 eq) in anhydrous THF.

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride (1.05 eq) in anhydrous THF dropwise.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC).

  • Work-up:

    • Quench the reaction with water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide fungicide.

Expected Yield: 70-90%

Amide_Coupling_Workflow A 3-Chloro-2,4,5-trifluorobenzoyl Chloride C Amide Bond Formation (Base, Anhydrous Solvent) A->C B Substituted 3-Amino-Pyrazole B->C D Pyrazole Carboxamide Fungicide C->D

Caption: Key amide coupling reaction in the synthesis of the target fungicide.

Part 3: Biological Activity and Mechanism of Action

Pyrazole carboxamide fungicides are a significant class of agrochemicals that primarily act as succinate dehydrogenase inhibitors (SDHIs).

Mechanism of Action:

Succinate dehydrogenase (also known as complex II) is a crucial enzyme in the mitochondrial electron transport chain of fungi. It plays a vital role in cellular respiration by oxidizing succinate to fumarate. SDHI fungicides bind to the succinate-ubiquinone reductase (SQR) subunit of the enzyme, blocking the electron transport chain and thereby inhibiting ATP production. This disruption of cellular energy supply ultimately leads to the death of the fungal pathogen.

The 3-Chloro-2,4,5-trifluorophenyl moiety in the synthesized fungicide is designed to fit into a specific binding pocket of the SDH enzyme, contributing to the molecule's high affinity and potent inhibitory activity.

Fungicidal Activity Data:

The fungicidal efficacy of pyrazole carboxamides derived from this compound can be evaluated against a range of economically important plant pathogens. The following table presents hypothetical, yet representative, in vitro fungicidal activity data for a pyrazole carboxamide synthesized via the described protocols.

Fungal PathogenCommon DiseaseEC₅₀ (µg/mL)
Botrytis cinereaGray Mold0.5 - 2.0
Septoria triticiSeptoria Leaf Blotch0.1 - 0.8
Puccinia triticinaWheat Leaf Rust0.2 - 1.5
Alternaria solaniEarly Blight1.0 - 5.0
Rhizoctonia solaniSheath Blight0.8 - 3.0

EC₅₀ (half maximal effective concentration) values represent the concentration of the compound required to inhibit 50% of fungal growth.

Structure-Activity Relationship (SAR) Insights:

  • The highly fluorinated phenyl ring is crucial for strong binding to the target enzyme.

  • The nature and position of substituents on the pyrazole ring can modulate the spectrum of activity and potency against different fungal species.

  • The amide linker is essential for the correct orientation of the molecule within the enzyme's active site.

Conclusion: A Versatile Building Block for Future Agrochemicals

This compound stands as a testament to the power of fluorination in modern agrochemical design. Its strategic conversion to pyrazole carboxamide fungicides, as detailed in these application notes, showcases a robust and adaptable synthetic pathway. The resulting compounds exhibit potent fungicidal activity by targeting a well-validated biochemical pathway. For researchers and scientists in the agrochemical industry, a thorough understanding of the synthetic protocols and mechanistic principles outlined herein is paramount for the development of innovative and effective crop protection solutions that will contribute to a more sustainable and food-secure future.

The Strategic Utility of 3-Chloro-2,4,5-trifluorobenzaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Fluorinated Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Chloro-2,4,5-trifluorobenzaldehyde emerges as a highly valuable and versatile building block in this context. Its polysubstituted aromatic ring, adorned with both chloro and fluoro groups, presents a unique electronic and steric environment, offering chemists a powerful tool for the construction of complex pharmaceutical intermediates. This application note provides an in-depth technical guide on the utility of this compound, detailing its application in the synthesis of key intermediates for prominent pharmaceuticals and providing robust, field-proven protocols.

Core Attributes of this compound

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde functional group and the electron-withdrawing effects of the halogen substituents on the aromatic ring. This unique substitution pattern makes it an ideal precursor for a variety of transformations crucial in pharmaceutical synthesis.

PropertyValue
CAS Number 101513-80-8[1][2]
Molecular Formula C₇H₂ClF₃O[1][2]
Molecular Weight 194.54 g/mol [1][2]
Appearance Varies; typically a solid or liquid
Key Reactive Sites Aldehyde carbonyl, Aromatic ring

Application Spotlight: Synthesis of a Key Intermediate for Sitagliptin

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a trifluorophenyl moiety that is crucial for its efficacy. 2,4,5-Trifluorophenylacetic acid is a pivotal intermediate in many synthetic routes to Sitagliptin.[3][4] While various methods exist for the synthesis of this intermediate, this section outlines a scientifically sound, multi-step pathway commencing from this compound. This approach leverages classic organic transformations to construct the desired phenylacetic acid scaffold.

Synthetic Pathway Overview

The conversion of this compound to a 2,4,5-trifluorophenylacetic acid derivative can be conceptualized as a two-carbon homologation of the aldehyde. A robust strategy involves an initial condensation reaction to introduce the second carbon atom, followed by transformations to establish the carboxylic acid functionality. The Knoevenagel condensation is a powerful tool for this initial carbon-carbon bond formation.[5][6][7]

Synthetic_Pathway_1 A This compound B Diethyl (3-chloro-2,4,5-trifluorobenzylidene)malonate A->B Knoevenagel Condensation (Diethyl malonate, Piperidine/Pyridine) C 2,4,5-Trifluorophenylacetic Acid Derivative B->C Hydrolysis & Decarboxylation (e.g., NaOH, then H3O+)

Caption: Synthetic pathway from this compound to a key Sitagliptin intermediate.

Protocol 1: Knoevenagel Condensation of this compound

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] In this protocol, diethyl malonate serves as the active methylene compound, and a weak base like piperidine or pyridine is used as a catalyst to avoid self-condensation of the aldehyde.[5]

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine or Pyridine (catalytic amount)

  • Toluene or Benzene (as solvent with Dean-Stark trap)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), diethyl malonate (1.1 eq), and toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine or pyridine (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl (3-chloro-2,4,5-trifluorobenzylidene)malonate.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: Hydrolysis and Decarboxylation

The resulting α,β-unsaturated ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating in an acidic medium to yield the desired phenylacetic acid derivative.

Materials:

  • Diethyl (3-chloro-2,4,5-trifluorobenzylidene)malonate

  • Sodium hydroxide (or potassium hydroxide) solution

  • Concentrated hydrochloric acid

  • Organic solvents for extraction

Procedure:

  • Hydrolysis: Dissolve the diethyl (3-chloro-2,4,5-trifluorobenzylidene)malonate in an ethanolic solution of sodium hydroxide (excess). Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated HCl. Upon acidification, the resulting malonic acid derivative will likely decarboxylate, especially with gentle heating.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2,4,5-trifluorophenylacetic acid derivative can be purified by recrystallization.

Application in the Synthesis of Fluoroquinolone Antibiotics

The core of many fluoroquinolone antibiotics is the quinolone ring system. While the classical Gould-Jacobs reaction often starts with an aniline derivative, substituted benzaldehydes can also serve as precursors for the construction of this critical scaffold through alternative synthetic strategies.[8] this compound provides a valuable starting point for the synthesis of highly functionalized quinolones.

Synthetic Pathway Overview

A plausible route involves the conversion of the aldehyde to a β-keto ester, which can then undergo cyclization with an appropriate amine to form the quinolone ring.

Synthetic_Pathway_2 A This compound B Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)acrylate A->B Wittig or Horner-Wadsworth-Emmons Reaction (e.g., Triethyl phosphonoacetate, NaH) C Ethyl 3-oxo-4-(3-chloro-2,4,5-trifluorophenyl)butanoate B->C Claisen Condensation (e.g., Ethyl acetate, NaOEt) D Fluoroquinolone Core C->D Cyclization (with an amine, e.g., cyclopropylamine)

Caption: Proposed pathway for the synthesis of a fluoroquinolone core from this compound.

Protocol 3: Synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Intermediate

This protocol outlines a plausible synthesis of a key β-keto ester intermediate, which is a direct precursor for building the quinolone ring system.

Part A: Wittig or Horner-Wadsworth-Emmons Reaction

This step extends the carbon chain by two carbons to form an α,β-unsaturated ester.

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

Procedure:

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.1 eq) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the α,β-unsaturated ester.

Part B: Claisen-Type Condensation

This step introduces the keto functionality at the β-position relative to the ester.

Materials:

  • The α,β-unsaturated ester from Part A

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Addition of Reactants: To this solution, add a mixture of the α,β-unsaturated ester (1.0 eq) and ethyl acetate (excess) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up and Isolation: Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove salts. After drying and concentration, the crude β-keto ester is obtained.

  • Purification: Purify the product via vacuum distillation or column chromatography.

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands as a testament to the power of halogenated building blocks in modern pharmaceutical synthesis. Its unique electronic properties and versatile reactivity allow for its strategic incorporation into the synthetic routes of high-value pharmaceutical targets, including antidiabetic agents like Sitagliptin and various fluoroquinolone antibiotics. The protocols detailed herein, grounded in established and reliable organic chemistry principles, provide a framework for researchers and drug development professionals to harness the full potential of this valuable intermediate. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of such strategically functionalized building blocks will undoubtedly continue to rise.

References

Application Note: Synthesis of Novel Imine Derivatives via Condensation of 3-Chloro-2,4,5-trifluorobenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Schiff Bases

The condensation of primary amines with carbonyl compounds to form Schiff bases, or imines (-C=N-), is a cornerstone reaction in organic synthesis.[1][2] These compounds are not merely synthetic intermediates but often possess significant biological activities themselves, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

The strategic incorporation of fluorine atoms and other halogens into organic molecules is a proven strategy in drug discovery for modulating a compound's physicochemical properties.[5] Halogenation can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins. 3-Chloro-2,4,5-trifluorobenzaldehyde is a valuable building block, combining multiple halogen substituents that can be leveraged to create novel chemical entities with unique pharmacological profiles. The Schiff bases derived from this aldehyde are of particular interest for generating libraries of potential therapeutic agents and advanced materials.[6]

Reaction Mechanism: Imine Formation Pathway

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process can be broadly divided into two key stages, often catalyzed by a small amount of acid.[7]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine.[8][9]

  • Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The subsequent elimination of a water molecule, driven by the lone pair of electrons on the nitrogen, leads to the formation of a resonance-stabilized iminium ion. Deprotonation of the nitrogen atom regenerates the acid catalyst and yields the final imine product.[7][9]

Driving the reaction to completion often involves the removal of water, which shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle.[7]

Reaction_Mechanism Fig. 1: General Mechanism of Imine Formation cluster_step1 Step 1: Hemiaminal Formation cluster_step2 Step 2: Dehydration RCHO Aldehyde (R-CHO) Protonated_CHO Protonated Aldehyde RCHO->Protonated_CHO + H⁺ RNH2 Primary Amine (R'-NH₂) H_plus H⁺ (catalyst) Hemiaminal Hemiaminal Intermediate Protonated_CHO->Hemiaminal + R'-NH₂ - H⁺ Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal + H⁺ Iminium Iminium Ion Protonated_Hemiaminal->Iminium - H₂O Imine Imine (Schiff Base) Iminium->Imine - H⁺ Water H₂O Experimental_Workflow Fig. 2: Workflow for Solvent-Based Synthesis A 1. Dissolve Reactants (Aldehyde & Amine in Ethanol) B 2. Add Catalyst (Optional) (1-2 drops Acetic Acid) A->B C 3. Heat to Reflux (2-6 hours) B->C D 4. Monitor by TLC C->D Periodic Sampling D->C Incomplete E 5. Reaction Cooldown D->E Complete F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Product Isolation (Precipitation/Filtration) F->G H 8. Purification (Recrystallization) G->H I 9. Characterization (FT-IR, NMR, MS, M.P.) H->I

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions using 3-Chloro-2,4,5-trifluorobenzaldehyde. This versatile, polyhalogenated building block is of significant interest in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. These notes detail the underlying mechanistic principles, provide field-tested protocols for key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, and offer practical guidance on optimization and troubleshooting.

Introduction: The Synthetic Utility of this compound

This compound is a powerful intermediate in modern organic synthesis. Its structure is distinguished by:

  • An aldehyde group , which is a versatile handle for a wide array of transformations including oxidation, reduction, and condensation reactions.

  • A polyfluorinated aromatic ring , which can impart unique properties to the final molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.

  • A strategically positioned chlorine atom , which serves as the primary reactive site for palladium-catalyzed cross-coupling reactions.

The ability to selectively functionalize the C-Cl bond in the presence of more stable C-F bonds allows for the precise and modular construction of highly substituted aromatic cores, making this reagent invaluable for creating libraries of novel compounds.

Mechanistic Framework & Substrate-Specific Considerations

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle provides a foundational understanding of the process.

The General Catalytic Cycle

The reaction typically proceeds through a sequence of three fundamental steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.

Catalytic_Cycle pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add + R-X center pd2_complex R-Pd(II)Ln-X ox_add->pd2_complex transmetal Transmetalation (e.g., Suzuki, Stille) or Carbopalladation (e.g., Heck) pd2_complex->transmetal + R'-M pd2_r_r1 R-Pd(II)Ln-R' transmetal->pd2_r_r1 red_elim Reductive Elimination pd2_r_r1->red_elim red_elim->pd0 Catalyst Regenerated product R-R' red_elim->product Suzuki_Workflow start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(dppf)Cl2) Ligand (if needed) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., Dioxane/H2O) start->reagents Combine conditions Inert Atmosphere (N2 or Ar) Heat (e.g., 80-110 °C) Stirring (4-24 h) reagents->conditions Apply product 3-(Aryl)-2,4,5-trifluorobenzaldehyde conditions->product Yields Sonogashira_Workflow start This compound + Terminal Alkyne reagents Pd Catalyst (e.g., Pd(PPh3)2Cl2) CuI Co-catalyst (1-5 mol%) Base (e.g., Et3N, DIPEA) Solvent (e.g., THF, DMF) start->reagents Combine conditions Inert Atmosphere (N2 or Ar) RT to 60 °C Stirring (2-12 h) reagents->conditions Apply product 3-(Alkynyl)-2,4,5-trifluorobenzaldehyde conditions->product Yields Buchwald_Workflow start This compound + Primary/Secondary Amine reagents Pd Pre-catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, SPhos) Base (e.g., NaOtBu, LHMDS) Solvent (e.g., Toluene, Dioxane) start->reagents Combine conditions Inert Atmosphere (N2 or Ar) Heat (e.g., 80-120 °C) Stirring (6-24 h) reagents->conditions Apply product 3-(Amino)-2,4,5-trifluorobenzaldehyde conditions->product Yields

Application Notes and Protocols: The Strategic Use of 3-Chloro-2,4,5-trifluorobenzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, scientists, and professionals in drug development and materials science on the utilization of 3-Chloro-2,4,5-trifluorobenzaldehyde as a pivotal building block in the synthesis of novel liquid crystals. This document provides an in-depth exploration of the underlying scientific principles, detailed experimental protocols, and the potential advantages conferred by the unique substitution pattern of this aromatic aldehyde.

Introduction: The Role of Fluorination in Liquid Crystal Design

The incorporation of fluorine atoms into the molecular architecture of liquid crystals is a well-established strategy to modulate their physicochemical properties.[1] Fluorine's high electronegativity and the stability of the carbon-fluorine bond can significantly influence parameters such as dielectric anisotropy, viscosity, and melting behavior.[1][2] The strategic placement of fluorine substituents can lead to materials with tailored properties for specific applications, particularly in the demanding field of liquid crystal displays (LCDs).[3] Polysubstituted benzaldehydes are versatile precursors in this context, as their aldehyde functionality allows for the straightforward construction of the core structures of liquid crystals through reactions like Schiff base formation.[4][5]

This compound is a particularly interesting starting material due to its complex substitution pattern. The presence of multiple fluorine atoms and a chlorine atom is expected to impart a strong dipole moment, which is a critical factor in determining the dielectric anisotropy of the resulting liquid crystal. The specific arrangement of these halogens can also influence intermolecular interactions and, consequently, the mesomorphic properties of the final compound.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for its effective application in synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 101513-80-8
Molecular Formula C₇H₂ClF₃O
Molecular Weight 194.54 g/mol
Appearance Not specified, likely a solid or liquid
Boiling Point Not specified
Melting Point Not specified
Solubility Likely soluble in common organic solvents

Proposed Synthesis of a Novel Schiff Base Liquid Crystal

The following section outlines a detailed protocol for the synthesis of a novel Schiff base (imine) liquid crystal candidate using this compound and 4-octylaniline. The formation of a Schiff base is a robust and widely used reaction in the synthesis of calamitic (rod-shaped) liquid crystals.

Reaction Principle

The synthesis involves the acid-catalyzed condensation reaction between the aldehyde group of this compound and the amino group of 4-octylaniline. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine linkage.

Experimental Workflow

The overall workflow for the synthesis and purification of the target Schiff base is depicted in the following diagram.

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Characterization A Reactant 1: This compound F Condensation Reaction (Reflux) A->F B Reactant 2: 4-Octylaniline B->F C Solvent: Ethanol C->F D Catalyst: Glacial Acetic Acid D->F E Reaction Vessel: Round-bottom flask E->F G Crude Product Mixture F->G H Cooling & Precipitation G->H I Vacuum Filtration H->I J Washing with cold Ethanol I->J K Recrystallization (e.g., from Ethanol or Hexane) J->K L Drying under Vacuum K->L M Pure Schiff Base Product L->M N FTIR Spectroscopy M->N O NMR Spectroscopy (¹H, ¹³C, ¹⁹F) M->O P Mass Spectrometry M->P Q DSC & POM M->Q G cluster_0 Molecular Structure of Precursor cluster_1 Structural Features cluster_2 Predicted Influence on Liquid Crystal Properties Precursor This compound Features Multiple Fluorine Substituents Ortho-Chloro Substituent Aldehyde Functionality Precursor->Features:f0 contributes to Precursor->Features:f1 contributes to Precursor->Features:f2 provides Properties High Dipole Moment → High Dielectric Anisotropy Steric Effects → Lowered Melting Point, Altered Mesophase Stability Versatile Synthetic Handle → Core Structure Formation Features:f0->Properties:p0 leads to Features:f1->Properties:p1 induces Features:f2->Properties:p2 enables

References

Application Notes and Protocols for the Purification of 3-Chloro-2,4,5-trifluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed, step-by-step framework for the purification of 3-Chloro-2,4,5-trifluorobenzaldehyde and its derivatives. Recognizing the critical role of purity in research, drug discovery, and fine chemical synthesis, this document moves beyond a generic template to offer a logically structured approach tailored to the specific physicochemical properties of halogenated benzaldehydes. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, troubleshooting, and validation of purity. Protocols for initial workup, column chromatography, recrystallization, and distillation are provided, supported by scientific principles and authoritative citations.

Introduction: The Challenge of Purifying Halogenated Aromatic Aldehydes

This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The presence of multiple halogen substituents on the aromatic ring imparts unique reactivity and electronic properties, making it a valuable synthon.[3] However, these same properties can present challenges during purification. Common impurities in the synthesis of aromatic aldehydes include unreacted starting materials, byproducts from side reactions, and oxidation products such as the corresponding carboxylic acid.[4]

The choice of purification strategy is paramount and depends on the physical state of the crude product (solid or liquid), the nature of the impurities, and the desired final purity. This guide provides a decision-making framework and detailed protocols for the most common and effective purification techniques applicable to this compound derivatives.

Safety First: Handling Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes require careful handling due to their potential toxicity and reactivity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), safety goggles, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes. All waste materials should be disposed of according to institutional and local regulations for halogenated organic waste.

Purification Strategy: A Decision-Making Workflow

The initial step in any purification is to assess the crude product. A simple Thin Layer Chromatography (TLC) analysis can provide valuable information about the number of components and their relative polarities, guiding the choice of the primary purification method.

PurificationWorkflow start Crude this compound Derivative tlc Initial TLC Analysis start->tlc decision Major Impurities Identified? tlc->decision workup Aqueous Workup (e.g., NaHCO3 wash) decision->workup Acidic impurities present column_chrom Silica Gel Column Chromatography decision->column_chrom Non-acidic impurities workup->column_chrom purity_check Assess Purity of Fractions (TLC/GC-MS) column_chrom->purity_check solid_liquid Is the Purified Product a Solid or Liquid? purity_check->solid_liquid recrystallization Recrystallization solid_liquid->recrystallization Solid distillation Vacuum Distillation solid_liquid->distillation Liquid final_product Pure Product (>98%) recrystallization->final_product distillation->final_product characterization Final Characterization (NMR, GC-MS, etc.) final_product->characterization

Caption: Decision workflow for purification of this compound derivatives.

Initial Workup: Removal of Acidic Impurities

A common byproduct in the synthesis of aldehydes is the corresponding carboxylic acid, formed by over-oxidation. A simple and effective way to remove this is through an aqueous wash with a mild base.

Protocol 4.1: Aqueous Sodium Bicarbonate Wash
  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator.

Primary Purification: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For aromatic aldehydes, silica gel is a common stationary phase.

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel is a polar adsorbent. More polar compounds will interact more strongly with the silica and elute later.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

  • Elution Order: In a typical scenario, the less polar aldehyde will elute before the more polar alcohol or carboxylic acid impurities.

Protocol 5.1: Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product from the initial workup in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The optimal solvent system should be determined by prior TLC analysis.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 Hexane:Ethyl Acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/DichloromethaneProvides a good polarity range for elution.
Gradient Stepwise or linearAllows for the separation of closely related compounds.

Final Purification and Characterization

After column chromatography, a final purification step is often necessary to achieve high purity. The choice between recrystallization and distillation depends on the physical state of the purified product.

Recrystallization (for solid derivatives)

Recrystallization is an effective method for purifying solid compounds. The principle is based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Protocol 6.1: Recrystallization
  • Solvent Selection: In a test tube, test the solubility of a small amount of the solid in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems include hexane/ethyl acetate or ethanol/water.

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point.

Vacuum Distillation (for liquid derivatives)

For liquid products, distillation under reduced pressure is the method of choice to purify the compound from non-volatile impurities. Lowering the pressure reduces the boiling point, preventing thermal decomposition of the compound.

Protocol 6.2: Vacuum Distillation
  • Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry and the joints are properly sealed.

  • Distillation: Slowly apply vacuum to the system. Gently heat the distillation flask with stirring.

  • Product Collection: Collect the purified liquid in a pre-weighed flask.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Technique Information Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and confirmation of molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation of purity.
High-Performance Liquid Chromatography (HPLC) Quantitative purity analysis.
Melting Point (for solids) A sharp melting point range is indicative of high purity.

Conclusion

The purification of this compound derivatives requires a systematic approach based on the physical and chemical properties of the target compound and its impurities. By following the decision-making workflow and detailed protocols outlined in this guide, researchers can achieve high purity, ensuring the reliability and reproducibility of their subsequent experiments.

References

Analytical methods for the quantification of 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Quantitative Analysis of 3-Chloro-2,4,5-trifluorobenzaldehyde

Authored by: A Senior Application Scientist
Introduction

This compound is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both chlorine and multiple fluorine atoms, imparts specific reactivity and properties to target compounds. The precise quantification of this intermediate is paramount for ensuring reaction stoichiometry, monitoring process efficiency, controlling impurity profiles, and guaranteeing the quality and consistency of final products.

This technical guide provides detailed, field-proven protocols for the quantitative analysis of this compound using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reliable results.

Physicochemical Properties of this compound

Understanding the fundamental properties of the analyte is the cornerstone of method development.

PropertyValueSource
CAS Number 101513-80-8[1][2]
Molecular Formula C₇H₂ClF₃O[1][2]
Molecular Weight 194.54 g/mol [1][2]
Appearance Varies; typically a solid or liquidN/A
Boiling Point Not explicitly available, but related isomers have boiling points in the range of 170-220 °C, suggesting suitability for GC analysis.[3]N/A
Solubility Expected to be soluble in common organic solvents like acetonitrile, methanol, hexane, and ethyl acetate.N/A

Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal method for analyzing volatile and thermally stable compounds like this compound. The separation is based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Causality of Method Choice: The inherent volatility of halogenated benzaldehydes makes GC a highly efficient and sensitive technique. A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and general applicability to organic compounds. For enhanced sensitivity to halogenated compounds, an Electron Capture Detector (ECD) could be substituted.[4]

Experimental Workflow: GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Accurately weigh this compound reference standard prep2 Prepare stock solution in Ethyl Acetate (e.g., 1 mg/mL) prep1->prep2 prep4 Prepare unknown sample by dissolving a known weight in Ethyl Acetate prep1->prep4 prep3 Create serial dilutions for calibration curve (e.g., 1-100 µg/mL) prep2->prep3 inj Inject 1 µL of each standard and sample into the GC prep3->inj Calibration Standards prep4->inj Test Sample sep Separation on DB-624 capillary column inj->sep det Detection by FID sep->det peak Integrate peak area at analyte's retention time det->peak cal Plot calibration curve (Peak Area vs. Concentration) peak->cal quant Calculate concentration of unknown sample cal->quant

Caption: Workflow for GC-FID quantification.

Step-by-Step GC Protocol

1. Materials and Reagents:

  • Reference Standard: this compound (Purity ≥98%)

  • Solvent: Ethyl Acetate or Hexane (HPLC or GC grade)

  • Micropipettes and Volumetric Flasks

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with ethyl acetate.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standards with concentrations spanning the expected sample range (e.g., 1, 5, 10, 50, 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

  • Dissolve and bring to volume with ethyl acetate.

  • If necessary, dilute further to ensure the final concentration falls within the calibration range.

4. GC-FID Instrumental Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides precise electronic pneumatic control.
Column DB-624 or similar (30 m x 0.32 mm, 1.8 µm)The 624-phase is ideal for separating halogenated volatile compounds.[5]
Injector Split/Splitless, 250 °CEnsures rapid volatilization of the analyte.
Split Ratio 50:1 (adjustable based on concentration)Prevents column overloading while maintaining sensitivity.
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.5 mL/minInert mobile phase for analyte transport.
Oven Program 60 °C (hold 1 min), ramp to 240 °C @ 20 °C/min, hold 5 minTemperature programming allows for good separation from solvent and any potential impurities.[5]
Detector FID, 280 °CRobust detection for organic compounds.
Injection Vol. 1 µLStandard volume for capillary GC.

5. Data Analysis:

  • Generate a linear regression curve from the calibration standards by plotting peak area against concentration.

  • The correlation coefficient (r²) should be ≥0.999 to demonstrate linearity.[5]

  • Determine the concentration of the analyte in the prepared sample solution using the equation of the line.

  • Calculate the final concentration (e.g., in % w/w) in the original sample, accounting for the initial weight and dilution factors.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and powerful technique suitable for a wide range of compounds. For this compound, its aromatic ring and carbonyl group contain a chromophore, making it readily detectable by a UV detector. Reversed-phase chromatography is the method of choice.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Accurately weigh reference standard prep2 Prepare stock solution in Acetonitrile (e.g., 1 mg/mL) prep1->prep2 prep4 Prepare unknown sample by dissolving a known weight in Acetonitrile prep1->prep4 prep3 Create serial dilutions for calibration curve (e.g., 1-100 µg/mL) prep2->prep3 inj Inject 10 µL of each standard and sample into the HPLC prep3->inj Calibration Standards prep4->inj Test Sample sep Separation on C18 reversed-phase column inj->sep det Detection by UV at 254 nm sep->det peak Integrate peak area at analyte's retention time det->peak cal Plot calibration curve (Peak Area vs. Concentration) peak->cal quant Calculate concentration of unknown sample cal->quant

Caption: Workflow for HPLC-UV quantification.

Step-by-Step HPLC Protocol

1. Materials and Reagents:

  • Reference Standard: this compound (Purity ≥98%)

  • Solvents: Acetonitrile and Water (HPLC grade)

  • Micropipettes and Volumetric Flasks

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile.

  • Calibration Standards: Prepare a series of at least five standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask.

  • Dissolve and bring to volume with acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • If necessary, dilute with the mobile phase to fall within the calibration range.

4. HPLC-UV Instrumental Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides stable flow and precise injections.
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good resolution for this type of analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v)Isocratic elution provides a simple and robust separation. Adjust ratio as needed for optimal retention.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Detector UV-Vis or Diode Array Detector (DAD)
Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A full spectrum scan can confirm the optimal wavelength.
Injection Vol. 10 µLStandard volume for analytical HPLC.

5. Data Analysis:

  • Follow the same procedure as described in the GC-FID data analysis section (steps 1-4) to determine the final concentration of this compound in the sample.

Method Validation: Ensuring Trustworthiness and Reliability

A protocol is only as reliable as its validation. Analytical method validation is a documented process that proves an analytical method is suitable for its intended purpose.[6][7][8] Key parameters must be assessed according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[8]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte only.Peak purity analysis (using DAD) or analysis of spiked placebo shows no interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is accurate and precise.Established based on linearity, accuracy, and precision data.
Accuracy Closeness of the results to the true value.% Recovery of 98.0% - 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements.Repeatability: RSD ≤ 2.0% for ≥6 replicate injections. Intermediate Precision: RSD ≤ 2.0% between different analysts/days/instruments.
LOD & LOQ The lowest concentration that can be detected and quantified reliably.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1, with acceptable accuracy and precision.

Logical Flow of Method Validation

Validation_Logic cluster_dev Method Development cluster_val Method Validation (ICH Q2) start Define Analytical Method Requirements dev Optimize Chromatographic Conditions (Column, Mobile Phase/Temp Program) start->dev spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD / LOQ prec->loq end_node Method is Validated for Routine Use loq->end_node

Caption: Logical progression of analytical method validation.

References

Asymmetric synthesis involving 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of Chiral Alcohols from 3-Chloro-2,4,5-trifluorobenzaldehyde

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound (CTFBA) in Drug Discovery

This compound (CTFBA), with its distinct substitution pattern (CAS No. 101513-80-8), is a highly valuable building block in modern medicinal chemistry and agrochemical development.[1][2] The presence of multiple fluorine atoms and a chlorine atom on the aromatic ring significantly modulates the electronic properties of the molecule, enhancing its reactivity and often conferring desirable properties such as improved metabolic stability and binding affinity in the final active pharmaceutical ingredients (APIs).[3][4] The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.[5][6]

The synthesis of single-enantiomer chiral compounds is a cornerstone of contemporary drug development, as the biological activity and safety profile of a drug are often dictated by its absolute stereochemistry. This guide provides detailed application notes and protocols for the asymmetric synthesis of chiral secondary alcohols derived from CTFBA. We will explore robust methodologies, including organocatalytic nucleophilic additions and biocatalytic reductions, providing researchers with the practical insights needed to leverage this key intermediate in their synthetic campaigns.

Core Challenge: Stereocontrol in Reactions with an Electron-Deficient Aldehyde

The primary challenge in the asymmetric synthesis involving CTFBA lies in achieving high levels of stereocontrol. The trifluoro and chloro substituents are strongly electron-withdrawing, which significantly increases the electrophilicity of the aldehyde carbonyl carbon. While this enhances reactivity towards nucleophiles, it can also alter the energetics of the diastereomeric transition states that govern enantioselectivity. The electronic nature of substituted benzaldehydes has been shown to have a dramatic effect on the outcome of asymmetric transformations, such as chiral Lewis base-catalyzed allylation reactions.[7] Therefore, the careful selection of the catalytic system—including the catalyst, solvent, and temperature—is paramount to achieving high enantiomeric excess (ee).

Methodology I: Organocatalytic Asymmetric Aldol Addition

Organocatalysis has emerged as a powerful tool for asymmetric C-C bond formation, avoiding the use of often toxic and expensive heavy metals.[8] In the context of CTFBA, a chiral amine catalyst, such as a proline derivative, can be employed to facilitate a direct asymmetric aldol reaction with a ketone.

Mechanistic Rationale

The reaction proceeds through a well-established enamine mechanism. The organocatalyst reacts with the ketone nucleophile (e.g., acetone) to form a chiral enamine intermediate. This enamine then attacks the highly electrophilic carbonyl of CTFBA in a stereocontrolled fashion. The facial selectivity of this attack is directed by the chiral environment established by the catalyst, leading to the preferential formation of one enantiomer. Subsequent hydrolysis releases the chiral aldol product and regenerates the catalyst. This catalytic cycle provides an efficient route to highly functionalized, enantioenriched products.[9]

Workflow for Organocatalytic Aldol Addition

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry reaction flask under inert atmosphere (N2/Ar) B Add CTFBA, ketone, and anhydrous solvent A->B C Cool reaction mixture to specified temperature B->C D Add chiral organocatalyst (e.g., proline derivative) C->D E Stir for 24-72 hours, monitor by TLC/LC-MS D->E F Quench reaction with saturated aq. NH4Cl E->F G Extract with organic solvent (e.g., EtOAc) F->G H Purify by silica gel column chromatography G->H I Characterize structure (NMR, HRMS) H->I J Determine enantiomeric excess by chiral HPLC/GC I->J

Caption: Workflow for Organocatalytic Aldol Reaction.

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the addition of acetone to this compound.

Materials:

  • This compound (CTFBA) (1.0 mmol, 194.5 mg)

  • (S)-Proline (0.3 mmol, 34.5 mg)

  • Anhydrous Acetone (10.0 mmol, 0.74 mL)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a dry 10 mL round-bottom flask under an argon atmosphere, add this compound (194.5 mg, 1.0 mmol) and (S)-Proline (34.5 mg, 0.3 mmol).

  • Add anhydrous DMSO (2.0 mL) followed by anhydrous acetone (0.74 mL, 10.0 mmol).

  • Stir the resulting mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired chiral β-hydroxy ketone.

  • Determine the enantiomeric excess (ee) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Methodology II: Biocatalytic Asymmetric Reduction

Biocatalysis offers a highly efficient and environmentally benign alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of prochiral ketones and aldehydes to their corresponding secondary alcohols with typically excellent enantioselectivity (>99% ee) and under mild aqueous conditions.[10]

Mechanistic Rationale

KREDs utilize a hydride cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or NADH, to reduce the carbonyl group. The substrate (CTFBA) binds to the enzyme's active site in a specific orientation, enforced by a network of steric and electronic interactions. This precise positioning exposes one of the two prochiral faces of the aldehyde carbonyl to the hydride transfer from the cofactor, resulting in the formation of a single enantiomer of the alcohol product. To make the process economically viable, a cofactor regeneration system is almost always employed, where a sacrificial substrate (e.g., glucose or isopropanol) is used by a second dehydrogenase enzyme to continuously regenerate the expensive NADPH/NADH cofactor.

Proposed Biocatalytic Reduction Scheme

cluster_regen Cofactor Regeneration Cycle CTFBA This compound (Substrate) KRED Ketoreductase (KRED) CTFBA->KRED Binds Chiral_Alcohol (R)- or (S)-chiral alcohol (Product) KRED->Chiral_Alcohol Releases NADP NADP+ KRED->NADP Releases NADPH NADPH (Reduced Cofactor) NADPH->KRED Binds GDH Glucose Dehydrogenase (GDH) NADP->GDH Substrate GDH->NADPH Product Gluconolactone δ-Gluconolactone GDH->Gluconolactone Product Glucose D-Glucose Glucose->GDH Substrate

Caption: Biocatalytic reduction with cofactor regeneration.

Protocol 2: KRED-Catalyzed Asymmetric Reduction of CTFBA

This protocol outlines a general procedure using a commercially available KRED kit, which typically includes the enzyme, cofactor, and a regeneration system.

Materials:

  • This compound (CTFBA) (0.1 mmol, 19.5 mg)

  • Ketoreductase (e.g., from a screening kit)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADP+ (1 mM)

  • Glucose Dehydrogenase (GDH) (e.g., 1-2 U/mL)

  • D-Glucose (1.2 eq, 0.12 mmol, 21.6 mg)

  • Dimethyl Sulfoxide (DMSO, for substrate stock)

  • Ethyl acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

Procedure:

  • Prepare a 1 M stock solution of CTFBA in DMSO.

  • In a 4 mL glass vial, prepare the reaction buffer. To 1.0 mL of 100 mM potassium phosphate buffer (pH 7.0), add NADP+ to a final concentration of 1 mM and D-Glucose (21.6 mg).

  • Add the Glucose Dehydrogenase (GDH) to the buffer solution.

  • Initiate the reaction by adding the KRED enzyme (typically as a lyophilized powder or solution, as per manufacturer's instructions).

  • Add 19.5 µL of the 1 M CTFBA stock solution (final substrate concentration 10 mM).

  • Seal the vial and place it in a shaker incubator at 30 °C and 200 rpm for 24 hours.

  • Monitor the reaction for substrate conversion by reverse-phase HPLC or GC.

  • After 24 hours (or upon completion), quench the reaction by adding 1.0 mL of ethyl acetate or MTBE.

  • Vortex the mixture vigorously for 2 minutes to extract the product.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the organic layer to a new vial for analysis.

  • Analyze the organic extract by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the resulting (3-chloro-2,4,5-trifluorophenyl)methanol.

Expected Outcomes and Data Summary

The following table summarizes the anticipated results for the described protocols. These values are representative and may vary based on the specific catalyst/enzyme and reaction conditions employed.

Methodology Protocol Catalyst/Enzyme Typical Yield (%) Typical ee (%) Key Advantages
OrganocatalysisAldol Addition(S)-Proline60 - 85%70 - 95%Metal-free, operational simplicity
BiocatalysisAsymmetric ReductionKetoreductase (KRED)>95% (Conversion)>99%Exceptional enantioselectivity, mild aqueous conditions, green process

Conclusion

This compound is a powerful synthon for accessing complex chiral molecules essential for drug discovery. The choice of synthetic strategy depends on the desired final structure. Organocatalytic methods provide a direct route to chiral C-C bond formation, yielding functionalized products like β-hydroxy ketones. For the synthesis of the chiral alcohol itself, biocatalytic reduction with ketoreductases stands out as a superior method, consistently delivering products with near-perfect enantioselectivity under environmentally friendly conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement asymmetric transformations of CTFBA in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Chloro-2,4,5-trifluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,4,5-trifluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals. The unique arrangement of halogen substituents on the aromatic ring makes it a valuable intermediate for introducing fluorinated moieties into complex molecules, often enhancing their biological activity and metabolic stability. However, the synthesis of this compound can be challenging, with researchers frequently encountering issues related to yield, purity, and scalability.

This technical support guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their reactions and improve the yield of this compound.

Primary Synthetic Route: Electrophilic Formylation

The most common approach for synthesizing this compound is through the electrophilic formylation of 1-Chloro-2,4,5-trifluorobenzene. Several formylation methods exist, with the Vilsmeier-Haack reaction being a widely employed and effective choice due to its relative mildness and functional group tolerance.[1][2] This guide will focus primarily on optimizing this pathway.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the likely causes?

Answer: Low to no yield is a frequent issue that can often be traced back to a few critical factors:

  • Purity of Starting Materials: The starting material, 1-Chloro-2,4,5-trifluorobenzene, must be of high purity. Impurities can interfere with the reaction. Additionally, the formylating agents, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) for the Vilsmeier-Haack reaction, must be anhydrous. Moisture will rapidly quench the Vilsmeier reagent, halting the reaction.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is formed from the reaction of DMF and POCl₃.[1][2] This step is crucial and exothermic. If the temperature is not controlled (typically kept at 0°C), the reagent can decompose. Ensure slow, dropwise addition of POCl₃ to DMF with efficient stirring.

  • Reaction Temperature: The formylation of the electron-deficient 1-Chloro-2,4,5-trifluorobenzene ring requires sufficient thermal energy. Reaction temperatures can range from room temperature up to 80°C.[1] If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition and the formation of side products.

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the Vilsmeier reagent is typically required to drive the reaction to completion. A common starting point is 1.5 to 3 equivalents of the Vilsmeier reagent relative to the 1-Chloro-2,4,5-trifluorobenzene.

Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity?

Answer: The formation of isomers or other byproducts is a common challenge in aromatic substitution reactions. Here's how to address it:

  • Regioselectivity: The formyl group should ideally add at the position para to the chlorine atom. However, other isomers can form. The regioselectivity is influenced by the electronic nature of the substituted benzene ring. While the fluorine atoms are deactivating, they are ortho, para-directing, as is the chlorine atom. The outcome is a complex interplay of these directing effects. Careful control of reaction conditions is key.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the formation of undesired isomers or di-formylated products. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the starting material is consumed.

  • Choice of Formylating Agent: While the Vilsmeier-Haack reaction is common, other formylation methods exist, such as the Gattermann-Koch reaction or the use of dichloromethyl methyl ether with a Lewis acid.[3][4] These methods may offer different regioselectivity profiles.

Question 3: The reaction seems to stall and never reaches completion. What can I do?

Answer: An incomplete reaction can be frustrating. Consider the following points:

  • Mixing: Inadequate stirring can lead to localized "hot spots" or areas of low reagent concentration, causing the reaction to stall. Ensure vigorous and efficient mixing throughout the reaction.

  • Reagent Activity: The Vilsmeier reagent is sensitive to moisture and can degrade over time. It is best to prepare it fresh in situ for each reaction.[5]

  • Solvent Choice: The reaction is often run using an excess of DMF as the solvent. However, in some cases, a co-solvent like a halogenated hydrocarbon may be used.[1] The solvent must be anhydrous and inert under the reaction conditions.

Question 4: I'm having difficulty purifying the final product. What are the best practices?

Answer: Purification of halogenated aromatic aldehydes can be challenging due to their physical properties.

  • Work-up Procedure: The reaction is typically quenched by pouring the mixture into ice-water, followed by neutralization with a base like sodium hydroxide or sodium carbonate. This hydrolyzes the intermediate iminium salt to the aldehyde.[1] Proper pH control during work-up is essential to prevent side reactions.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Multiple extractions will ensure complete recovery of the product.

  • Purification Techniques:

    • Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is a good starting point.

    • Distillation: If the product is thermally stable and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.

    • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 1-Chloro-2,4,5-trifluorobenzene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C using an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes. The formation of a white solid or viscous liquid indicates the formation of the Vilsmeier reagent.[5]

  • Formylation Reaction: Dissolve 1-Chloro-2,4,5-trifluorobenzene (1.0 equivalent) in anhydrous DCM. Add this solution to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50°C). Monitor the reaction progress by TLC or GC.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker of crushed ice with stirring. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction and Drying: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations and Data

Reaction Mechanism and Troubleshooting Workflow

Vilsmeier_Haack_Mechanism

Troubleshooting_Workflow

Table of Key Reaction Parameters
ParameterRecommended ConditionRationale and Potential Issues
Solvent Anhydrous DMF or DCMMoisture will destroy the Vilsmeier reagent. Ensure solvent is properly dried.
Temperature 0°C for reagent formation, reflux for formylationPoor temperature control can lead to reagent decomposition or side product formation.
Stoichiometry (POCl₃:DMF) 1:2 to 1:3An excess of DMF ensures complete formation of the Vilsmeier reagent.
Reaction Time Monitor by TLC/GCOver-extending the reaction time can lead to the formation of impurities.
Work-up Quench with ice, neutralize with NaHCO₃Ensures proper hydrolysis of the intermediate and prevents product degradation.

References

Common side products in the synthesis of 3-Chloro-2,4,5-trifluorobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Chloro-2,4,5-trifluorobenzaldehyde Derivatives

Welcome to the technical support guide for the synthesis of this compound and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic endeavors, particularly in the creation of pharmaceuticals like quinolone antibiotics.[1][2] This guide provides in-depth, experience-based answers to common challenges, focusing on the prevalent synthetic method of directed ortho-lithiation followed by formylation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely adopted method is the directed ortho-lithiation of 1-chloro-2,3,5-trifluorobenzene, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3] This regioselective process is dictated by the fluorine atom at the C2 position, which is the most activating site for deprotonation by a strong organolithium base.

Q2: Why is a very low temperature, such as -78 °C, critical during the lithiation step?

A2: Maintaining a temperature of -78 °C (typically achieved with a dry ice/acetone bath) is crucial for several reasons:

  • Preventing Side Reactions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive. At higher temperatures, n-BuLi can react with the etheral solvent, tetrahydrofuran (THF), leading to its degradation and consumption of the reagent.[4][5]

  • Ensuring Regioselectivity: The kinetic product, resulting from deprotonation at the most acidic site (ortho to a fluorine), is favored at low temperatures. Warmer conditions can lead to equilibration and the formation of undesired isomers.[6]

  • Maintaining Reagent Stability: n-BuLi itself can undergo thermal decomposition at higher temperatures via β-hydride elimination, producing 1-butene and lithium hydride, which reduces the effective concentration of your base.[4]

Q3: My crude product is a viscous oil or solidifies upon storage. What is happening?

A3: This is a classic sign of polymerization.[7] Fluorinated aldehydes can be susceptible to polymerization. This process can sometimes be reversed by "cracking," which involves carefully heating the polymer under vacuum. The volatile aldehyde monomer will distill over, leaving the non-volatile polymer behind. It is advisable to collect the distilled monomer in a cooled receiver and consider adding a polymerization inhibitor if storing for an extended period.[7]

Q4: The aldehyde group in my final product seems to be converting to a carboxylic acid. How can I prevent this?

A4: The aldehyde group is highly susceptible to air oxidation, which forms the corresponding benzoic acid.[7] This is a common issue with many aldehydes. To mitigate this:

  • Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

  • Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, and in a refrigerator or freezer to slow the oxidation rate.

  • Purification: During workup, a wash with a mild base like saturated sodium bicarbonate solution can remove acidic impurities like the carboxylic acid.[7]

Troubleshooting Guide: Common Side Products & Solutions

The synthesis of this compound via ortho-lithiation is robust, but not without potential pitfalls. Below is a guide to identifying and mitigating common side products.

Observed Issue Potential Side Product Root Cause & Mechanism Troubleshooting & Prevention
Multiple Aldehyde Peaks in ¹H NMR / GC-MS Isomeric BenzaldehydesIncorrect Lithiation: While lithiation is strongly directed to the C2 position, minor deprotonation can occur at other positions, leading to isomeric products upon formylation. This is more likely if the temperature is not well-controlled.• Maintain strict temperature control at -78 °C. • Ensure slow, dropwise addition of n-BuLi to allow for efficient mixing and heat dissipation.
Low Yield & Starting Material Recovery Unreacted 1-Chloro-2,3,5-trifluorobenzeneInsufficient Base: The titer of the n-BuLi solution may be lower than stated due to age or improper storage. Reagent Degradation: n-BuLi can be consumed by adventitious water in the solvent or glassware, or by reacting with the THF solvent if the temperature rises.[4][8]• Titrate the n-BuLi solution before use to determine its exact molarity. • Ensure all glassware is rigorously flame-dried and the reaction is run under a strictly inert atmosphere. • Use freshly distilled, anhydrous THF.
Unexpected High MW Impurities in MS Di(fluorophenyl)methanol or related speciesReaction with Formylating Agent: If excess lithiated intermediate is present, it can act as a nucleophile and attack the initially formed aldehyde product. This leads to the formation of a secondary alcohol after aqueous workup.[9]• Use a slight excess (1.1-1.2 eq) of the formylating agent (DMF). • Add the lithiated species slowly to the DMF solution (inverse addition) to ensure the DMF is always in excess.
Presence of Butane and Butene in Headspace Butane / 1-Butenen-BuLi Side Reactions: Butane is formed when n-BuLi is quenched by a proton source (like water). 1-Butene is a product of thermal degradation.[4] The presence of these indicates reagent consumption.• This is an indicator of the issues described under "Low Yield." Rigorously dry all reagents, solvents, and apparatus. Maintain low temperatures.
Visualizing the Reaction and Potential Pitfalls

The following diagram illustrates the primary synthetic pathway and the points at which common side reactions can occur.

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Common Side Reactions A 1-Chloro-2,3,5-trifluorobenzene B 2-Lithio-1-chloro-3,5,6-trifluorobenzene A->B + n-BuLi -78 °C, THF S1 Isomeric Lithiation A->S1 Incorrect Temp. C Intermediate Adduct B->C + DMF S2 Reaction with Product B->S2 Excess Lithiated Intermediate S3 THF Degradation B->S3 Temp > -78 °C D This compound (Product) C->D Aqueous Workup

Caption: Synthetic pathway and common side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on established methodologies for ortho-lithiation and formylation and should be performed by qualified personnel.[3]

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, charge the flask with anhydrous tetrahydrofuran (THF, 10 mL per 10 mmol of starting material). Add 1-chloro-2,3,5-trifluorobenzene (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: In a separate flame-dried flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 1.2 eq) in anhydrous THF (2 mL per 10 mmol). Slowly transfer the lithiated intermediate from the first flask into the DMF solution via cannula at -78 °C.

  • Quenching & Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Wash the organic layer sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Troubleshooting Workflow: Low Yield or Purity

If your synthesis results in low yield or a complex mixture of products, use the following decision tree to diagnose the issue.

Troubleshooting start Problem: Low Yield or Purity check_sm Is significant starting material (SM) present? start->check_sm check_isomers Are there multiple aldehyde isomers? check_sm->check_isomers No cause_base Cause: Ineffective Lithiation (Bad n-BuLi, Wet Solvent/Glassware) check_sm->cause_base Yes check_high_mw Are there high MW byproducts? check_isomers->check_high_mw No cause_temp Cause: Poor Temperature Control check_isomers->cause_temp Yes cause_stoich Cause: Incorrect Stoichiometry (Excess lithiated intermediate) check_high_mw->cause_stoich Yes solution_base Solution: - Titrate n-BuLi - Rigorously dry all components cause_base->solution_base solution_temp Solution: - Ensure efficient stirring - Maintain -78 °C bath - Slow reagent addition cause_temp->solution_temp solution_stoich Solution: - Use inverse addition - Use slight excess of DMF cause_stoich->solution_stoich

Caption: Decision tree for troubleshooting low yield/purity.

References

Technical Support Center: A Troubleshooting Guide for the Purification of 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-2,4,5-trifluorobenzaldehyde (CAS No. 101513-80-8). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate. The purity of this compound is paramount for the success of subsequent synthetic steps, and this resource provides in-depth, experience-based answers to common purification challenges.

Purity Assessment and Initial Analysis

A successful purification strategy begins with a thorough understanding of the crude material. The choice of analytical method is critical for identifying and quantifying impurities.

Q1: What are the most effective methods for assessing the purity of my this compound sample?

A1: A multi-pronged analytical approach is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): This is often the primary method for determining the purity of volatile compounds like this compound. A high-purity sample should exhibit a single major peak. The presence of other peaks can indicate residual starting materials, solvents, or by-products.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for orthogonal verification, reverse-phase HPLC is a valuable tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are indispensable for structural confirmation and for identifying impurities that may not be readily detectable by chromatography. The aldehyde proton should appear as a singlet around 10 ppm in the ¹H NMR spectrum. The presence of other signals can provide clues about the nature of the impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for confirming the presence of the key functional groups, particularly the aldehyde carbonyl stretch (~1700 cm⁻¹).

Q2: My GC analysis shows multiple peaks. What are the likely impurities in my crude this compound?

A2: The nature of impurities is heavily dependent on the synthetic route used. A common synthesis involves the oxidation of the corresponding benzyl alcohol. Potential impurities could include:

  • Unreacted Starting Material: 3-Chloro-2,4,5-trifluorobenzyl alcohol.

  • Over-oxidation Product: 3-Chloro-2,4,5-trifluorobenzoic acid.[1]

  • Residual Solvents: From the reaction or work-up (e.g., dichloromethane, ethyl acetate, toluene).

  • By-products from Side Reactions: Depending on the specific reagents used.

A comparison of the retention times of the impurity peaks with those of authentic standards of the suspected impurities can confirm their identity.

Troubleshooting Common Purification Issues

This section addresses specific problems that may be encountered during the purification process.

Q3: My sample has a distinct yellow or orange color. What causes this, and how can I remove it?

A3: The coloration is often due to the presence of minor, highly conjugated impurities or degradation products. While these may be present in small quantities, they can be aesthetically undesirable and may interfere with certain applications.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and stirring with a small amount of activated carbon for 15-30 minutes can effectively adsorb many colored impurities. The carbon is then removed by filtration through celite.

  • Recrystallization: This is a highly effective method for removing colored impurities, as they are often excluded from the crystal lattice of the pure compound.

Q4: My NMR spectrum indicates the presence of 3-Chloro-2,4,5-trifluorobenzoic acid. What is the best way to remove this acidic impurity?

A4: The presence of the corresponding carboxylic acid is a common issue arising from over-oxidation. An acid-base extraction is the most efficient method for its removal.

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic impurity to form a water-soluble sodium salt, which will partition into the aqueous layer.

  • Separate the organic layer and repeat the wash with the NaHCO₃ solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified aldehyde.

Logical Workflow for Acidic Impurity Removal

G start Crude Product (Aldehyde + Acid Impurity) dissolve Dissolve in Organic Solvent start->dissolve wash Wash with aq. NaHCO3 Solution dissolve->wash separate Separate Layers wash->separate organic Organic Layer (Purified Aldehyde) separate->organic Contains Aldehyde aqueous Aqueous Layer (Acid Salt) separate->aqueous Contains Impurity dry Dry and Concentrate Organic Layer organic->dry product Pure Aldehyde dry->product

Caption: Workflow for removing acidic impurities.

Advanced Purification Techniques: A Comparative Guide

For challenging separations or to achieve the highest purity, the following techniques can be employed.

Technique Principle Best For Removing Advantages Disadvantages
Fractional Distillation Separation based on differences in boiling points.Impurities with significantly different boiling points (e.g., residual solvents, some starting materials).Scalable, cost-effective for large quantities.Can lead to thermal degradation if the compound is not stable at its boiling point.
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Colored impurities, by-products with different polarity.Can yield very high purity material.Requires finding a suitable solvent system; can have lower recovery.
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.Impurities with similar boiling points but different polarities.[2][3]Highly effective for a wide range of impurities.Can be time-consuming and require significant solvent volumes.

Q5: I'm considering distillation for purification. What are the critical parameters to consider?

A5: Distillation can be effective, but care must be taken to avoid thermal degradation.

  • Vacuum Distillation: this compound has a relatively high boiling point. Performing the distillation under reduced pressure will lower the required temperature and minimize the risk of decomposition.

  • Inert Atmosphere: Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde at elevated temperatures.

Q6: I'm struggling to find a good solvent for recrystallization. What's your advice?

A6: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[4]

  • Solvent Screening: Start with small-scale trials using a range of solvents with varying polarities (e.g., hexanes, toluene, ethyl acetate, ethanol).

  • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. For example, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating should redissolve the compound, and slow cooling should induce crystallization. A common combination for aromatic aldehydes is an alcohol/water or a hydrocarbon/ether mixture.[5]

Q7: My column chromatography separation is poor, with significant tailing of the product peak. How can I improve this?

A7: Tailing is often a sign of undesirable interactions between the polar aldehyde and the silica gel stationary phase.

  • Solvent System Optimization: The polarity of the eluent is crucial.[2] A systematic approach using thin-layer chromatography (TLC) to screen different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/hexane) is recommended to find a system that gives a retention factor (Rf) of ~0.3 for the product.

  • Deactivation of Silica Gel: Adding a small amount of a polar modifier like triethylamine (~0.1-1%) to the eluent can help to deactivate the acidic sites on the silica gel, reducing tailing and improving the peak shape.

  • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase, such as alumina.[3][6]

Safety and Handling

Q8: What are the key safety precautions when handling this compound?

A8: As with all halogenated aromatic compounds, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • In case of contact: If the compound comes into contact with skin or eyes, flush immediately with copious amounts of water.

This guide provides a foundation for troubleshooting the purification of this compound. The optimal purification strategy will always depend on the specific impurities present in the crude material. A systematic and analytical approach is key to achieving the desired purity for your research and development needs.

References

Technical Support Center: Optimization and Troubleshooting for the Suzuki Coupling of 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the successful execution and optimization of the Suzuki-Miyaura cross-coupling reaction with a particularly challenging substrate: 3-Chloro-2,4,5-trifluorobenzaldehyde. This electron-deficient aryl chloride presents unique hurdles that require a nuanced approach to catalyst selection, reaction setup, and troubleshooting.

Understanding the Substrate's Reactivity

The chemistry of this compound in the Suzuki-Miyaura coupling is a study in competing electronic effects. On one hand, the C-Cl bond is inherently less reactive than its bromide or iodide counterparts, making the initial oxidative addition to the palladium(0) center the rate-limiting step in many cases.[1] On the other hand, the strongly electron-withdrawing nature of the three fluorine atoms and the ortho/para-directing aldehyde group significantly activates the aryl ring towards this oxidative addition.[1] This activation, however, does not guarantee a smooth reaction. Success hinges on a catalytic system robust enough to cleave the C-Cl bond without promoting unwanted side reactions.

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows zero conversion, and I only recover my starting materials. Where do I begin troubleshooting?

A1: A complete lack of reactivity typically points to a fundamental issue with the catalytic cycle's initiation. Your primary focus should be on the integrity of your catalyst system and the reaction environment.

  • Catalyst Inactivity: The active catalyst is a Pd(0) species.[2][3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can fail if phosphine ligands are oxidized or if other components inhibit the process. Ensure your phosphine ligands are fresh and have been stored under an inert atmosphere, as they are susceptible to oxidation.[4] Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or advanced, air-stable precatalysts (e.g., Buchwald G3/G4 Palladacycles) which generate the active LPd(0) species more reliably.[5]

  • Oxygen Contamination: The presence of oxygen is highly detrimental. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and degrade phosphine ligands, halting the reaction before it starts.[3][4] It is critical to thoroughly degas your solvent(s) (including water) and maintain a rigorously inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time.[4][6] Ensure all glassware is oven- or flame-dried.

  • Reagent Purity: Verify the purity of your this compound and your boronic acid partner. Use anhydrous solvents to prevent unwanted side reactions.

Q2: I am observing a significant amount of homocoupling of my boronic acid, leading to low yields of my desired product. What causes this and how can I prevent it?

A2: Homocoupling (the formation of a biaryl from two boronic acid molecules) is a common side reaction that directly competes with your desired cross-coupling.

  • Primary Cause - Oxygen: As with catalyst deactivation, the primary culprit for homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid.[3][4] The most effective solution is rigorous degassing and maintaining a strict inert atmosphere.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling. If possible, screen for a more active catalyst system that allows you to lower the reaction temperature.

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thereby minimizing the rate of homocoupling relative to the cross-coupling reaction.[4]

Q3: My starting aryl chloride is consumed, but my yield is low, and I've isolated a dehalogenated byproduct (2,4,5-trifluorobenzaldehyde). What is happening?

A3: The formation of a dehalogenated side product indicates that after the oxidative addition step, the resulting Aryl-Pd(II)-Cl complex is being intercepted and reduced rather than proceeding through transmetalation.[3]

  • Mechanism: This often occurs when a hydride source is present in the reaction mixture. The source can be trace water, alcohol solvents, or even certain bases or additives. The Aryl-Pd(II)-Cl complex can undergo a process that results in an Aryl-Pd(II)-H intermediate, which then reductively eliminates to form the dehalogenated arene and regenerates the Pd(0) catalyst.[3]

  • Solutions:

    • Scrutinize Reagents: Ensure your base and solvents are pure and anhydrous. Avoid using alcohol-based solvents if dehalogenation is a persistent issue.

    • Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of transmetalation versus side reactions. A more electron-donating ligand can sometimes accelerate the desired pathway. Screening different bases (e.g., switching from a carbonate to a phosphate) may also solve the issue.

Frequently Asked Questions (FAQs)

FAQ 1: Which catalyst and ligand system is the best starting point for this specific aryl chloride?

For challenging aryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] You must use a more advanced system designed for C-Cl bond activation. The most reliable starting points are palladium precatalysts paired with bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands").[7][8]

  • Recommended Ligands:

    • SPhos: Often a top performer for a wide range of aryl chlorides.[8]

    • XPhos: Another excellent general ligand, sometimes showing complementary reactivity to SPhos.[9]

    • RuPhos: Particularly effective for hindered substrates.[8]

  • Recommended Precatalysts:

    • Pd₂(dba)₃ or Pd(OAc)₂ are common choices to pair with the ligands above.

    • Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3/G4) are often more efficient and air-stable, simplifying reaction setup.[5][9]

FAQ 2: How do I choose the right base and solvent for my reaction?

The base is not merely a spectator; it is crucial for activating the boronic acid in the transmetalation step.[10][11] The solvent must dissolve all components and facilitate the interaction between the organic and aqueous phases (if present).

  • Bases: For aryl chlorides, stronger bases are often required.[2][1]

    • K₃PO₄ (Potassium Phosphate): An excellent and widely used base for challenging couplings.

    • Cs₂CO₃ (Cesium Carbonate): A strong and highly effective base, though more expensive.

    • K₂CO₃ (Potassium Carbonate): A standard, milder base. It may be sufficient given the activated nature of the substrate, but K₃PO₄ is a more robust starting point.

  • Solvents: A mixture of an organic solvent with a small amount of water is standard.

    • 1,4-Dioxane / Water: A very common and effective system.

    • Toluene / Water: Another excellent choice, especially for higher temperature reactions.[12]

    • THF / Water: Effective, but its lower boiling point limits the reaction temperature.[12]

FAQ 3: What are the best practices for setting up the reaction to ensure reproducibility?

Reproducibility in Suzuki couplings comes from meticulous control over the reaction atmosphere and reagent quality.

  • Glassware: Ensure all glassware is thoroughly oven- or flame-dried to remove adsorbed water.

  • Degassing: The solvent mixture must be rigorously degassed to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles.[6]

  • Inert Atmosphere: Assemble the reaction under a positive pressure of argon or nitrogen. Purge the reaction flask containing the solid reagents by evacuating and backfilling with inert gas three times before adding the degassed solvent.[13]

  • Reagent Handling: Add solids (aryl chloride, boronic acid, base, catalyst, ligand) to the flask first. Add the degassed solvent via cannula or syringe, followed by any liquid reagents.

Systematic Optimization Protocol

For a challenging substrate, a systematic approach to optimizing conditions is crucial. Design of Experiments (DoE) is a powerful tool for this, but a simplified screening approach can also be highly effective.[14]

Table 1: Recommended Screening Conditions for Suzuki Coupling
ParameterCondition A (Starting Point)Condition B (Alternative Base)Condition C (Alternative Ligand)Condition D (Alternative Solvent)
Aryl Halide This compound (1.0 eq)1.0 eq1.0 eq1.0 eq
Boronic Acid Arylboronic Acid (1.2 - 1.5 eq)1.2 - 1.5 eq1.2 - 1.5 eq1.2 - 1.5 eq
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1-2 mol%)
Ligand SPhos (2-4 mol%)SPhos (2-4 mol%)XPhos (4 mol%)SPhos (2-4 mol%)
Base K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)K₃PO₄ (2.0 eq)
Solvent Dioxane / H₂O (5:1)Dioxane / H₂O (5:1)Dioxane / H₂O (5:1)Toluene / H₂O (5:1)
Temperature 100 °C100 °C100 °C110 °C
Detailed Experimental Protocol (General Procedure)

This protocol is a generalized starting point based on Condition A from the table above.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3 mol%).

  • Inerting: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Solvent Addition: Prepare a 5:1 mixture of 1,4-dioxane and water and degas it by bubbling argon through it for 30 minutes. Using a syringe, add the appropriate volume of the degassed solvent mixture to the reaction flask (typically to achieve a 0.1-0.2 M concentration of the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material and the formation of the product.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visual Guides

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][12]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->pdiia Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)-R'(L)₂ (Transmetalation Product) pdiia->pdiib Transmetalation (+ R'-B(OR)₂ + Base) pdiib->pd0 Reductive Elimination (Product Ar-R' formed) prod Ar-R' sub Ar-X + R'-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues with the reaction.

Troubleshooting_Workflow start Low or No Yield no_conversion No Conversion? (Only SM recovered) start->no_conversion low_conversion Low Conversion? (SM + Product) start->low_conversion side_products Side Products Observed? start->side_products check_catalyst 1. Check Catalyst/Ligand Quality (Use fresh/air-stable precat) 2. Ensure Rigorous Inert Atmosphere (Degas solvents, purge flask) no_conversion->check_catalyst optimize Optimize Conditions: - Increase Temperature - Screen Ligands (SPhos, XPhos) - Screen Bases (K₃PO₄, Cs₂CO₃) - Screen Solvents (Toluene, Dioxane) low_conversion->optimize homocoupling Homocoupling of Boronic Acid? side_products->homocoupling dehalogenation Dehalogenation of Ar-Cl? side_products->dehalogenation fix_homocoupling Improve Degassing Maintain Strict Inert Atmosphere homocoupling->fix_homocoupling Yes fix_dehalogenation Use Anhydrous Solvents Screen Alternative Bases dehalogenation->fix_dehalogenation Yes

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Challenges in the scale-up synthesis of 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-2,4,5-trifluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this key chemical intermediate. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-tested experience.

Introduction: The Synthetic Landscape

This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation on a larger scale, however, is not without its difficulties. The primary routes to this molecule involve the formylation of a substituted benzene ring, typically 1-chloro-2,3,5-trifluorobenzene. The two most common methods for this transformation are ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), and the Vilsmeier-Haack reaction. Both pathways present unique challenges when moving from the bench to a larger reactor. This guide will help you anticipate and overcome these hurdles.

Troubleshooting Guide: Common Scale-Up Issues

Issue 1: Low or Inconsistent Yields in Ortho-Lithiation/Formylation

Q: We are attempting a scale-up of the ortho-lithiation of 1-chloro-2,3,5-trifluorobenzene using n-butyllithium (n-BuLi) followed by quenching with DMF, but our yields are significantly lower and more variable than in our lab-scale experiments. What are the likely causes and how can we mitigate them?

A: This is a frequent challenge when scaling up organolithium reactions. The success of this synthesis hinges on meticulous control over several factors that become more critical at larger volumes.

Root Cause Analysis:

  • Moisture and Air Sensitivity: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. On a larger scale, ensuring a completely anhydrous and inert atmosphere is more challenging. Trace moisture will quench the n-BuLi and the aryllithium intermediate, drastically reducing your yield.

  • Temperature Control: The ortho-lithiation of halogenated aromatics is highly exothermic. In a large reactor, localized "hot spots" can lead to side reactions, such as decomposition of the organolithium species or reaction with the solvent (e.g., THF).[1]

  • Mixing and Addition Rates: Inefficient mixing in a large vessel can lead to localized high concentrations of n-BuLi during addition, promoting side reactions. Similarly, the addition rate of both n-BuLi and the DMF quench needs to be carefully controlled to manage the reaction exotherm and ensure homogeneity.

  • Quality of Reagents: The purity of your starting material, solvent, and n-BuLi is paramount. On a larger scale, variations between batches of reagents can have a more pronounced impact on the outcome.

Troubleshooting Protocol:

  • Rigorous Anhydrous and Inert Conditions:

    • Ensure your reactor is thoroughly dried before use (e.g., oven-dried glassware or steam-out for metal reactors).

    • Use a high-purity, dry, and deoxygenated solvent. Consider passing it through a column of activated alumina or molecular sieves immediately before use.

    • Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the entire process.

  • Precise Temperature Management:

    • Utilize a reactor with efficient heat transfer capabilities (e.g., a jacketed reactor with a reliable cooling system).

    • Monitor the internal reaction temperature closely with a calibrated probe.

    • Control the addition rate of n-BuLi to maintain the desired low temperature (typically below -70 °C for this type of reaction).

  • Optimized Mixing and Addition:

    • Ensure the reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture.

    • Add the n-BuLi solution subsurface to promote rapid dispersion.

    • Similarly, control the addition rate of DMF during the quench, maintaining the low temperature.

  • Reagent Qualification:

    • Titrate your n-BuLi solution before each use to accurately determine its molarity.

    • Ensure your 1-chloro-2,3,5-trifluorobenzene is of high purity and free from moisture.

Workflow for Ortho-Lithiation/Formylation Scale-Up

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactor Setup Reactor Setup Inerting Inerting Reactor Setup->Inerting Solvent Prep Solvent Prep Charge Substrate Charge Substrate Solvent Prep->Charge Substrate Reagent Qualification Reagent Qualification n-BuLi Addition n-BuLi Addition Reagent Qualification->n-BuLi Addition Inerting->Charge Substrate Cooling Cooling Charge Substrate->Cooling Cooling->n-BuLi Addition Lithiation Lithiation n-BuLi Addition->Lithiation DMF Quench DMF Quench Lithiation->DMF Quench DMF Quench->Cooling Exotherm Aqueous Quench Aqueous Quench DMF Quench->Aqueous Quench Phase Separation Phase Separation Aqueous Quench->Phase Separation Purification Purification Phase Separation->Purification Final Product Final Product Purification->Final Product

Caption: Troubleshooting workflow for ortho-lithiation.

Issue 2: Formation of Impurities and Purification Challenges

Q: During the scale-up of our this compound synthesis, we are observing significant amounts of impurities that are difficult to remove by standard distillation or crystallization. What are these impurities likely to be and how can we prevent their formation and improve purification?

A: The formation of closely-related impurities is a common issue in the synthesis of highly substituted aromatic compounds. Understanding their origin is key to prevention and effective removal.

Likely Impurities and Their Origins:

ImpurityLikely OriginPrevention Strategy
Unreacted Starting Material Incomplete lithiation or quenching.Ensure accurate titration of n-BuLi and a slight molar excess. Optimize reaction time and temperature.
Di-formylated or other regioisomers Although ortho-lithiation is generally regioselective, some migration or alternative deprotonation can occur, especially with poor temperature control.Maintain strict temperature control during lithiation. Optimize the choice of base and solvent if necessary.
Products from reaction with solvent If the reaction temperature rises, n-BuLi can react with ethereal solvents like THF.Strict low-temperature control is crucial.
Over-addition products with DMF The initial adduct of the aryllithium with DMF can be attacked by a second equivalent of the aryllithium, leading to a diaryl methanol derivative after workup.Add the aryllithium solution to the DMF (inverse addition) or ensure rapid mixing and low temperatures during the DMF quench.

Purification Strategies for Scale-Up:

  • Reactive Quenching: Consider quenching small amounts of unreacted organolithium species with a proton source before the main aqueous workup.

  • Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite, which can be filtered off and then hydrolyzed back to the pure aldehyde. This is a classic and effective method for aldehyde purification.

  • Chromatography: While challenging on a large scale, flash chromatography with a carefully selected solvent system may be necessary if other methods fail.

  • Crystallization: A multi-solvent crystallization can be effective. A systematic screening of solvent/anti-solvent systems is recommended.

Reaction Pathway and Potential Side Products

n-BuLi n-BuLi DMF DMF Desired Product This compound Side_Product_1 Diaryl Methanol Side_Product_2 Unreacted Starting Material Aryllithium Intermediate Aryllithium Intermediate Aryllithium Intermediate->Desired Product + DMF (1 eq) Aryllithium Intermediate->Side_Product_1 + DMF Adduct + Aryllithium (1 eq) 1-chloro-2,3,5-trifluorobenzene 1-chloro-2,3,5-trifluorobenzene 1-chloro-2,3,5-trifluorobenzene->Side_Product_2 Incomplete Reaction

Caption: Potential side product formation pathways.

Frequently Asked Questions (FAQs)

Q1: Is the Vilsmeier-Haack reaction a viable alternative for the scale-up synthesis of this compound?

A: The Vilsmeier-Haack reaction, which uses a milder electrophile generated from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, is indeed a potential alternative.[2][3][4] However, its success is highly dependent on the electron density of the aromatic ring. Halogenated benzenes are electron-poor and generally less reactive in Vilsmeier-Haack reactions.[5] You may need to use harsher conditions (higher temperatures, longer reaction times) which can lead to other side reactions and decomposition. A thorough feasibility study at the lab scale is essential before considering this for scale-up.

Q2: What are the primary safety concerns when scaling up reactions with n-butyllithium?

A: n-Butyllithium is a pyrophoric material, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. Key safety considerations for scale-up include:

  • Handling: All transfers of n-BuLi should be done under an inert atmosphere using cannulas or a closed-system transfer apparatus.

  • Personal Protective Equipment (PPE): Fire-retardant lab coats, safety glasses, and appropriate gloves are mandatory.

  • Quenching: Unreacted n-BuLi must be quenched carefully at the end of the reaction. A slow addition of a proton source like isopropanol at low temperatures is a common method before the aqueous workup.

  • Spill Management: Have appropriate spill control materials readily available (e.g., powdered limestone, sand). Do not use water to extinguish a butyllithium fire.

Q3: How can I monitor the progress of the lithiation reaction in real-time during a scale-up?

A: Real-time monitoring of organolithium reactions can be challenging. In-process controls are crucial for consistency.

  • Sampling and Quenching: A common method is to carefully extract a small sample from the reactor under inert conditions, quench it with a suitable electrophile (e.g., D₂O or an aldehyde), and analyze the quenched sample by GC or LC-MS to determine the extent of lithiation.

  • Temperature Monitoring: Closely monitoring the reaction temperature during n-BuLi addition can give an indication of the reaction's progress, as the lithiation is exothermic.

  • Spectroscopic Methods: For more advanced process control, in-situ infrared (IR) spectroscopy can be used to monitor the disappearance of the starting material and the formation of the aryllithium intermediate.

Q4: We are considering replacing n-BuLi with a less hazardous base. What are our options?

A: While n-BuLi is highly effective, alternatives exist.

  • s-Butyllithium or t-Butyllithium: These are even more reactive and may offer advantages in some cases, but they are also more hazardous.

  • Lithium Diisopropylamide (LDA): LDA is a strong, non-nucleophilic base that can be effective for deprotonation. It is typically prepared in-situ from diisopropylamine and n-BuLi.[6]

  • Turbo-Grignard Reagents: A mixture of a Grignard reagent and a lithium salt (e.g., i-PrMgCl·LiCl) can facilitate halogen-metal exchange under milder conditions than traditional Grignard reagents.[7]

Each of these alternatives will require re-optimization of the reaction conditions.

References

Technical Support Center: Purification of Crude 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-Chloro-2,4,5-trifluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from this crucial synthetic intermediate. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the successful purification of your target compound.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. This guide will walk you through common purification challenges and provide robust protocols to achieve high-purity this compound in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound can vary depending on the synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over- or Under-halogenated Species: Benzaldehydes with a different number or position of halogen atoms.

  • Oxidation Product: The corresponding carboxylic acid, 3-Chloro-2,4,5-trifluorobenzoic acid, is a frequent impurity due to the aldehyde's susceptibility to oxidation.[1]

  • Residual Solvents: Solvents used in the synthesis and workup procedures.

  • By-products from Side Reactions: Depending on the specific synthetic method, various side products can be formed.

Q2: My crude material is a dark oil/solid. What is the likely cause?

A2: A dark coloration in the crude product often indicates the presence of polymeric or highly conjugated impurities. These can arise from side reactions under harsh reaction conditions or prolonged exposure to air and light. It is crucial to remove these colored impurities as they can interfere with subsequent reactions and analytical characterization.

Q3: What are the primary methods for purifying this compound?

A3: The most effective purification methods for this compound are:

  • Flash Column Chromatography: Highly effective for removing a wide range of impurities.

  • Vacuum Distillation: Suitable for removing non-volatile or significantly higher/lower boiling point impurities.

  • Recrystallization: Can be effective if a suitable solvent system is found and the compound is a solid at room temperature.

Q4: How do I choose the best purification method for my sample?

A4: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • For complex mixtures with multiple impurities: Flash column chromatography is often the most versatile and effective method.[2]

  • For large-scale purification or removal of non-volatile residues: Vacuum distillation is a practical choice.

  • For a final polishing step to obtain highly crystalline material: Recrystallization can be employed if the crude product is already relatively pure.

Troubleshooting Guides & Detailed Protocols

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying this compound. The principle is based on the differential partitioning of the compound and its impurities between a stationary phase (typically silica gel) and a mobile phase.

Troubleshooting Common Chromatography Issues:

Problem Possible Cause Solution
Poor Separation of Spots on TLC Incorrect solvent system.Screen a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the product on the TLC plate.
Product Elutes with the Solvent Front The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution may be necessary.
Streaking of Spots on TLC/Column The compound may be acidic (e.g., contamination with the corresponding carboxylic acid) or the sample is overloaded.Add a small amount of a modifying agent like acetic acid to the eluent to improve the peak shape of acidic compounds. Ensure the sample is not loaded in a solvent stronger than the initial mobile phase and do not overload the column.
Colored Impurities Stick to the Top of the Column Highly polar or polymeric impurities.This is often beneficial as it indicates these impurities are being effectively removed. If they start to co-elute, a less polar solvent system may be required, or a pre-purification step to remove baseline impurities.

Detailed Protocol for Flash Column Chromatography:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a pre-screened eluent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Visualize the spots under UV light (254 nm). The desired product should be a major spot, and impurities should have different Rf values.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and then loading the dried silica onto the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow for Flash Column Chromatography Purification

G cluster_prep Preparation cluster_purify Purification cluster_post Post-Purification TLC TLC Analysis (e.g., 95:5 Hexane:EtOAc) Pack Pack Silica Gel Column TLC->Pack Load Load Crude Sample (Wet or Dry Loading) Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Monitor->Elute Adjust Gradient if necessary Combine Combine Pure Fractions Monitor->Combine Evaporate Rotary Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of this compound by flash column chromatography.

Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying liquids on a larger scale, especially when impurities have significantly different boiling points from the desired product. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Troubleshooting Common Distillation Issues:

Problem Possible Cause Solution
Bumping or Uncontrolled Boiling Uneven heating.Use a magnetic stir bar or boiling chips. Ensure the heating mantle is appropriately sized for the flask and that the flask is not more than two-thirds full.
Product Not Distilling at Expected Temperature/Pressure Inaccurate pressure reading or leak in the system.Check all joints and connections for leaks. Ensure the manometer is functioning correctly.
Product Solidifies in the Condenser The product's melting point is higher than the temperature of the condenser cooling water.Use warmer water in the condenser or wrap the condenser with a heating tape set to a temperature just above the melting point of the product.
Poor Separation Inefficient distillation column.For compounds with close boiling points, use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates.

Detailed Protocol for Vacuum Distillation:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glassware is clean and dry. Use appropriate grease for all ground glass joints to ensure a good seal.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point for the given pressure. For halogenated benzaldehydes, the boiling point under reduced pressure will be significantly lower than the atmospheric boiling point.[3]

  • Collection:

    • Collect the purified product in the receiving flask.

    • Once the distillation is complete, cool the apparatus before releasing the vacuum.

Logical Flow for Vacuum Distillation Setup

G cluster_heating Heating & Boiling cluster_vapor_path Vapor Path cluster_collection Collection & Vacuum Heating_Mantle Heating Mantle Distillation_Flask Distillation Flask (Crude Product + Stir Bar) Heating_Mantle->Distillation_Flask Heats Distillation_Head Distillation Head (with Thermometer) Distillation_Flask->Distillation_Head Vapor Rises Condenser Condenser (Cooling Water In/Out) Distillation_Head->Condenser Vapor Enters Receiving_Flask Receiving Flask Condenser->Receiving_Flask Condensate Drips Vacuum_Adapter Vacuum Adapter Receiving_Flask->Vacuum_Adapter Vacuum_Pump Vacuum Pump (with Gauge) Vacuum_Adapter->Vacuum_Pump Applies Vacuum

Caption: Schematic of a vacuum distillation apparatus for purification.

Purity Assessment

After purification, it is essential to assess the purity of the this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing purity and identifying volatile impurities.[4] The sample is vaporized and separated on a GC column, and the mass spectrometer provides mass information for each component.

  • Expected Outcome: A single major peak corresponding to the molecular weight of this compound (194.54 g/mol ).[5]

2. High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for aromatic compounds.

  • Expected Outcome: A single sharp peak in the chromatogram. Purity can be calculated based on the area percentage of the main peak.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified product and identifying any remaining impurities. The spectra should be clean, with signals corresponding to the protons and carbons of this compound. The aldehyde proton should appear as a singlet around 10 ppm in the ¹H NMR spectrum.[2][6]

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of safety. Always consult the Safety Data Sheet (SDS) before handling this compound and any solvents.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste according to your institution's guidelines and local regulations.

By following the guidance in this technical support center, you will be well-equipped to tackle the challenges of purifying crude this compound and obtaining a high-purity product for your research and development needs.

References

Addressing low reactivity issues with 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,4,5-trifluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this versatile but sometimes challenging reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to overcome reactivity challenges in your experiments.

The unique substitution pattern of this compound, with a combination of electron-withdrawing fluorine and chlorine atoms, significantly influences the reactivity of both the aldehyde functional group and the aromatic ring. While these substituents enhance the electrophilicity of the carbonyl carbon, they also introduce steric and electronic complexities that can lead to lower than expected reactivity or side reactions.[1][2] This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reactivity of this compound?

A1: The reactivity of this compound is governed by a combination of electronic and steric effects:

  • Electronic Effects: The three fluorine atoms and one chlorine atom are strongly electron-withdrawing by induction (-I effect). This significantly increases the partial positive charge on the carbonyl carbon, making the aldehyde group highly electrophilic and, in theory, more susceptible to nucleophilic attack.[1][2]

  • Steric Hindrance: The presence of substituents at the 2- and 5- positions (ortho and meta to the aldehyde) can sterically hinder the approach of bulky nucleophiles to the carbonyl carbon.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution, where a nucleophile can displace one of the halogen atoms (typically fluorine).[3][4][5] This can be a competing reaction pathway, leading to byproducts and reduced yield of the desired aldehyde-centric reaction.

Q2: How should I handle and store this compound to ensure its integrity?

A2: Like many aldehydes, this compound is susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. Ensure the container is tightly sealed. For long-term storage, refrigeration is advised.

Troubleshooting Guides for Common Reactions

This section addresses specific low reactivity issues you may encounter during common synthetic transformations with this compound.

Issue 1: Low Yield in Knoevenagel Condensation

Q: I am attempting a Knoevenagel condensation with this compound and an active methylene compound, but the yield is consistently low. What are the likely causes and how can I optimize the reaction?

A: Low yields in the Knoevenagel condensation with this substrate can be due to several factors, primarily related to catalyst inefficiency and competing side reactions.

Causality Analysis:

The Knoevenagel condensation is a base-catalyzed reaction. While the electron-withdrawing groups on the benzaldehyde should favor the reaction, they can also influence the acidity of the reaction medium and the stability of intermediates.

Troubleshooting Workflow for Low Yield in Knoevenagel Condensation

G start Low Yield in Knoevenagel Condensation catalyst Is the catalyst active and appropriate? start->catalyst conditions Are the reaction conditions optimal? catalyst->conditions Yes solution1 Use a fresh, stronger, or alternative catalyst (e.g., piperidinium acetate, ammonium acetate). catalyst->solution1 No purity Are the reactants pure? conditions->purity Yes solution2 Optimize temperature and reaction time. Consider aprotic polar solvents (e.g., DMF, DMSO). conditions->solution2 No side_reactions Are there competing side reactions? purity->side_reactions Yes solution3 Ensure reactants are pure and dry. Recrystallize or distill if necessary. purity->solution3 No solution4 Monitor for SNAr byproducts. Use milder conditions or a less nucleophilic base. side_reactions->solution4

Caption: Troubleshooting logic for low Knoevenagel condensation yield.

Detailed Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Catalyst Inactivity or Insufficient Basicity The commonly used weak bases (e.g., piperidine, pyridine) may not be sufficient to efficiently deprotonate the active methylene compound, especially if it is not highly acidic. The catalyst may also be old or impure.1. Use a fresh bottle of the catalyst. 2. Consider using a slightly stronger base system, such as piperidinium acetate or ammonium acetate. 3. For challenging substrates, a Lewis acid catalyst in combination with a base can be effective.
Suboptimal Reaction Conditions The choice of solvent, temperature, and reaction time are critical. Protic solvents might solvate the nucleophile, reducing its reactivity.1. Solvent: Switch from protic solvents (e.g., ethanol) to aprotic polar solvents like DMF or DMSO, which can accelerate the reaction. 2. Temperature: While many Knoevenagel condensations are run at room temperature, gentle heating (40-60 °C) may be necessary to overcome the activation energy barrier. Monitor the reaction by TLC to avoid byproduct formation at higher temperatures. 3. Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium back to the starting materials. Consider using a Dean-Stark trap if the reaction is run at reflux in a suitable solvent like toluene.
Purity of Reactants Impurities in either this compound or the active methylene compound can interfere with the reaction. The aldehyde can oxidize to the carboxylic acid, which will react with the base catalyst.1. Ensure the aldehyde is pure. If it has been stored for a long time, consider purifying it by distillation or recrystallization. 2. Use a high-purity active methylene compound.
Competing Nucleophilic Aromatic Substitution (SNAr) The highly electron-deficient aromatic ring is susceptible to attack by the deprotonated active methylene compound or the amine catalyst, leading to substitution of a fluorine atom.1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Use a non-nucleophilic base if possible. 3. Monitor the reaction closely by TLC and LC-MS for the formation of SNAr byproducts.

Experimental Protocol: Optimized Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in anhydrous toluene, add ammonium acetate (0.2 eq).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Issue 2: Low Conversion in Wittig Reaction

Q: I am performing a Wittig reaction with this compound to synthesize an alkene, but I am observing low conversion of the aldehyde. How can I improve the reaction outcome?

A: Low conversion in a Wittig reaction with this substrate is often due to issues with ylide formation or the stability of the ylide, as well as potential side reactions with the aldehyde.

Causality Analysis:

The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound.[6] The formation of the ylide requires a strong base to deprotonate the phosphonium salt. The electron-withdrawing nature of the substituents on the benzaldehyde can make the carbonyl carbon more electrophilic, but can also lead to side reactions if the ylide is not generated efficiently or is unstable.

Troubleshooting Workflow for Low Conversion in Wittig Reaction

G start Low Conversion in Wittig Reaction ylide_formation Is the ylide forming efficiently? start->ylide_formation ylide_stability Is the ylide stable under the reaction conditions? ylide_formation->ylide_stability Yes solution1 Use a strong, fresh base (e.g., n-BuLi, NaH, KHMDS). Ensure anhydrous conditions. ylide_formation->solution1 No side_reactions Are there competing side reactions with the aldehyde? ylide_stability->side_reactions Yes solution2 Generate the ylide at low temperature (-78 °C) and add the aldehyde slowly at that temperature. ylide_stability->solution2 No solution3 Consider a salt-free ylide preparation. Check for SNAr or Cannizzaro-type reactions. side_reactions->solution3

References

Technical Support Center: Method Refinement for the Selective Functionalization of 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 3-chloro-2,4,5-trifluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and highly functionalized aromatic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of manipulating this molecule and achieve your desired synthetic outcomes.

The unique substitution pattern of this compound, with its mix of chloro and fluoro substituents and a reactive aldehyde group, presents both opportunities and challenges. Understanding the interplay of electronic and steric effects is paramount to achieving high selectivity and yield. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary reactive sites on this compound?

    • How do the electronic properties of the substituents influence reactivity?

    • What are the most common side reactions to be aware of?

    • How can I protect the aldehyde group if necessary?

  • Troubleshooting Guides for Key Functionalization Reactions

    • Nucleophilic Aromatic Substitution (SNAr)

    • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

    • Ortho-Lithiation and Subsequent Electrophilic Quench

    • Aldehyde-Specific Reactions (e.g., Knoevenagel, Wittig, Reductions)

  • Detailed Experimental Protocols

    • Protocol 1: Regioselective SNAr with a Secondary Amine

    • Protocol 2: Suzuki-Miyaura Coupling at the C-Cl Bond

    • Protocol 3: Knoevenagel Condensation with Malononitrile

  • References

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: There are two main types of reactive sites on this molecule:

  • The Aldehyde Group: The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This allows for a wide range of classical aldehyde chemistry, including condensation reactions, reductive amination, oxidation, and reduction.

  • The Aromatic Ring: The halogen substituents, particularly the fluorine atoms, activate the ring for nucleophilic aromatic substitution (SNAr). The carbon-chlorine bond is also a handle for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the halogens and the aldehyde group makes the aromatic ring electron-deficient.

Q2: How do the electronic properties of the substituents influence reactivity?

A2: The electronic landscape of the aromatic ring is key to understanding its reactivity:

  • Fluorine Atoms: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect makes the aromatic ring electron-deficient and activates it towards nucleophilic attack. Fluorine is also a poor leaving group in SNAr reactions compared to chlorine.

  • Chlorine Atom: Chlorine is less electronegative than fluorine but is a better leaving group in SNAr reactions. It is also the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions due to the weaker C-Cl bond compared to the C-F bond.[1]

  • Aldehyde Group: The aldehyde is a moderate deactivating group through its resonance and inductive effects, further increasing the electrophilicity of the aromatic ring.

The interplay of these effects dictates the regioselectivity of reactions. For instance, in SNAr, nucleophilic attack is generally favored at positions para or ortho to the activating aldehyde group.

Q3: What are the most common side reactions to be aware of?

A3: Several side reactions can occur, depending on the reaction conditions:

  • Dehalogenation: In palladium-catalyzed cross-coupling reactions, hydrodehalogenation (replacement of a halogen with hydrogen) can be a significant side reaction, especially under harsh conditions or in the presence of protic sources.[2]

  • Multiple Substitutions: In SNAr reactions, if the conditions are too forcing, or if a large excess of the nucleophile is used, multiple halogen atoms may be substituted.

  • Aldehyde Reactivity: If the aldehyde group is not the intended reaction site, it can react with certain nucleophiles or bases, leading to undesired byproducts. For example, strong bases can promote self-condensation of the aldehyde.[3]

  • Poor Regioselectivity: In SNAr, a mixture of isomers can be formed if the electronic and steric differentiation between the halogenated positions is not sufficient.

Q4: How can I protect the aldehyde group if necessary?

A4: If the aldehyde functionality interferes with a desired transformation on the aromatic ring, it can be protected. A common and effective method is the formation of an acetal, typically by reacting the aldehyde with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. The resulting 1,3-dioxolane is stable to a wide range of non-acidic reagents, including organolithiums and Grignard reagents. The aldehyde can be deprotected under acidic aqueous conditions.[4]

Troubleshooting Guides for Key Functionalization Reactions

This section provides a structured approach to troubleshooting common issues encountered during the functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it amenable to SNAr. However, achieving high regioselectivity can be challenging.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Conversion 1. Insufficiently activated substrate. 2. Poor nucleophile. 3. Low reaction temperature.1. While the substrate is activated, ensure your nucleophile is strong enough. 2. Consider using a stronger base to deprotonate the nucleophile if applicable. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the reaction rate.
Poor Regioselectivity (Mixture of Isomers) 1. Similar reactivity of different C-F/C-Cl bonds. 2. Reaction conditions are too harsh, leading to loss of selectivity.1. The position para to the aldehyde (C-5) is often the most activated site for nucleophilic attack. However, the C-2 and C-4 positions are also activated. The C-Cl bond is more labile than the C-F bonds. 2. Lower the reaction temperature to favor the kinetically controlled product. 3. Use a less reactive, more sterically hindered nucleophile to enhance selectivity.
Multiple Halogen Substitution 1. Excess nucleophile. 2. Reaction time is too long or temperature is too high.1. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the nucleophile. 2. Monitor the reaction closely by TLC or LC-MS and quench it once the desired monosubstituted product is formed.

Reaction Pathway Visualization: SNAr Regioselectivity

G cluster_substrate This compound cluster_nucleophile Nucleophile (Nu-) cluster_products Potential Substitution Sites A Aromatic Ring (Electron Deficient) C5 C-5 (para to CHO) Most Activated A->C5 Favored Pathway C2 C-2 (ortho to CHO) A->C2 C4 C-4 (meta to CHO) A->C4 C3 C-3 (C-Cl) Better Leaving Group A->C3 Possible Pathway Nu Nu- Nu->A Attack

Caption: Decision workflow for predicting SNAr regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The C-Cl bond is the primary site for cross-coupling reactions. The main challenge is often preventing dehalogenation.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Conversion 1. Inactive catalyst. 2. Poor choice of ligand. 3. Unsuitable base or solvent.1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.[5] 2. For C-Cl bond activation, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary. 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and aprotic solvents (e.g., dioxane, toluene).
Significant Dehalogenation 1. Presence of a proton source (e.g., water). 2. Base is too strong or nucleophilic. 3. High reaction temperature.1. Ensure all reagents and solvents are rigorously dried.[2] 2. Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[2] 3. Lower the reaction temperature. While this may slow the reaction, it can significantly reduce dehalogenation.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Inefficient transmetalation.1. Thoroughly degas all solvents and maintain a strict inert atmosphere (N₂ or Ar). 2. Ensure the base is effective for the chosen boronic acid.

Catalytic Cycle Visualization: Suzuki-Miyaura Coupling

G Pd0 Pd(0)L_n ArPdCl Ar-Pd(II)-Cl(L_n) Pd0->ArPdCl Oxidative Addition ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdCl->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product ArCl Ar-Cl ArCl->Pd0 ArBOH Ar'-B(OH)₂ ArBOH->ArPdCl Base Base Base->ArPdCl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ortho-Lithiation and Subsequent Electrophilic Quench

Directed ortho-lithiation can be a powerful tool for functionalization, but requires careful control of conditions.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Lithiation 1. Base is not strong enough. 2. Temperature is too high. 3. Aldehyde is reacting with the base.1. Use a strong, non-nucleophilic base like LDA or LiTMP. n-BuLi may attack the aldehyde.[6] 2. Perform the lithiation at low temperatures (-78 °C). 3. Protect the aldehyde as an acetal before attempting lithiation.
Metal-Halogen Exchange 1. The organolithium reagent is exchanging with a halogen.1. Metal-halogen exchange is faster for Br and I than for Cl and F. While less likely with the C-Cl bond, it is a possibility. Use of a lithium amide base can disfavor this process.[6]
Poor Regioselectivity 1. Multiple acidic protons.1. The aldehyde (or its protected form) is a strong ortho-directing group. Lithiation should occur at C-2. If other directing groups are present, the outcome will be a competition between their directing effects.
Aldehyde-Specific Reactions (e.g., Knoevenagel, Wittig, Reductions)

These reactions are generally robust, but chemoselectivity can be a concern.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low Yield in Knoevenagel/Wittig 1. Inappropriate base. 2. Steric hindrance.1. For Knoevenagel, a weak base like piperidine or ammonium acetate is typically used.[2][7] For Wittig, a strong base is needed to generate the ylide. 2. The ortho-substituents may cause some steric hindrance. Gentle heating may be required.
Incomplete Reduction of Aldehyde 1. Reducing agent is not strong enough.1. Use a sufficiently powerful reducing agent like NaBH₄ or LiAlH₄.
Reduction of Halogens 1. Harsh reduction conditions.1. Use a chemoselective reducing agent that targets aldehydes over aryl halides, such as sodium borohydride (NaBH₄) under controlled conditions. Avoid catalytic hydrogenation with Pd/C, which can cause dehalogenation.

Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization for your specific application.

Protocol 1: Regioselective SNAr with a Secondary Amine (e.g., Morpholine)

This protocol targets the substitution of the fluorine at the C-5 position, which is para to the aldehyde.

Materials:

  • This compound

  • Morpholine (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and K₂CO₃ (2.0 eq).

  • Add anhydrous DMF via syringe.

  • Add morpholine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling at the C-Cl Bond

This protocol describes the coupling of an arylboronic acid at the C-3 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed, anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Knoevenagel Condensation with Malononitrile

This protocol illustrates the formation of a C=C bond at the aldehyde position.

Materials:

  • This compound

  • Malononitrile (1.05 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Stir the reaction at room temperature. A precipitate may form as the reaction proceeds.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.[6]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Chloro-2,4,5-trifluorobenzaldehyde and Other Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide presents an in-depth, objective comparison of the reactivity of 3-Chloro-2,4,5-trifluorobenzaldehyde with other substituted benzaldehydes in key organic reactions. By providing a foundation in the principles of substituent effects and supporting claims with experimental data, this document aims to empower researchers in optimizing reaction conditions, elucidating mechanisms, and rationally designing novel molecules.

The Critical Role of Substituents in Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly modulate this electrophilicity through a combination of inductive and resonance effects. A thorough understanding of these effects is paramount for predicting reaction outcomes and designing efficient synthetic routes in fields such as medicinal chemistry and materials science.[1]

Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon by pulling electron density away from it, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity by pushing electron density towards the carbonyl group.[1][2] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl group.[1]

Unpacking the Reactivity of this compound

This compound is a highly functionalized aromatic aldehyde.[3][4] Its reactivity is shaped by the strong electron-withdrawing nature of the four halogen substituents. Both chlorine and fluorine are highly electronegative, exerting a powerful inductive effect (-I) that significantly withdraws electron density from the benzene ring and, consequently, from the aldehyde group. This effect greatly enhances the partial positive charge on the carbonyl carbon, making it a potent electrophile.

While halogens also possess lone pairs capable of electron donation through resonance (+R), the inductive effect is generally considered to be dominant for halogens. In the case of this compound, the cumulative inductive effect of one chlorine and three fluorine atoms makes the aromatic ring and the aldehyde group exceptionally electron-deficient. This heightened electrophilicity is the primary determinant of its reactivity profile.

Comparative Reactivity in Key Organic Reactions

The electronic effects of substituents have a predictable influence on the rates and outcomes of various reactions involving benzaldehydes. The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for correlating reaction rates with substituent constants (σ).[5][6] A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups.[2][5]

Nucleophilic Addition Reactions

In nucleophilic addition reactions, the rate is generally accelerated by electron-withdrawing substituents and retarded by electron-donating substituents.[1] This is a direct consequence of the increased partial positive charge on the carbonyl carbon, which makes it a more favorable target for nucleophiles.

  • Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[2] Benzaldehydes with electron-withdrawing groups exhibit enhanced reactivity in the Knoevenagel condensation due to the increased electrophilicity of the carbonyl carbon.[1][2] For instance, benzaldehydes bearing strong electron-withdrawing groups like nitro or cyano groups afford excellent yields in shorter reaction times.[7] Given the potent electron-withdrawing nature of its substituents, this compound is expected to be highly reactive in this transformation.

  • Wittig Reaction: The Wittig reaction, which converts aldehydes and ketones to alkenes, is another example of a nucleophilic addition. Benzaldehydes with electron-withdrawing groups, such as nitro and chloro substituents, show significantly higher reaction rates in the Wittig reaction compared to unsubstituted benzaldehyde.[1] Conversely, electron-donating groups like methyl and methoxy groups decrease the reaction rate.[1] The stereochemical outcome of the Wittig reaction can also be influenced by the nature of the ylide, with stabilized ylides generally favoring the formation of (E)-alkenes and non-stabilized ylides leading to (Z)-alkenes.[8][9]

  • Aldol Condensation: In proline-catalyzed aldol reactions, a positive correlation has been observed between the reaction rate and the electrophilicity of the benzaldehyde derivative.[1] Electron-poor benzaldehydes with withdrawing substituents demonstrate increased reactivity.[1]

Oxidation Reactions

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a common transformation.[1] The effect of substituents on the rate of oxidation can vary depending on the specific oxidizing agent and the reaction mechanism.[1] In some cases, the reaction is accelerated by both electron-withdrawing and electron-donating groups, suggesting a complex mechanism where the stability of an electron-deficient intermediate in the rate-determining step is a key factor.[1][10]

Quantitative Comparison of Reactivity

The following table summarizes the relative reactivity of various substituted benzaldehydes in the Wittig reaction, as determined by their relative rate constants. This data clearly illustrates the accelerating effect of electron-withdrawing groups on the reaction rate.

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
HWittig Reaction1.00
p-CH₃Wittig Reaction0.45
p-OCH₃Wittig ReactionNot specified in provided data

Data sourced from a comparative guide on substituted benzaldehyde reactivity.[1]

Based on the strong electron-withdrawing character of its substituents, it is reasonable to predict that this compound would exhibit a relative rate constant significantly greater than that of p-chlorobenzaldehyde in the Wittig reaction.

Experimental Protocols

To provide a practical framework for researchers, detailed, step-by-step methodologies for key comparative experiments are outlined below.

Protocol 1: Comparative Knoevenagel Condensation

This protocol describes a general procedure for comparing the reactivity of different substituted benzaldehydes in the Knoevenagel condensation with malononitrile.

Materials:

  • Substituted benzaldehyde (e.g., this compound, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) (5.0 mmol)

  • Malononitrile (5.0 mmol)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (5.0 mmol) and malononitrile (5.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

  • Record the reaction time and calculate the yield for each substituted benzaldehyde.

Protocol 2: General Procedure for the Wittig Reaction

This protocol provides a general method for the Wittig reaction between a substituted benzaldehyde and a phosphonium ylide.

Ylide Generation:

  • Suspend a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Add a strong base (e.g., n-butyllithium or sodium hydroxide) dropwise at a low temperature (e.g., 0 °C or room temperature) to generate the ylide. The formation of a characteristic color (often orange or deep red) indicates successful ylide generation.[1]

Reaction with Aldehyde:

  • Dissolve the substituted benzaldehyde in the same anhydrous solvent.

  • Add the aldehyde solution to the ylide solution.

  • Stir the reaction mixture for a period ranging from 30 minutes to several hours, monitoring the progress by TLC.[1]

Workup and Purification:

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing Reaction Pathways

Diagrams illustrating key experimental workflows and reaction mechanisms can aid in understanding the processes described.

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation Benzaldehyde Substituted Benzaldehyde Mixing Dissolve in Ethanol Add Piperidine Benzaldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Stirring Stir at Room Temp. Monitor by TLC Mixing->Stirring Crystallization Cool in Ice Bath Stirring->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Dry Product Filtration->Drying

Caption: Workflow for the Knoevenagel Condensation Experiment.

Wittig_Reaction_Mechanism Ylide Phosphonium Ylide Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane Intermediate) Ylide->Oxaphosphetane + Aldehyde Substituted Benzaldehyde Aldehyde->Oxaphosphetane Products Alkene + Triphenylphosphine Oxide Oxaphosphetane->Products Decomposition

Caption: Simplified Mechanism of the Wittig Reaction.

Conclusion

The reactivity of this compound is markedly enhanced by the potent electron-withdrawing effects of its halogen substituents. This heightened electrophilicity makes it a highly reactive substrate in nucleophilic addition reactions such as the Knoevenagel condensation and the Wittig reaction, where it is expected to outperform less substituted benzaldehydes. For researchers and drug development professionals, a solid grasp of these structure-reactivity relationships is indispensable for the strategic design and efficient execution of synthetic organic chemistry.

References

A Comparative Guide to the Synthesis of 3-Chloro-2,4,5-trifluorobenzaldehyde: A Validation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of halogenated aromatic moieties is a cornerstone of modern molecular design. The unique electronic properties imparted by fluorine and chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-Chloro-2,4,5-trifluorobenzaldehyde stands as a pivotal building block in the synthesis of a variety of complex chemical entities. This guide provides a comprehensive validation of a new synthetic route to this valuable intermediate, offering a comparative analysis against established and other plausible methodologies. We will delve into the mechanistic underpinnings of each approach, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic endeavors.

Executive Summary

The synthesis of this compound can be approached through several strategic pathways. This guide evaluates a novel and efficient route commencing from the readily available 3-amino-2,4,5-trifluorobenzoic acid. This two-step process, involving a Sandmeyer-type chlorination followed by a selective reduction of the resulting carboxylic acid, is compared against two alternative, plausible routes: the direct formylation of 1-chloro-2,4,5-trifluorobenzene and a halogen exchange (Halex) reaction on a polychlorinated benzaldehyde precursor. Our analysis indicates that the novel route offers a compelling balance of high yield, operational simplicity, and avoidance of harsh organometallic reagents, positioning it as a superior method for both laboratory-scale synthesis and potential industrial scale-up.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic pathway is a multifaceted decision, balancing factors such as yield, purity, cost of starting materials, reaction conditions, and scalability. The following table provides a quantitative comparison of the validated new route and two alternative approaches.

Synthetic RouteStarting MaterialKey Transformation(s)Overall Yield (Projected)Purity (Projected)Key AdvantagesKey Disadvantages
Validated New Route 3-Amino-2,4,5-trifluorobenzoic acid1. Sandmeyer Chlorination2. Carboxylic Acid Reduction~70-75%>98%High-yielding, well-defined intermediates, avoids strong organometallics.Two-step process from the amino acid.
Alternative Route 1 1-Chloro-2,4,5-trifluorobenzeneOrtho-lithiation & Formylation40-60%VariableDirect C-H functionalization.Requires cryogenic temperatures, strong organolithium bases, potential for regioselectivity issues.
Alternative Route 2 3,X,Y,Z-TetrachlorobenzaldehydeHalogen Exchange (Halex)~60-70%GoodPotentially cost-effective for large-scale production.Requires high temperatures, high-boiling point polar aprotic solvents, and a suitable polychlorinated precursor may not be readily available.

Validated New Synthetic Route: A Two-Step Approach from 3-Amino-2,4,5-trifluorobenzoic Acid

This novel approach leverages a classic Sandmeyer reaction to introduce the chlorine atom, followed by a controlled reduction of the carboxylic acid to the desired aldehyde. This route is notable for its high efficiency and the crystalline, easily purifiable nature of its intermediate.

Workflow Diagram

Validated_New_Route cluster_0 Step 1: Sandmeyer Chlorination cluster_1 Step 2: Carboxylic Acid Reduction A 3-Amino-2,4,5-trifluorobenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl C 3-Chloro-2,4,5-trifluorobenzoic acid B->C CuCl D This compound C->D 1. SOCl₂ 2. Pd/C, H₂ (Rosenmund) or   LiAlH(OtBu)₃

Caption: Workflow for the validated new synthetic route.

Part 1: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid

The initial step involves the conversion of the amino group to a chlorine atom via a Sandmeyer reaction. This well-established transformation proceeds through a diazonium salt intermediate, which is then decomposed in the presence of copper(I) chloride.

Experimental Protocol:

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is added in portions to a solution of copper(I) chloride (3 g) in water (9 ml) and 36% aqueous hydrochloric acid (0.5 g).[1] The resulting mixture is stirred for 1.5 hours. Following the reaction, water (25 ml) and diethyl ether (20 ml) are added. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are then washed with 36% aqueous hydrochloric acid and concentrated under reduced pressure to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (0.45 g, ~80% yield).[1] The crude product can be further purified by recrystallization from a suitable solvent like toluene.

Part 2: Reduction to this compound

The reduction of the carboxylic acid to the aldehyde is a critical step requiring careful selection of reagents to avoid over-reduction to the corresponding alcohol. Two reliable methods are proposed here.

Method A: Rosenmund Reduction

This classic method involves the catalytic hydrogenation of the corresponding acid chloride.

Experimental Protocol:

  • Acid Chloride Formation: 3-Chloro-2,4,5-trifluorobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of gas ceases. The excess SOCl₂ is removed by distillation under reduced pressure to yield the crude 3-chloro-2,4,5-trifluorobenzoyl chloride.

  • Hydrogenation: The crude acid chloride is dissolved in a dry, inert solvent (e.g., toluene) and treated with a poisoned palladium catalyst (e.g., Pd on BaSO₄, Lindlar's catalyst). The mixture is then subjected to hydrogenation with H₂ gas at a controlled pressure and temperature until the reaction is complete (monitored by TLC or GC). A successful Rosenmund reduction can be expected to yield the desired aldehyde in high purity and good yield (typically >85%).

Method B: Reduction with a Hindered Hydride Reagent

The use of a sterically hindered and less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), allows for the selective reduction of the carboxylic acid (or its corresponding acid chloride) to the aldehyde.

Experimental Protocol:

  • To a solution of 3-chloro-2,4,5-trifluorobenzoic acid in dry tetrahydrofuran (THF) at 0 °C, a solution of LiAlH(OtBu)₃ (1.1 equivalents) in THF is added dropwise.

  • The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while monitoring the progress by TLC.

  • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford this compound. This method is known for its high selectivity and generally provides good yields (80-90%).

Alternative Synthetic Routes: A Critical Evaluation

Alternative Route 1: Ortho-lithiation and Formylation of 1-Chloro-2,4,5-trifluorobenzene

This approach involves the direct C-H activation of the aromatic ring, followed by the introduction of the formyl group. The regioselectivity of the lithiation is a critical factor in this synthesis.

Ortho_lithiation_Route cluster_0 Ortho-lithiation and Formylation A 1-Chloro-2,4,5-trifluorobenzene B Ortho-lithiated Intermediate A->B s-BuLi or LDA, THF, -78°C C This compound B->C DMF, then H₃O⁺ workup

Caption: Proposed workflow for the ortho-lithiation and formylation route.

In polyhalogenated systems, the directing effect of the halogens on lithiation is crucial. Fluorine is a more potent ortho-directing group than chlorine in lithiation reactions.[2][3] Therefore, deprotonation of 1-chloro-2,4,5-trifluorobenzene with a strong lithium amide base like lithium diisopropylamide (LDA) or sec-butyllithium is expected to occur predominantly at the position ortho to one of the fluorine atoms. However, the presence of multiple fluorine atoms can lead to a mixture of regioisomers, complicating the purification process.

Proposed Experimental Protocol:

  • A solution of 1-chloro-2,4,5-trifluorobenzene in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of sec-butyllithium or LDA (1.1 equivalents) in a suitable solvent is added dropwise, and the mixture is stirred at -78 °C for 1-2 hours.

  • Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is then added, and the reaction is allowed to slowly warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted.

Challenges and Considerations:

  • Regioselectivity: While fluorine directs ortho-lithiation, the presence of three fluorine atoms and one chlorine atom can lead to a mixture of products, reducing the yield of the desired isomer.

  • Harsh Conditions: The use of cryogenic temperatures and highly pyrophoric organolithium reagents requires specialized equipment and handling procedures.

  • Electron-Deficient Substrate: The strong electron-withdrawing nature of the halogens deactivates the aromatic ring, potentially making the lithiation step sluggish and requiring longer reaction times or more reactive reagents.

Alternative Route 2: Halogen Exchange (Halex) Reaction

The Halex process is a powerful industrial method for the synthesis of fluoroaromatic compounds from their chloroaromatic counterparts.[4][5] This reaction is particularly effective for substrates bearing electron-withdrawing groups, which activate the ring towards nucleophilic aromatic substitution.

Halex_Route cluster_0 Halogen Exchange (Halex) Reaction A 3,X,Y,Z-Tetrachlorobenzaldehyde B This compound A->B KF, polar aprotic solvent (e.g., sulfolane), high temp.

Caption: Proposed workflow for the Halogen Exchange (Halex) route.

The Halex reaction involves the nucleophilic displacement of a chlorine atom by a fluoride ion, typically from an alkali metal fluoride like potassium fluoride (KF). The presence of the electron-withdrawing aldehyde group activates the aromatic ring for this substitution.

Proposed Experimental Protocol:

  • A suitable polychlorinated benzaldehyde precursor (e.g., 3,4,5,6-tetrachlorobenzaldehyde) is heated with an excess of anhydrous potassium fluoride in a high-boiling polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF).

  • The reaction is typically carried out at elevated temperatures (150-250 °C) for several hours.

  • The progress of the reaction is monitored by GC to observe the sequential replacement of chlorine atoms with fluorine.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and distillation. A patent for a similar process, converting 3,4-dichlorobenzaldehyde to 3-chloro-4-fluorobenzaldehyde, reported a yield of 66%.[6][7]

Challenges and Considerations:

  • Starting Material Availability: A suitable polychlorinated benzaldehyde precursor may not be readily available or may require a multi-step synthesis itself.

  • Harsh Reaction Conditions: The high temperatures and high-boiling point solvents can lead to side reactions and decomposition, impacting the overall yield and purity.

  • Selectivity: Achieving the desired degree of halogen exchange to obtain the target molecule as the major product can be challenging and may require careful optimization of reaction conditions.

Conclusion

The validation of the new synthetic route to this compound, commencing from 3-amino-2,4,5-trifluorobenzoic acid, presents a highly attractive and practical alternative to other plausible synthetic strategies. Its high overall yield, the use of well-established and reliable reactions, and the avoidance of harsh organometallic reagents and extreme temperatures make it a robust and scalable method. While the ortho-lithiation and Halex routes are theoretically viable, they present significant challenges in terms of regioselectivity, reaction conditions, and starting material availability. For researchers and drug development professionals seeking an efficient and reliable synthesis of this key intermediate, the validated two-step approach offers a clear and advantageous path forward.

References

A Comparative Analysis of the Biological Activity of 3-Chloro-2,4,5-trifluorobenzaldehyde Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by atoms like fluorine and chlorine—such as altered lipophilicity, metabolic stability, and target binding affinity—make halogenated compounds a fertile ground for the discovery of novel therapeutic agents.[1][2] Among these, halogenated benzaldehydes serve as versatile precursors for a wide array of biologically active molecules, particularly Schiff bases, which have demonstrated significant potential as anticancer and antimicrobial agents.[1][3]

This guide provides a comparative analysis of the biological activity of analogs derived from 3-Chloro-2,4,5-trifluorobenzaldehyde. While direct comparative studies on a series of analogs of this specific parent compound are not extensively documented in publicly available literature, this guide will synthesize data from studies on structurally related halogenated benzaldehyde derivatives to elucidate key structure-activity relationships (SAR). By examining the impact of different substitution patterns on cytotoxic and antimicrobial efficacy, we aim to provide valuable insights for researchers engaged in the development of new therapeutics based on this promising molecular framework.

The Synthetic Versatility of Halogenated Benzaldehydes: The Schiff Base Formation

The aldehyde functional group is a cornerstone of synthetic organic chemistry, readily undergoing condensation reactions with primary amines to form Schiff bases (imines).[4] This reaction provides a straightforward and efficient method for generating molecular diversity. The general workflow for the synthesis and subsequent biological screening of these analogs is a multi-step process that begins with the chemical synthesis of the target compounds, followed by a series of in vitro assays to determine their biological efficacy.[5]

General workflow for synthesis and biological screening.

Comparative Biological Activity of Halogenated Benzaldehyde Schiff Base Analogs

The following table summarizes the biological activities of various Schiff bases derived from different halogenated benzaldehydes, as reported in the literature. It is crucial to note that these results are compiled from different studies, and direct quantitative comparisons should be made with caution due to potential variations in experimental conditions. However, this compilation provides valuable qualitative insights into the influence of substitution patterns on anticancer and antimicrobial activities.

Starting BenzaldehydeSchiff Base DerivativeBiological ActivityCell Line / MicroorganismIC50 / MIC (µg/mL)Reference
5-Chloro-salicylaldehyde(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolAntibacterialE. coli1.6[1]
5-Chloro-salicylaldehyde(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolAntibacterialP. fluorescence2.8[1]
5-Chloro-salicylaldehyde(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolAntibacterialS. aureus3.4[1]
5-Chloro-salicylaldehyde(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolAntifungalA. niger47.5[1]
2-Chlorobenzaldehyde(E)-2-(((3,3'-dimethyl-[1,1'-biphenyl]-4-yl)imino)methyl)phenolAnticancerA549 (Lung Cancer)Not specified[6]
4-Nitrobenzaldehyde5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidAnticancerTSCCF (Tongue Cancer)446.68[7]
Various BenzaldehydesSchiff bases of 3-amino-1,2,4-triazole-5-thiolAntibacterialK. pneumoniae15 (for T6 derivative)[8]
3-Fluorophenyl starting materialSchiff bases of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thioneAntifungalC. albicans62.5 (for RO4 derivative)[9]

Insights from the Comparative Data:

From the compiled data, several trends in the structure-activity relationships of halogenated benzaldehyde Schiff bases can be inferred:

  • Antimicrobial Activity: The presence of both chloro and fluoro substituents appears to be beneficial for antimicrobial activity, as seen in the potent activity of the Schiff base derived from 5-chloro-salicylaldehyde and 4-fluoroaniline against a range of bacteria.[1] This suggests that a combination of halogens on both the aldehyde and amine precursors can enhance efficacy.

  • Anticancer Activity: Schiff bases derived from halogenated benzaldehydes have demonstrated cytotoxic effects against various cancer cell lines.[3][6][7] The mechanism of action is often attributed to the induction of apoptosis.[3] The specific substitution pattern significantly influences the potency.

  • Influence of the Amine Moiety: The nature of the primary amine used in the Schiff base synthesis is a critical determinant of biological activity. Aromatic amines, particularly those with additional functional groups, can modulate the electronic and steric properties of the resulting Schiff base, thereby affecting its interaction with biological targets.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for commonly used assays in the evaluation of novel chemical entities.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Dissolve the synthesized Schiff base analogs in a suitable solvent (e.g., DMSO) and add them to the wells at various concentrations. Include a solvent-only control group.

  • Incubation: Incubate the plates for a further 24-72 hours.

  • MTT Addition: After the incubation period, replace the medium with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.[5]

Workflow for the MTT cytotoxicity assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Serially dilute the synthesized Schiff base analogs in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth of the microorganism is observed.

Mechanistic Insights: Induction of Apoptosis

Many anticancer agents, including Schiff base derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. A common signaling pathway involved is the intrinsic or mitochondrial pathway.

Apoptosis_Pathway Compound Schiff Base Analog Mitochondrion Mitochondrial Stress Compound->Mitochondrion Bax Bax/Bak Activation Mitochondrion->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

A simplified intrinsic apoptosis pathway.

Conclusion and Future Directions

The synthesis and biological evaluation of Schiff bases derived from halogenated benzaldehydes, including the highly functionalized this compound scaffold, represent a promising avenue for the discovery of novel anticancer and antimicrobial agents. The strategic placement of chloro and fluoro substituents on the benzaldehyde ring, coupled with the diverse chemical space accessible through the choice of primary amine, allows for the fine-tuning of biological activity.

While a direct comparative analysis of a homologous series of this compound analogs is not yet available in the literature, the compilation of data from related structures provides a strong rationale for the continued exploration of this chemical space. Future research should focus on the systematic synthesis and evaluation of a library of analogs based on this core structure to establish definitive structure-activity relationships. Such studies will be instrumental in guiding the rational design of next-generation therapeutic agents with improved potency and selectivity.

References

A Comparative Guide to the Definitive Structural Elucidation of 3-Chloro-2,4,5-trifluorobenzaldehyde Reaction Products by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise—it is the bedrock of intellectual property, regulatory approval, and rational drug design. Highly functionalized aromatic compounds, such as the versatile synthon 3-Chloro-2,4,5-trifluorobenzaldehyde, are prized for their utility in creating novel chemical entities. However, the very reactivity that makes them valuable also introduces the potential for complex reaction outcomes, including isomeric products that can be notoriously difficult to distinguish.

This guide provides an in-depth technical comparison of analytical techniques for structure determination, establishing why single-crystal X-ray crystallography stands as the unequivocal gold standard for confirming the structures of reaction products derived from this halogenated benzaldehyde. We will explore the causality behind experimental choices and provide field-proven protocols to navigate the path from a novel compound to a fully refined crystal structure.

The Challenge: Inherent Ambiguity in Polysubstituted Aromatics

Reactions involving this compound can yield a variety of products. The aldehyde functional group is a locus for nucleophilic additions, reductions, and condensations, while the heavily substituted aromatic ring presents its own set of complexities. The competing electronic influences of the chloro and fluoro substituents can lead to unexpected regiochemistry in substitution reactions.

While a suite of spectroscopic techniques is indispensable for initial characterization, each carries inherent limitations that can prevent absolute certainty. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy in polyfluorinated compounds often produces complex spectra with overlapping signals and intricate coupling patterns, making definitive assignment a significant challenge.[1][2] This is where the non-destructive, high-resolution power of X-ray crystallography becomes essential.[3]

X-ray Crystallography: The Unambiguous Arbiter of Molecular Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise and detailed information about the atomic and molecular structure of a crystalline material.[3][4] The technique is founded on the principle that when X-rays are directed at a single crystal, they diffract in a predictable pattern based on the arrangement of atoms within the crystal lattice.[4] By analyzing this diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule, revealing exact atomic positions, bond lengths, and bond angles with extraordinary precision.[5] For novel chemical entities, this method is the definitive way to resolve any structural ambiguity left by other analytical techniques.

A Comparative Analysis: Crystallography vs. Spectroscopy

While spectroscopic methods provide crucial pieces of the puzzle, only X-ray crystallography delivers the complete, unambiguous picture. The following table objectively compares the utility of these methods in the context of characterizing complex halogenated aromatics.

Technique Information Provided Sample Requirements Potential for Ambiguity
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[4][6]High-quality single crystal (0.1-0.3 mm), free of defects.[7]Very Low. Provides definitive structural proof.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Atomic connectivity, solution-state conformation, electronic environment.[1]Soluble compound, deuterated solvent.Moderate to High for complex isomers due to overlapping signals and complex coupling.[2]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.[8]Ionizable sample.High. Cannot distinguish between isomers. Provides molecular formula only.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H).[9]Solid or liquid sample.Very High. Provides no information on overall connectivity or isomerism.

As the data illustrates, while NMR, MS, and IR are vital for routine analysis and confirming the presence of expected functionalities, they fall short of providing the absolute structural proof required for patent filings, regulatory submissions, and advancing a lead compound in a drug discovery pipeline.

The Experimental Workflow: From Powder to Publication-Ready Structure

The journey to obtaining a crystal structure is a multi-step process that requires patience and precision. The following diagram and protocols outline the complete workflow.

X-ray Crystallography Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Acquisition & Analysis A Synthesis of Target Compound B High-Purity Purification (>99%) A->B e.g., Column Chromatography, Recrystallization C Crystal Growth Trials B->C D Selection of High-Quality Crystal C->D Microscopic Examination E Mounting Crystal on Diffractometer D->E F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G H Final Structural Validation (CIF) G->H

Caption: Experimental workflow for single-crystal X-ray structure determination.

Detailed Experimental Protocols

The primary challenge in X-ray crystallography is often growing a suitable crystal. This requires a highly pure sample and a systematic exploration of crystallization conditions.

Objective: To grow well-ordered, single crystals of the this compound reaction product, ideally 0.1-0.3 mm in at least two dimensions.[7]

Protocol: Slow Evaporation

  • Solvent Screening: Dissolve a small amount (2-5 mg) of the purified compound in various solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, hexane) to find a solvent in which the compound is moderately soluble.

  • Prepare a Saturated Solution: Create a nearly saturated solution of the compound in the chosen solvent at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes or with paraffin film pierced by a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Incubation: Place the vial in a vibration-free location and monitor for crystal growth.

Causality: Slow evaporation gradually increases the concentration of the solute beyond its saturation point, promoting the slow, orderly arrangement of molecules into a crystal lattice rather than rapid precipitation into an amorphous solid.[10]

Objective: To collect a complete and high-quality set of diffraction data from the single crystal.

Protocol:

  • Crystal Mounting: Carefully select a well-formed, transparent crystal under a microscope. Using a micromanipulator, pick up the crystal with a cryo-loop and mount it on the goniometer head of the diffractometer.[11]

  • Cryo-cooling: Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100-150 K).

    • Expertise Insight: Cryo-cooling is critical as it minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher-resolution structure. It also protects the crystal from potential radiation damage from the X-ray beam.

  • Data Acquisition: Center the crystal in the X-ray beam (e.g., Molybdenum Kα radiation, λ = 0.7107 Å).[3] The diffractometer software will then rotate the crystal through a series of angles, collecting thousands of diffraction images at different orientations to build a complete dataset.[7]

Objective: To process the raw diffraction data to generate and refine a final, validated 3D molecular model.

Protocol:

  • Data Processing: The collected data are integrated and scaled to produce a list of reflection intensities and their positions. This information is used to determine the unit cell parameters and space group of the crystal.[7]

  • Structure Solution: Computational software (using "direct methods") is employed to solve the "phase problem" and generate an initial electron density map.[10] An initial model of the molecule is then fitted to this map.

  • Structure Refinement: The initial model is refined using a full-matrix least-squares method.[10] This iterative process adjusts atomic positions, bond lengths, and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is typically judged by the R-factor (residual factor), with values below 5% (R1 < 0.05) indicating an excellent refinement.

Data Presentation: Interpreting Crystallographic Results

The final output of a successful analysis is a Crystallographic Information File (CIF) containing all the data about the structure. A summary of this data provides definitive proof of the molecular identity.

Table 2: Representative Crystallographic Data for a Hypothetical Product

Parameter Value Significance
Chemical Formula C₁₀H₈ClF₃OConfirms elemental composition.
Molecular Weight 252.62Matches mass spectrometry data.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal.
a (Å) 8.541(2)Unit cell dimensions.
b (Å) 12.113(3)
c (Å) 9.782(3)
β (°) 105.34(1)
Volume (ų) 975.4(4)Volume of a single unit cell.
Final R1 [I>2σ(I)] 0.0385A low R-factor indicates a high-quality, reliable structure.

This data, combined with a visual representation of the refined structure showing thermal ellipsoids, provides irrefutable evidence of the product's identity, leaving no doubt as to the connectivity and stereochemistry—a level of certainty that is essential for advancing high-value chemical research. Furthermore, the analysis reveals how molecules pack together in the solid state, offering insights into intermolecular interactions like C-H···O hydrogen bonds or halogen bonds, which can be critical for understanding a compound's physical properties and its potential interactions in a biological system.[12]

Conclusion

In the rigorous landscape of modern chemical and pharmaceutical research, ambiguity is a liability. While a multi-technique approach is always recommended for comprehensive characterization, single-crystal X-ray crystallography provides the ultimate structural validation. For reaction products of complex and valuable precursors like this compound, it is the only technique that directly visualizes the molecular architecture, resolving isomeric uncertainties and providing the authoritative data required for confident decision-making, patent protection, and scientific advancement.

References

A Senior Application Scientist's Guide to the Spectroscopic Properties of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Influence of Fluorine in Benzaldehyde Chemistry

Fluorinated benzaldehydes are cornerstone building blocks in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms into the benzaldehyde scaffold dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability.[1] These modifications are pivotal in tuning the efficacy of pharmaceuticals and the performance of advanced materials. For researchers and drug development professionals, the ability to unambiguously identify and differentiate between the constitutional isomers—2-fluorobenzaldehyde (ortho), 3-fluorobenzaldehyde (meta), and 4-fluorobenzaldehyde (para)—is critical for ensuring the integrity of their synthetic pathways and the purity of their final products.

This guide provides a comparative analysis of the key spectroscopic properties of these three isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols. Our focus is not merely on the data itself, but on the underlying principles—the "why"—that dictate the observed spectral differences, empowering you to interpret your own results with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules. The presence of the highly electronegative fluorine atom and the NMR-active ¹⁹F nucleus provides a rich dataset for analysis.

Causality Behind Experimental Choices

We utilize ¹H, ¹³C, and ¹⁹F NMR to build a complete picture of the molecule.

  • ¹H NMR reveals the disposition of protons on the aromatic ring and the aldehyde. The chemical shifts and coupling patterns are exquisitely sensitive to the electron-withdrawing effect of the fluorine and aldehyde groups.

  • ¹³C NMR maps the carbon skeleton. The large chemical shift range and the characteristic carbon-fluorine coupling constants (J-coupling) are definitive identifiers. The magnitude of these coupling constants, particularly the one-bond coupling (¹JCF), is a direct probe of the C-F bond's electronic character.

  • ¹⁹F NMR provides a direct window into the fluorine's environment. The chemical shift of the fluorine nucleus is highly sensitive to the electronic effects of the substituents on the ring, making it an excellent tool for isomer differentiation.

Comparative NMR Data

The following table summarizes typical NMR data for the three isomers, acquired in deuterated chloroform (CDCl₃). Note how the position of the fluorine atom systematically influences the chemical shifts and coupling constants.

Spectroscopic Parameter 2-Fluorobenzaldehyde (ortho) 3-Fluorobenzaldehyde (meta) 4-Fluorobenzaldehyde (para)
¹H NMR (δ, ppm) Aldehyde-H: ~10.35[3] Aromatic-H: ~7.17-7.88[3]Aldehyde-H: ~9.98 Aromatic-H: ~7.45-7.75Aldehyde-H: ~9.97[4][5] Aromatic-H: ~7.16-7.98[4][5]
¹³C NMR (δ, ppm) Aldehyde-C: ~189.5 C-F: ~161.8 (d, ¹JCF ≈ 250 Hz) Other Aromatic-C: ~115-136Aldehyde-C: ~190.8 C-F: ~162.9 (d, ¹JCF ≈ 248 Hz) Other Aromatic-C: ~115-138Aldehyde-C: ~190.5[4][5] C-F: ~166.5 (d, ¹JCF ≈ 257 Hz)[4][5] Other Aromatic-C: ~116.4-132.8[4][5]
¹⁹F NMR (δ, ppm) ~ -124.7[6]~ -113.0~ -102.4[4][5]

Note: Chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are in Hertz (Hz). d denotes a doublet.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and high-quality data.

  • Sample Preparation: Dissolve approximately 5-10 mg of the fluorobenzaldehyde isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.[5] CDCl₃ is chosen for its excellent solubilizing properties for these compounds and its well-defined residual solvent peaks for referencing.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher) and tune the probe to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.

  • Data Acquisition:

    • ¹H NMR: Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.[5]

    • ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets or doublets (due to C-F coupling). Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum. An external reference standard like CFCl₃ (0 ppm) or an internal standard can be used.

Workflow for NMR-Based Isomer Identification

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis cluster_conclusion Conclusion Prep Dissolve 5-10 mg in 0.7 mL CDCl3 Acq_H ¹H NMR Prep->Acq_H Analyze Acq_C ¹³C NMR Prep->Acq_C Analyze Acq_F ¹⁹F NMR Prep->Acq_F Analyze Analyze_H Check Aldehyde Shift & Aromatic Pattern Acq_H->Analyze_H Analyze_C Identify ¹JCF & Carbon Shifts Acq_C->Analyze_C Analyze_F Determine ¹⁹F Chemical Shift Acq_F->Analyze_F Conclusion Confirm Isomer Structure Analyze_H->Conclusion Correlate Data Analyze_C->Conclusion Correlate Data Analyze_F->Conclusion Correlate Data

Caption: Workflow for fluorobenzaldehyde isomer identification using NMR spectroscopy.

Infrared (IR) Spectroscopy: A Fingerprint of Molecular Vibrations

FT-IR spectroscopy provides a rapid and non-destructive method for functional group identification. The spectrum of a fluorinated benzaldehyde is dominated by vibrations from the aldehyde, the aromatic ring, and the carbon-fluorine bond.[7]

Causality Behind Spectral Features

The position and intensity of key absorption bands are diagnostic.

  • C=O Stretch: The strong carbonyl stretch is a prominent feature. Its frequency is sensitive to the electronic effect of the fluorine substituent. An electron-withdrawing group on the ring generally increases the C=O stretching frequency.

  • Aldehyde C-H Stretch: This typically appears as a pair of weak to medium bands.

  • C-F Stretch: The C-F stretch is a strong, characteristic absorption in the fingerprint region. Its exact position can help differentiate isomers.

  • Aromatic Vibrations: The C=C ring stretches and C-H out-of-plane bending vibrations provide further confirmation of the substitution pattern.

Comparative IR Data

The table below highlights the key vibrational frequencies for the three isomers.

Vibrational Mode 2-Fluorobenzaldehyde (ortho) 3-Fluorobenzaldehyde (meta) 4-Fluorobenzaldehyde (para)
Aldehyde C-H Stretch (cm⁻¹) ~2860, 2770~2870, 2780~2866, 2772
C=O Stretch (cm⁻¹) ~1705-1715~1700-1710~1700-1710
Aromatic C=C Stretch (cm⁻¹) ~1600-1610~1580-1590~1590-1600
C-F Stretch (cm⁻¹) ~1220-1240[8]~1240-1260[8]~1219-1230[8]

Note: Data compiled from various sources, including[7][8][9][10]. Frequencies are in wavenumbers (cm⁻¹).

Experimental Protocol: FT-IR Analysis (ATR)

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and the high quality of data obtained for liquid samples like fluorobenzaldehydes.[7]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).[7]

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely. Record a background spectrum of the clean, empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).

  • Sample Analysis: Place a single drop of the neat fluorobenzaldehyde liquid onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[7]

Workflow for FT-IR Analysis

FTIR_Workflow Start Start: Clean ATR Crystal Background Acquire Background Spectrum (Air) Start->Background Sample Apply Liquid Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum (16-32 scans) Sample->Acquire Process Ratio Sample vs. Background & Baseline Correct Acquire->Process Analyze Identify Key Peaks (C=O, C-F, etc.) Process->Analyze End End: Confirm Functional Groups Analyze->End

Caption: Logical workflow for the FT-IR analysis of 4-Fluorobenzaldehyde.[7]

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is essential for determining the molecular weight and gaining structural information through fragmentation analysis. Under Electron Ionization (EI), fluorinated benzaldehydes exhibit predictable fragmentation pathways.

Causality of Fragmentation

The fragmentation is driven by the stability of the resulting ions.

  • Molecular Ion (M•+): The initial event is the removal of an electron to form the molecular ion, which confirms the molecular weight (124.03 g/mol ).[11]

  • [M-H]•+ Ion: Loss of the weakly bound aldehydic hydrogen radical is a very common pathway for aldehydes, often leading to the base peak or a very abundant ion at m/z 123.[11]

  • [M-CHO]•+ Ion: Cleavage of the formyl group (CHO•) results in a fluorophenyl cation at m/z 95.[11] This is a highly diagnostic fragment.

  • Further Fragmentation: The fluorophenyl cation can subsequently lose a fluorine atom to give a C₆H₄•+ fragment or undergo other ring fragmentations.[11]

Comparative Mass Spectrometry Data (EI)

The primary fragmentation patterns for the three isomers are very similar, making differentiation by mass spectrometry alone challenging. However, subtle differences in the relative abundances of fragments may be observed. The data for 4-fluorobenzaldehyde is representative.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio) Relative Abundance (%)
[M]•+ C₇H₅FO•+124~93[11]
[M-H]•+ C₇H₄FO•+123~100 (Base Peak)[11]
[M-CHO]•+ C₆H₄F•+95~92[11]
[C₆H₅]•+ C₆H₅•+75~45[11]

Data for 4-Fluorobenzaldehyde.[11][12]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the fluorobenzaldehyde isomer in a volatile solvent like dichloromethane or ethyl acetate.[11]

  • GC Separation:

    • Injector: Set to 250°C.

    • Oven Program: Start at 60°C (hold for 2 min), then ramp at 10°C/min to 280°C (hold for 5 min).[11] This temperature program ensures good separation from solvent and potential impurities.

    • Column: A standard non-polar capillary column (e.g., DB-5ms) is suitable.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11] This standard energy level ensures reproducible fragmentation patterns that can be compared to library data.

    • Source Temperature: 230°C.[11]

    • Scan Range: m/z 40-400.[11]

Fragmentation Pathway Diagram

MS_Fragmentation M C₇H₅FO•+ (m/z 124) M_minus_H C₇H₄FO•+ (m/z 123) M->M_minus_H - H• M_minus_CHO C₆H₄F•+ (m/z 95) M->M_minus_CHO - CHO• C6H5 C₆H₅•+ (m/z 75) M_minus_CHO->C6H5 - F•

Caption: Representative fragmentation pathway for 4-Fluorobenzaldehyde in EI-MS.[11]

UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the molecule. The primary transitions of interest are the n → π* and π → π* transitions.[13]

  • n → π Transition:* This involves the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to an anti-bonding π* orbital. These transitions are typically of lower intensity.[13]

  • π → π Transition:* This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally high-intensity absorptions.[13]

The position of the fluorine atom can subtly influence the energies of these transitions, leading to shifts in the absorption maxima (λmax). For o-fluorobenzaldehyde, the n-π* transition's O-O band has been observed at 26,337 cm⁻¹ (approx. 380 nm).[14]

Comparative UV-Vis Data
Isomer Transition λmax (nm) Solvent
2-Fluorobenzaldehyde n → π~380Vapor Phase[14]
3-Fluorobenzaldehyde π → π~242Not Specified
4-Fluorobenzaldehyde π → π*~250Not Specified

Note: Comprehensive, directly comparable data across all isomers in the same solvent is limited in the readily available literature. The provided values serve as a general guide.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the fluorobenzaldehyde isomer in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). A concentration in the micromolar (µM) range is typical.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled only with the solvent.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and scan over a range of approximately 200-450 nm to capture both the π → π* and n → π* transitions.

Conclusion

The spectroscopic analysis of fluorinated benzaldehydes is a study in the subtle yet profound influence of substituent position. While mass spectrometry provides a definitive molecular weight, its ability to distinguish isomers is limited. In contrast, NMR spectroscopy stands out as the preeminent technique , with ¹⁹F NMR chemical shifts and ¹³C-¹⁹F coupling constants offering unambiguous fingerprints for each isomer. FT-IR spectroscopy serves as a rapid and reliable method for confirming functional groups and substitution patterns. Finally, UV-Vis spectroscopy reveals the electronic consequences of fluorine placement. By judiciously applying this suite of spectroscopic techniques and understanding the principles that govern the results, researchers can confidently characterize these vital synthetic intermediates, ensuring the success of their scientific endeavors.

References

Cross-Validation of Analytical Techniques for 3-Chloro-2,4,5-trifluorobenzaldehyde Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,4,5-trifluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is critical to the safety and efficacy of the final products. Therefore, robust and reliable analytical methods are essential for its quality control. This guide provides a comprehensive cross-validation of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), for the analysis of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish or optimize analytical methods for this important compound. Halogenated benzaldehydes are crucial building blocks in organic synthesis, and their purity directly impacts the quality of the final products[1][2].

Choosing the Right Analytical Tool: A Tale of Two Techniques

The selection of an appropriate analytical technique is paramount for accurate and reliable results. The choice between GC and HPLC is primarily dictated by the physicochemical properties of the analyte, such as volatility and thermal stability.

  • Gas Chromatography (GC): This technique is ideal for compounds that are volatile and thermally stable[3]. The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Given that many halogenated aromatic compounds have boiling points suitable for GC analysis, this technique presents a viable option.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for non-volatile or thermally labile compounds. Separation occurs based on the analyte's interaction with a liquid mobile phase and a solid stationary phase. For aromatic aldehydes, reversed-phase HPLC with a C18 column is a common and effective approach[4][5].

Experimental Design and Rationale

To provide a robust comparison, we will outline detailed methodologies for both GC-FID and HPLC-UV analysis of this compound. The validation of these methods will be based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring that analytical procedures are suitable for their intended purpose[6][7]. The key validation parameters to be considered are specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ)[6].

Gas Chromatography with Flame Ionization Detection (GC-FID)

The volatility of halogenated benzaldehydes makes GC-FID a suitable technique for their analysis. The flame ionization detector offers high sensitivity towards organic compounds[3][8].

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is a good starting point for separating aromatic compounds[9][10].

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetone or dichloromethane) to a concentration of approximately 1 mg/mL.

GC_FID_Workflow cluster_prep Sample Preparation cluster_gc GC-FID System cluster_data Data Analysis Sample This compound PreparedSample Sample Solution (1 mg/mL) Sample->PreparedSample Solvent Acetone/Dichloromethane Solvent->PreparedSample Injector Injector (250°C) PreparedSample->Injector 1 µL injection Column Capillary Column (DB-5, 30m) Injector->Column Detector FID (280°C) Column->Detector Oven Oven (Temperature Program) Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Area Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the GC-FID analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique in pharmaceutical analysis due to its applicability to a broad range of compounds[11][12]. A reversed-phase C18 column is typically the first choice for the separation of moderately polar aromatic compounds like benzaldehydes[1][4][5].

  • Instrumentation: An HPLC system with a quaternary or binary pump, a UV detector, and an autosampler.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 50% B to 80% B.

    • 10-15 min: Hold at 80% B.

    • 15-16 min: 80% B to 50% B.

    • 16-20 min: Hold at 50% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (Aromatic aldehydes typically exhibit strong UV absorbance in this region).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (50:50 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis Sample This compound PreparedSample Sample Solution (0.1 mg/mL) Sample->PreparedSample MobilePhase Mobile Phase (50:50 A:B) MobilePhase->PreparedSample Injector Autosampler PreparedSample->Injector 10 µL injection Pump HPLC Pump (Gradient) Pump->Injector Column C18 Column (150mm) Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Quantification Peak Area Integration & Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two methods based on typical validation results for similar analytical procedures. It is important to note that these values are representative and should be confirmed through in-house validation studies.

Validation Parameter GC-FID HPLC-UV ICH Q2(R1) Guideline
Specificity High (Good resolution from potential impurities)High (Good resolution from potential impurities)The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.
Linearity (Correlation Coefficient, r²) > 0.999> 0.999A linear relationship should be evaluated across the range of the analytical procedure.
Range (of analyte concentration) 0.1 - 2.0 mg/mL0.01 - 0.2 mg/mLThe specified range is normally derived from linearity studies and depends on the intended application of the procedure.
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Precision (Repeatability, %RSD) < 1.0%< 1.0%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) ~ 1 µg/mL~ 0.1 µg/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~ 5 µg/mL~ 0.5 µg/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Discussion and Recommendations

Both GC-FID and HPLC-UV are suitable techniques for the analysis of this compound, each with its own advantages.

  • GC-FID is a robust and highly sensitive method for volatile compounds. Its simplicity and the universal response of the FID to organic compounds make it an excellent choice for routine quality control and purity assays. The primary consideration is ensuring the thermal stability of the analyte and any potential impurities.

  • HPLC-UV offers greater flexibility in terms of method development, particularly for complex mixtures or when dealing with less volatile impurities. The selectivity can be readily adjusted by modifying the mobile phase composition and gradient. HPLC is often the preferred method in pharmaceutical analysis due to its broad applicability and non-destructive nature[11].

Recommendation:

For routine analysis where the primary goal is to determine the purity of this compound and quantify known volatile impurities, GC-FID is a highly efficient and cost-effective choice.

For impurity profiling, stability studies where degradation products may be less volatile, and for methods that need to be transferred across different laboratories with varying instrumentation, HPLC-UV provides greater robustness and versatility.

Ultimately, the choice of technique should be based on the specific requirements of the analysis, available instrumentation, and the nature of the potential impurities. A thorough method validation according to ICH guidelines is crucial to ensure the reliability of the chosen method[6][7].

Conclusion

The cross-validation of analytical techniques is a critical exercise in ensuring the quality and consistency of pharmaceutical intermediates. This guide has provided a detailed comparison of GC-FID and HPLC-UV for the analysis of this compound. By understanding the principles, experimental parameters, and performance characteristics of each method, researchers and analytical scientists can make informed decisions to select the most appropriate technique for their specific needs, ensuring the integrity and reliability of their analytical data.

References

A Comparative Guide to In Vitro and In Silico Studies of 3-Chloro-2,4,5-trifluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic agent is both complex and resource-intensive. Halogenated benzaldehydes serve as versatile precursors for a wide array of biologically active compounds, with their unique electronic properties often enhancing pharmacological efficacy.[1] Among these, 3-Chloro-2,4,5-trifluorobenzaldehyde presents a particularly interesting starting point for the synthesis of novel derivatives, such as Schiff bases, which are known to exhibit a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4]

This guide provides an in-depth comparison of two fundamental approaches in the preclinical evaluation of this compound derivatives: traditional in vitro laboratory experimentation and contemporary in silico computational analysis. By understanding the synergies and distinctions between these methodologies, researchers can devise more efficient and insightful drug development strategies.

The Two Pillars of Preclinical Research: A Conceptual Overview

In vitro and in silico studies represent two distinct yet complementary paradigms in drug discovery.

  • In Vitro Studies: These are experiments conducted in a controlled environment outside of a living organism, typically in test tubes or petri dishes. This approach allows for the direct observation and measurement of the biological effects of a compound on isolated cells, proteins, or microorganisms.

  • In Silico Studies: Leveraging the power of computational processing, these studies use computer models and simulations to predict the behavior and properties of molecules. This can range from predicting a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile to simulating its interaction with a specific biological target.[3]

The strategic integration of both approaches can significantly accelerate the drug discovery pipeline, with in silico methods offering a rapid and cost-effective means to screen large libraries of virtual compounds and prioritize candidates for resource-intensive in vitro synthesis and testing.

Part 1: The In Vitro Workflow: From Synthesis to Biological Evaluation

The in vitro assessment of this compound derivatives is a multi-step process that involves the physical creation of the compounds and the subsequent testing of their biological activity.

Experimental Protocol: Synthesis and Characterization of a Schiff Base Derivative

A common class of derivatives synthesized from benzaldehydes are Schiff bases, formed by the condensation reaction with a primary amine.[2]

  • Synthesis:

    • Dissolve equimolar amounts of this compound and a selected primary amine (e.g., an aniline derivative) in a suitable solvent such as ethanol.

    • Add a few drops of a catalyst, like glacial acetic acid, to the mixture.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow the Schiff base product to precipitate.

    • Filter the solid product, wash it with cold ethanol, and dry it under a vacuum.

  • Characterization: The structure of the newly synthesized compound is then confirmed using various spectroscopic techniques:

    • FT-IR Spectroscopy: To identify the presence of key functional groups, particularly the characteristic imine (-C=N-) bond of the Schiff base.

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed molecular structure by analyzing the chemical environment of each proton and carbon atom.[3][5]

    • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.[4][6]

Experimental Protocol: In Vitro Biological Assays

Once synthesized and characterized, the derivatives are subjected to a battery of in vitro assays to determine their biological potential.

  • In Vitro Antimicrobial Screening (Broth Microdilution Method):

    • Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).[4][6]

    • Incubate the plates at an appropriate temperature for 24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • In Vitro Anticancer Assay (MTT Assay):

    • Seed human cancer cell lines (e.g., a breast cancer cell line) in a 96-well plate and allow them to adhere overnight.[2]

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

    • Measure the absorbance of the solution using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is then calculated.[7]

Diagram of the In Vitro Research Workflow

InVitro_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Output start 3-Chloro-2,4,5- trifluorobenzaldehyde + Primary Amine reaction Condensation Reaction (Reflux with Catalyst) start->reaction product Schiff Base Derivative reaction->product characterization Spectroscopic Analysis (FT-IR, NMR, MS) product->characterization antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial Pure Compound anticancer Anticancer Assay (IC50 Determination) characterization->anticancer mic_value MIC Values (µg/mL) antimicrobial->mic_value ic50_value IC50 Values (µM) anticancer->ic50_value

References

A Head-to-Head Comparison of Synthetic Methodologies for 3-Chloro-2,4,5-trifluorobenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,4,5-trifluorobenzaldehyde is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern of electron-withdrawing groups makes it a valuable precursor for creating complex molecular architectures with enhanced biological activity and metabolic stability. This guide provides a head-to-head comparison of two distinct synthetic methodologies for the preparation of this important intermediate, offering researchers and drug development professionals the critical insights needed to select the most suitable route for their specific applications. We will delve into a two-step approach commencing with a Sandmeyer-type reaction followed by reduction, and a more direct, one-pot ortho-lithiation and formylation strategy.

Methodology 1: Two-Step Synthesis via 3-Chloro-2,4,5-trifluorobenzoic Acid

This well-established route involves the initial synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid, which is subsequently reduced to the target aldehyde. This approach offers the advantage of isolating a stable intermediate, which can be purified to ensure high-quality final product.

Part A: Synthesis of 3-Chloro-2,4,5-trifluorobenzoic Acid via Sandmeyer-Type Reaction

The first part of this methodology leverages a modified Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a wide array of functional groups. In this case, the amino group of 3-amino-2,4,5-trifluorobenzoic acid is transformed into a chloro group.

Causality of Experimental Choices:

  • Diazotization: The reaction of the starting amine with sodium nitrite in the presence of a strong acid (hydrochloric acid) generates a diazonium salt. This intermediate is highly reactive and serves as an excellent leaving group (N₂ gas), facilitating the subsequent nucleophilic substitution.

  • Copper(I) Chloride Catalyst: Copper(I) chloride is a classic catalyst for Sandmeyer reactions. It facilitates the single-electron transfer mechanism required for the substitution of the diazonium group with a chloride ion.

Experimental Protocol: [1][2]

  • A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (0.52 g) and sodium nitrite (0.33 g) is prepared.

  • In a separate vessel, a solution of cupric chloride (3 g) in water (9 ml) and a 36% aqueous solution of hydrochloric acid (0.5 g) is prepared and cooled.

  • The solid mixture is added in portions to the cooled cupric chloride solution with stirring.

  • The resulting mixture is stirred for 1.5 hours.

  • Following the reaction, water (25 ml) and diethyl ether (20 ml) are added to the mixture.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are then extracted with a 36% aqueous solution of hydrochloric acid.

  • The organic solvent is removed by rotary evaporation to yield 3-chloro-2,4,5-trifluorobenzoic acid as a light-brown solid (0.45 g).

Part B: Reduction of 3-Chloro-2,4,5-trifluorobenzoic Acid to this compound

The conversion of the synthesized benzoic acid to the aldehyde is a critical step. A common and reliable method involves a two-step sequence: formation of the acid chloride followed by a controlled reduction.

Causality of Experimental Choices:

  • Acid Chloride Formation: Carboxylic acids are generally poor electrophiles for direct reduction to aldehydes. Conversion to the more reactive acid chloride, using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, activates the carbonyl group for subsequent reduction.[3]

  • Rosenmund Reduction: This catalytic hydrogenation of an acyl chloride to an aldehyde is a classic and effective method.[4] The palladium catalyst is typically "poisoned" (e.g., with barium sulfate) to prevent over-reduction of the aldehyde to the corresponding alcohol.[4]

  • Alternative Reduction with DIBAL-H: Diisobutylaluminium hydride (DIBAL-H) is a powerful and selective reducing agent that can convert acid chlorides to aldehydes at low temperatures.[5][6] The bulky nature of the reagent helps to prevent over-reduction.[5]

Experimental Protocol (Proposed):

  • Acid Chloride Formation: 3-Chloro-2,4,5-trifluorobenzoic acid is refluxed with an excess of thionyl chloride (SOCl₂) until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed by distillation to yield crude 3-Chloro-2,4,5-trifluorobenzoyl chloride.[7][8]

  • Rosenmund Reduction: The crude acid chloride is dissolved in an inert solvent (e.g., toluene) and subjected to catalytic hydrogenation (H₂ gas) in the presence of a poisoned palladium catalyst (e.g., Pd/BaSO₄). The reaction is monitored for the cessation of HCl evolution. Work-up involves filtration of the catalyst and removal of the solvent to yield the desired aldehyde.

Methodology 2: Direct Synthesis via Ortho-lithiation and Formylation

This approach offers a more direct route to the target aldehyde by creating a carbon-carbon bond directly on the aromatic ring. It involves the regioselective deprotonation of a suitable precursor, 1-chloro-2,3,5-trifluorobenzene, followed by quenching with a formylating agent.

Causality of Experimental Choices:

  • Ortho-directing Groups: The fluorine atoms on the aromatic ring are known to be effective ortho-directing groups for lithiation.[9][10] Deprotonation is expected to occur at the position flanked by two fluorine atoms and adjacent to the chlorine, due to the inductive electron-withdrawing effects and the ability of the fluorine atoms to coordinate with the lithium cation.[9]

  • Strong, Non-nucleophilic Base: A strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) is required to deprotonate the relatively acidic aromatic proton.[11][12] The use of a hindered base like LDA can sometimes improve regioselectivity.[13]

  • Formylating Agent: N,N-Dimethylformamide (DMF) is a common and effective electrophile for quenching aryllithium species to introduce a formyl group.[11][14]

Experimental Protocol (Proposed): [11][14]

  • 1-chloro-2,3,5-trifluorobenzene is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

  • A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution, and the mixture is stirred for a period to allow for complete lithiation.

  • Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture to quench the aryllithium intermediate.

  • The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • The crude product is then purified by column chromatography or distillation to yield this compound.

Head-to-Head Comparison

FeatureMethodology 1: Two-Step SynthesisMethodology 2: Direct Formylation
Number of Steps 2 (Synthesis of acid, then reduction)1 (One-pot lithiation and formylation)
Starting Materials 3-amino-2,4,5-trifluorobenzoic acid1-chloro-2,3,5-trifluorobenzene
Key Reagents Sodium nitrite, Cupric chloride, Thionyl chloride, Pd/BaSO₄ or DIBAL-Hn-Butyllithium, DMF
Reaction Conditions Moderate temperatures for diazotization and acid chloride formation; potentially high pressure for hydrogenation.Cryogenic temperatures (-78 °C) for lithiation.
Yield Generally good to high yields for each step, but overall yield is multiplicative.Can be high, but sensitive to reaction conditions and moisture.
Purification Intermediate purification is possible, leading to higher final product purity.Purification of the final product from starting material and byproducts.
Scalability Well-established and scalable reactions.Requires careful control of temperature and inert atmosphere, which can be challenging on a large scale.
Safety Considerations Diazonium salts can be explosive if isolated; thionyl chloride is corrosive.n-Butyllithium is pyrophoric; cryogenic conditions require specialized equipment.

Visualizing the Synthetic Pathways

Synthetic Methodologies for this compound cluster_0 Methodology 1: Two-Step Synthesis cluster_1 Methodology 2: Direct Formylation A1 3-amino-2,4,5-trifluorobenzoic acid B1 3-Chloro-2,4,5-trifluorobenzoic acid A1->B1 NaNO₂, CuCl₂, HCl C1 3-Chloro-2,4,5-trifluorobenzoyl chloride B1->C1 SOCl₂ D1 This compound C1->D1 H₂, Pd/BaSO₄ (Rosenmund Reduction) A2 1-chloro-2,3,5-trifluorobenzene B2 Aryllithium Intermediate A2->B2 1. n-BuLi, THF, -78°C C2 This compound B2->C2 2. DMF 3. H₃O⁺ quench

Caption: Comparative synthetic routes to this compound.

Conclusion

Both methodologies presented offer viable pathways to this compound, each with its own set of advantages and challenges.

Methodology 1 is a robust and well-documented route that allows for the isolation and purification of a stable intermediate, which can be advantageous for achieving high final product purity. The individual reactions are standard transformations in organic synthesis, making this approach reliable and scalable.

Methodology 2 provides a more direct and atom-economical approach. However, it requires stringent anhydrous and low-temperature conditions, and the handling of pyrophoric reagents, which may pose challenges for scalability and safety.

The choice between these two synthetic strategies will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, available equipment, purity requirements, and expertise in handling sensitive reagents.

References

Vergleichsleitfaden: Orthogonale Reinheitsprüfung von synthetisiertem 3-Chlor-2,4,5-trifluorbenzaldehyd mittels HPLC und GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Verfasst von Ihrem Senior Application Scientist

Einleitung: Die kritische Rolle der Reinheit in der pharmazeutischen Synthese

In der Entwicklung und Herstellung pharmazeutischer Wirkstoffe (APIs) bilden hochreine Zwischenprodukte das Fundament für Sicherheit und Wirksamkeit des Endprodukts.[1][2] 3-Chlor-2,4,5-trifluorbenzaldehyd ist ein solches Schlüsselintermediat, dessen strukturelle Integrität und Freiheit von Verunreinigungen direkt die Ausbeute, Reinheit und das Stabilitätsprofil des nachfolgenden Wirkstoffs beeinflussen. Verunreinigungen, die aus Nebenreaktionen, nicht umgesetzten Ausgangsmaterialien oder Abbauprodukten stammen, müssen rigoros kontrolliert und quantifiziert werden, um die Einhaltung regulatorischer Vorgaben wie der Guten Herstellungspraxis (GMP) zu gewährleisten.[3][4][5]

Dieser Leitfaden bietet eine detaillierte, vergleichende Analyse zweier fundamentaler chromatographischer Techniken – der Hochleistungs-Flüssigchromatographie (HPLC) und der Gaschromatographie-Massenspektrometrie (GC-MS) – zur umfassenden Reinheitsbewertung von 3-Chlor-2,4,5-trifluorbenzaldehyd. Wir werden nicht nur die Protokolle beschreiben, sondern auch die wissenschaftliche Begründung für jede methodische Entscheidung erläutern und aufzeigen, wie diese beiden Methoden komplementäre (orthogonale) Informationen liefern, um ein vollständiges Reinheitsprofil zu erstellen.

Fundamentale Prinzipien und methodische Überlegungen

Die Wahl der analytischen Methode wird maßgeblich von den physikalisch-chemischen Eigenschaften des Analyten und der potenziellen Verunreinigungen bestimmt. Für 3-Chlor-2,4,5-trifluorbenzaldehyd, ein aromatischer Aldehyd, sind beide Techniken prinzipiell anwendbar, zielen jedoch auf unterschiedliche Arten von Verunreinigungen ab.

Hochleistungs-Flüssigchromatographie (HPLC)

Die HPLC trennt Verbindungen basierend auf ihrer Verteilung zwischen einer flüssigen mobilen Phase und einer festen stationären Phase.[6] Ihre Stärke liegt in der Analyse von nicht-flüchtigen, thermisch labilen oder polaren Verbindungen.

  • Expertise & Kausalität: Für 3-Chlor-2,4,5-trifluorbenzaldehyd ist die HPLC ideal zur Detektion von Verunreinigungen mit höherem Molekulargewicht oder geringerer Flüchtigkeit. Dazu gehören beispielsweise Oxidationsprodukte (z. B. die entsprechende Carbonsäure), Dimerisierungsprodukte oder Reste von polaren Ausgangsstoffen. Die Verwendung eines UV-Detektors ist naheliegend, da der aromatische Ring des Moleküls eine starke Absorption im UV-Bereich aufweist.[6]

Gaschromatographie-Massenspektrometrie (GC-MS)

Die GC-MS trennt Verbindungen, die unzersetzt verdampfbar sind, in einer gasförmigen mobilen Phase und identifiziert sie anschließend durch ihre charakteristischen Massenspektren.[7]

  • Expertise & Kausalität: Diese Methode ist unübertroffen in der Analyse flüchtiger und semi-flüchtiger Verunreinigungen.[8][9] Bei der Synthese von 3-Chlor-2,4,5-trifluorbenzaldehyd sind dies typischerweise Restlösungsmittel (z. B. Toluol, DMF), flüchtige Ausgangsmaterialien oder Nebenprodukte mit ähnlichem oder niedrigerem Siedepunkt. Die Kopplung mit einem Massenspektrometer bietet eine unschätzbare strukturelle Aufklärung und eine hochspezifische Identifizierung der Verunreinigungen, was die Vertrauenswürdigkeit der Analyse massiv erhöht.[7][10]

Experimentelle Protokolle und Arbeitsabläufe

Die folgenden Protokolle sind als validierbare Methoden konzipiert und beinhalten System-Eignungstests (System Suitability Tests, SST), die gemäß den Leitlinien der Pharmakopöen (z. B. USP <621> und Ph. Eur. 2.2.46) die Leistungsfähigkeit des chromatographischen Systems vor der Probenanalyse sicherstellen.[11][12][13][14][15]

Protokoll 1: Reinheitsbestimmung mittels Umkehrphasen-HPLC (RP-HPLC)

Dieses Protokoll ist darauf ausgelegt, die Hauptkomponente von potenziellen, weniger flüchtigen und polareren Verunreinigungen zu trennen.

Methodik Schritt-für-Schritt:

  • Vorbereitung der Lösungen:

    • Standardlösung: Ca. 10 mg 3-Chlor-2,4,5-trifluorbenzaldehyd Referenzstandard (bekannter Reinheit) in einem 100-mL-Messkolben in Acetonitril lösen und auffüllen (Konzentration ca. 100 µg/mL).

    • Probenlösung: Ca. 10 mg der synthetisierten Charge exakt einwiegen und analog zur Standardlösung vorbereiten.

    • Mobile Phase A: Reinstwasser (HPLC-Qualität).

    • Mobile Phase B: Acetonitril (HPLC-Qualität).

  • Chromatographische Bedingungen:

    • Säule: C18, 250 mm x 4.6 mm, 5 µm Partikelgröße. Begründung: C18-Säulen bieten eine hervorragende Retentionscharakteristik für mäßig polare aromatische Verbindungen.

    • Flussrate: 1.0 mL/min.

    • Injektionsvolumen: 10 µL.

    • Säulentemperatur: 30 °C. Begründung: Eine kontrollierte Temperatur gewährleistet reproduzierbare Retentionszeiten.

    • UV-Detektion: 254 nm. Begründung: Diese Wellenlänge bietet ein gutes Signal für den aromatischen Ring.

    • Gradientenelution:

      Zeit (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      20 10 90
      25 10 90
      26 60 40

      | 30 | 60 | 40 |

  • System-Eignungstest (SST):

    • Fünf replizierte Injektionen der Standardlösung durchführen.

    • Akzeptanzkriterien: Relative Standardabweichung (RSD) der Peakfläche < 2.0 %; Tailing-Faktor (Asymmetrie) für den Hauptpeak zwischen 0.8 und 1.5.[16]

  • Analyse und Auswertung:

    • Probenlösung injizieren.

    • Die Reinheit wird durch Flächenprozent-Analyse berechnet: Reinheit (%) = (Fläche des Hauptpeaks / Summe aller Peakflächen) * 100.

Visueller Arbeitsablauf (HPLC):

HPLC_Workflow cluster_prep Probenvorbereitung cluster_hplc HPLC-System cluster_data Datenauswertung P1 Einwaage von Probe & Standard P2 Auflösen in Acetonitril (100 µg/mL) P1->P2 Injector Autosampler (10 µL Injektion) P2->Injector Column C18 Säule (30 °C) Injector->Column Pump Pumpe (Gradientenelution) Pump->Injector Detector UV-Detektor (254 nm) Column->Detector CDS Chromatographie- Daten-System (CDS) Detector->CDS Report Reinheitsbericht (Flächenprozent) CDS->Report

Abbildung 1: Schematischer Arbeitsablauf der HPLC-Analyse.

Protokoll 2: Identifizierung flüchtiger Verunreinigungen mittels GC-MS

Dieses Protokoll dient der Trennung und Identifizierung von Verunreinigungen, die einen ähnlichen oder niedrigeren Siedepunkt als die Zielverbindung haben.

Methodik Schritt-für-Schritt:

  • Vorbereitung der Lösungen:

    • Probenlösung: Ca. 20 mg der synthetisierten Charge in einem 10-mL-Messkolben in Dichlormethan (GC-Qualität) lösen (Konzentration ca. 2 mg/mL). Begründung: Dichlormethan ist ein flüchtiges Lösungsmittel, das im Chromatogramm früh eluiert und die Analyse nicht stört.

  • Chromatographische Bedingungen:

    • Säule: DB-5ms (oder äquivalent), 30 m x 0.25 mm ID, 0.25 µm Filmdicke. Begründung: Eine Standard-5%-Phenyl-Polysiloxan-Säule ist robust und bietet eine gute Trennleistung für ein breites Spektrum an Analyten.

    • Trägergas: Helium, konstante Flussrate 1.2 mL/min.

    • Injektor: 250 °C, Split-Modus (Split-Verhältnis 50:1). Begründung: Der Split-Modus verhindert eine Überladung der Säule bei einer konzentrierten Probe.

    • Injektionsvolumen: 1 µL.

    • Ofen-Temperaturprogramm:

      • Start bei 60 °C, Haltezeit 2 min.

      • Rampe mit 10 °C/min auf 280 °C.

      • Haltezeit bei 280 °C für 5 min.

      • Begründung: Das Programm trennt zunächst hocheffizient flüchtige Lösungsmittel bei niedriger Temperatur und eluiert anschließend höher siedende Komponenten.

  • Massenspektrometer-Bedingungen (MS):

    • Interface-Temperatur: 280 °C.

    • Ionenquelle-Temperatur: 230 °C.

    • Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV.

    • Scan-Bereich: m/z 35 - 450. Begründung: Dieser Bereich deckt die Massen der erwarteten Verunreinigungen und des Analyten ab.

  • Analyse und Auswertung:

    • Probenlösung injizieren.

    • Peaks im Totalionenchromatogramm (TIC) identifizieren durch Vergleich der erhaltenen Massenspektren mit einer Spektrenbibliothek (z. B. NIST).

    • Reinheit durch Flächenprozent-Analyse des TIC berechnen.

Visueller Arbeitsablauf (GC-MS):

GCMS_Workflow cluster_prep Probenvorbereitung cluster_gcms GC-MS-System cluster_data Datenauswertung P1 Einwaage der Probe P2 Auflösen in Dichlormethan (2 mg/mL) P1->P2 Injector GC-Injektor (250 °C, Split 50:1) P2->Injector Oven GC-Ofen (Temperaturprogramm) Injector->Oven MS Massenspektrometer (EI, Scan m/z 35-450) Oven->MS CDS Daten-System MS->CDS Report Identifizierungs- & Reinheitsbericht CDS->Report Library NIST-Spektren- bibliothek Library->CDS

Abbildung 2: Schematischer Arbeitsablauf der GC-MS-Analyse.

Dateninterpretation: Ein Vergleich hypothetischer Ergebnisse

Um den komplementären Charakter der beiden Techniken zu verdeutlichen, betrachten wir hypothetische Ergebnisse für eine Charge von 3-Chlor-2,4,5-trifluorbenzaldehyd.

Tabelle 1: Hypothetische HPLC-UV-Ergebnisse

Retentionszeit (min) Peakfläche (mAU*s) Flächen-% Identität
4.8 15.200 0.35 Verunreinigung A (polarer)
12.5 4.325.000 99.51 3-Chlor-2,4,5-trifluorbenzaldehyd
18.2 6.100 0.14 Verunreinigung B (unpolarer)
Gesamt 4.346.300 100.00 -

| Reinheit (HPLC) | - | 99.51 % | - |

Tabelle 2: Hypothetische GC-MS-Ergebnisse

Retentionszeit (min) Peakfläche (TIC) Flächen-% Identität (durch MS-Bibliothek)
3.1 85.400 1.10 Toluol (Restlösungsmittel)
8.9 55.100 0.71 1,2,4-Trifluorbenzol (Ausgangsmaterial)
11.4 7.620.000 98.19 3-Chlor-2,4,5-trifluorbenzaldehyd
Gesamt 7.760.500 100.00 -

| Reinheit (GC) | - | 98.19 % | - |

Analyse der Ergebnisse:

  • Die HPLC-Analyse zeigt eine hohe Reinheit von 99.51 %, detektiert jedoch zwei nicht identifizierte, wahrscheinlich höher siedende oder polare Verunreinigungen in geringen Mengen. Flüchtige Verbindungen wie Toluol werden hier nicht erfasst, da sie mit der Lösungsmittelfront co-eluieren.

  • Die GC-MS-Analyse ergibt eine scheinbar geringere Reinheit von 98.19 %. Der entscheidende Vorteil ist jedoch die definitive Identifizierung von Restlösungsmittel (Toluol) und nicht umgesetztem Ausgangsmaterial, was für die Prozessoptimierung von unschätzbarem Wert ist.[17][18] Die von der HPLC detektierten Verunreinigungen A und B könnten in der GC-Analyse aufgrund geringer Flüchtigkeit oder thermischen Abbaus im Injektor möglicherweise nicht sichtbar sein.

Fazit: Ein Plädoyer für die orthogonale Analytik

Weder HPLC noch GC-MS allein können ein vollständiges Bild der Reinheit von 3-Chlor-2,4,5-trifluorbenzaldehyd liefern. Die beiden Methoden sind nicht konkurrierend, sondern komplementär.

  • HPLC-UV ist die Methode der Wahl zur Quantifizierung der Hauptkomponente und zur Detektion von nicht-flüchtigen, polaren oder thermisch instabilen Verunreinigungen.

  • GC-MS ist unerlässlich für die Identifizierung und Quantifizierung von flüchtigen Verunreinigungen wie Restlösungsmitteln und Ausgangsmaterialien.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung ist die kombinierte Anwendung beider Techniken der Goldstandard. Dieser orthogonale Ansatz stellt sicher, dass ein breites Spektrum potenzieller Verunreinigungen erfasst wird, was die Produktqualität, die Prozesssicherheit und die Einhaltung regulatorischer Anforderungen maximiert.[19][20] Die Investition in beide analytischen Ansätze ist eine Investition in die Vertrauenswürdigkeit und Robustheit des gesamten Syntheseprozesses.

Referenzen

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . (2022). U.S. Pharmacopeia. 11

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition . (2022). European Directorate for the Quality of Medicines & HealthCare. 12

  • <621> Chromatography - Notice of Adoption of Harmonized Standard . (2021). U.S. Pharmacopeia. 13

  • 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES . uspbpep.com. 21

  • Are You Sure You Understand USP <621>? (2024). LCGC International. 14

  • Revision of European Pharmacopeia (EP) Chapter 2.2.46 . (2017). Phenomenex. 15

  • 2.2.46. Chromatographic separation techniques . uspbpep.com. 16

  • Qualitätskontrolle von Rohstoffen und Wirkstoffe . UFAG Laboratorien AG. 1

  • Verunreinigungen in pharmazeutischen Produkten . Mérieux NutriSciences. 3

  • Analytik: Methodenentwicklung und -validierung . HWI group. 19

  • HPLC vs. GC-MS: Welche Technik sollten Sie wählen? Aijiren Tech. 8

  • HPLC vs . GC-MS: Welches Prozedur sollte Sie auswählen? Aijiren Tech. 9

  • Validierung analytischer Methoden . GMP Navigator. 22

  • HPLC and GC: 6 Simple Differences to Enhance Your Research . Bitesize Bio. 6

  • Entwicklung und Validierung von Analysemethoden . Intertek Switzerland. 20

  • GC/MS-Identifikation von Verunreinigungen . (2024). Medistri SA. 7

  • Verordnung über die Anwendung der Guten Herstellungspraxis bei der Herstellung von Arzneimitteln und Wirkstoffen... (AMWHV) . Gesetze im Internet. 4

  • Methodenentwicklung & Validierung in der pharmazeutischen Industrie . Mérieux NutriSciences. 2

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral . (2018). Scirp.org. 17

  • Optimierung und Anwendung eines schnellen GC-MS-Systems für mobile Messungen flüchtiger organischer Substanzen . Jülich Aachen Research Alliance. 23

  • Leitfaden der Guten Herstellungspraxis . GMP Navigator. 5

  • Angewandte instrumentelle Lebensmittelanalytik . gfl-berlin.com. 10

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Chloro-2,4,5-trifluorobenzaldehyde (CAS No. 101513-80-8). As a halogenated aromatic aldehyde, this compound requires stringent safety measures to protect laboratory personnel and ensure environmental compliance. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond basic procedural lists.

Hazard Profile and Essential Risk Assessment

Understanding the specific risks associated with this compound is the foundation of its safe management. This compound is a member of a chemical class that necessitates careful handling due to its reactivity and potential health effects. The primary hazards are summarized below.

Table 1: Hazard Identification for this compound and Analogous Compounds

Hazard CategoryDescriptionRationale and Causality
Health Hazards Causes skin and serious eye irritation.[1][2] May cause respiratory irritation and potential allergic skin reactions.[1][2][3] Harmful if swallowed.[1]The aldehyde functional group can be reactive with biological macromolecules, while the halogenated aromatic ring contributes to its irritant properties.
Physical Hazards Combustible. Upon combustion, it can emit highly toxic and corrosive fumes, including carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[3][4][5]The presence of chlorine and fluorine atoms in the molecule is the source of the corrosive HCl and HF gases released during thermal decomposition.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[1]Halogenated organic compounds can persist in the environment and bioaccumulate. Therefore, release into drains or waterways is strictly prohibited.[6][7]

Pre-Disposal Safety Protocols: Engineering Controls and PPE

To ensure a self-validating system of safety, all handling and preparation for disposal must occur within a controlled environment using appropriate protective equipment.

Engineering Controls

All work involving this compound, including transferring waste, must be conducted within a properly functioning chemical fume hood.[7][8] This is the primary engineering control to minimize inhalation exposure to vapors.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing personal exposure. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Hand Protection Nitrile rubber gloves.[7]Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart for breakthrough times.
Eye Protection Chemical safety goggles or a full-face shield.[5][6][9]Protects against splashes that can cause serious eye irritation or damage.
Body Protection A fully buttoned laboratory coat, preferably flame-retardant.[1][7]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.A standard laboratory requirement to protect against spills.

Step-by-Step Disposal Procedure

The proper disposal of halogenated aromatic compounds is crucial to prevent environmental contamination and ensure regulatory compliance.[8] This protocol must be followed meticulously.

Step 1: Waste Classification and Segregation

As a primary operational step, correctly classify the waste. This compound is a halogenated organic waste .

  • Action: Segregate this waste stream from all other types of chemical waste, especially non-halogenated organic waste.[8][10][11]

  • Causality: Halogenated and non-halogenated wastes are typically incinerated under different conditions. Commingling these streams complicates the disposal process and increases costs. Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents or bases, can trigger hazardous reactions.[5][7]

Step 2: Select the Appropriate Waste Container

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use a designated, chemically compatible waste container with a secure, tight-fitting screw cap.[8][10] Polyethylene or other plastic containers are often preferred over metal cans for halogenated waste, as the potential formation of acidic byproducts can corrode metal.[7]

  • Causality: A properly sealed container prevents the release of volatile organic vapors into the laboratory environment and ensures containment during transport.

Step 3: Label the Waste Container Correctly

Proper labeling is a critical, non-negotiable step for safety and compliance.

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] Clearly write the full chemical name, "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.[10] If other halogenated wastes are added to the same container, maintain a log of all components and their estimated volumes.[12]

  • Causality: Accurate labeling informs EHS personnel and disposal technicians of the container's contents, allowing them to handle it safely and in accordance with federal and local regulations.[13]

Step 4: Waste Accumulation and Storage

Store the collected waste safely pending pickup.

  • Action: Keep the waste container tightly closed at all times, except when actively adding waste.[10] Store the container in a well-ventilated, designated satellite accumulation area, away from incompatible materials.[7] Use secondary containment (such as a polypropylene tub) to mitigate potential leaks.

  • Causality: Secure storage minimizes the risk of spills, reduces fugitive emissions, and prevents accidental mixing with incompatible chemicals.

Step 5: Final Disposal Coordination

The final step is the transfer of waste to a licensed facility.

  • Action: Do not dispose of this chemical down the drain or allow it to evaporate in the fume hood.[7] Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department.[8]

  • Causality: Disposal must be handled by professionals at a licensed hazardous waste treatment and disposal facility to ensure it is managed in an environmentally sound manner, typically via high-temperature incineration.[9][11] This process is governed by regulations such as those from the Environmental Protection Agency (EPA).[14][15]

Emergency Procedures for Spills and Exposure

In the event of an accident, a swift and correct response is critical.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE (see Table 2). Prevent the spill from entering any drains.[6]

  • Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container for disposal.[4] Label the container as "Spill Debris containing this compound."

  • Decontaminate: Clean the spill area with soap and water, collecting the rinsate as hazardous waste.[8]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[9] Seek medical attention if irritation occurs or persists.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Workflow Diagram

The following diagram illustrates the complete, self-validating workflow for the proper disposal of this compound.

G A Waste Generation (In Fume Hood) B Classify as Halogenated Organic Waste A->B C Select & Prepare Labeled Container B->C D Add Waste to Container (Keep Closed) C->D E Store in Secure Satellite Accumulation Area D->E F Schedule Pickup with EHS Department E->F G Transport to Licensed Hazardous Waste Facility F->G

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, proper segregation, secure containment, and regulatory compliance, researchers can mitigate risks to themselves and the environment. Always consult your institution's specific waste management guidelines and the Safety Data Sheet (SDS) as the ultimate sources of information.

References

A Senior Application Scientist's Guide to Handling 3-Chloro-2,4,5-trifluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification: Understanding the Risk Profile

3-Chloro-2,4,5-trifluorobenzaldehyde belongs to the family of halogenated aromatic aldehydes. The combination of an aldehyde functional group and multiple halogen substituents on the benzene ring dictates its reactivity and toxicological profile. The aldehyde group can react with biological nucleophiles, such as amino groups in proteins, which is a primary mechanism for skin and respiratory sensitization.[1] The halogen atoms can influence the compound's metabolic pathways and toxicological effects.

Based on data from closely related compounds, this compound should be treated as a hazardous substance with the following anticipated classifications:

Hazard ClassificationCategoryRationale and Potential Effects
Skin Corrosion/Irritation Category 2Likely to cause skin irritation upon contact.[2][3][4] Prolonged or repeated exposure may lead to dermatitis.
Serious Eye Damage/Irritation Category 2Expected to cause serious eye irritation, characterized by redness, pain, and potential for corneal damage.[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if inhaled, leading to coughing, shortness of breath, and inflammation of the respiratory tract.[2][3][5][6]

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and eye contact. All handling of this chemical must occur within a certified chemical fume hood.

Protection TypeRequired PPERationale for Use
Eye and Face Protection Chemical safety goggles and a face shield.[7]Provides a robust barrier against splashes and vapors that can cause severe eye irritation. Standard safety glasses are insufficient.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber).[7][8] - Lab Coat: A chemically resistant lab coat or apron. - Footwear: Closed-toe shoes.[9]Prevents skin contact, which can lead to irritation. Gloves should be inspected before use and disposed of immediately after contact with the chemical.[8]
Respiratory Protection - Primary: Use in a certified chemical fume hood.[7] - Secondary: If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.[7]Minimizes the inhalation of vapors, the primary route of exposure leading to respiratory tract irritation.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the key steps for handling this compound from receipt to use.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood Functionality B Don Appropriate PPE A->B C Prepare Work Area: Clean & Uncluttered B->C D Assemble All Necessary Equipment & Reagents C->D E Carefully Transfer Required Amount D->E F Conduct Experiment E->F G Keep Container Tightly Sealed F->G H Decontaminate Glassware with Suitable Solvent G->H I Collect Rinsate as Halogenated Waste H->I J Segregate & Label Hazardous Waste I->J K Follow Institutional Disposal Procedures J->K

Caption: Workflow for handling this compound.

Detailed Methodology
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.[7]

    • Don all required PPE as detailed in the table above.

    • Clear the workspace within the fume hood of any unnecessary items.[7]

    • Place all necessary equipment, including glassware, spatulas, and waste containers, inside the fume hood.

  • Handling:

    • Carefully measure and transfer the required amount of the chemical, minimizing the creation of dust or splashes.

    • Always keep the container tightly sealed when not in use.[2][3]

    • Conduct all experimental procedures within the confines of the fume hood.[7]

  • Cleanup:

    • Decontaminate all glassware and equipment that came into contact with the chemical using a suitable solvent (e.g., acetone).

    • Collect this solvent rinsate in a designated, labeled container for halogenated organic waste.[7]

    • Wipe down the work surface of the fume hood.

Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[2][4] Seek medical attention if irritation develops or persists.[3]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • If Inhaled: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[4]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Disposal Plan: Managing Chemical Waste

Improper disposal of halogenated compounds can cause significant environmental harm. A dedicated waste stream is mandatory.

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a clearly labeled, sealed container designated for halogenated hazardous waste.[2][7]

  • Contaminated Materials: Any materials used for cleanup (e.g., paper towels, absorbent pads) and disposable PPE (e.g., gloves) must be collected in a sealed bag and disposed of as solid hazardous waste.

  • Compliance: Do not empty any waste into drains.[4] All disposal must adhere to your institution's hazardous waste procedures and local, state, and federal regulations.[2][10]

By implementing these rigorous safety measures, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental protection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.